K 76 Carboxylic acid
Description
Properties
CAS No. |
71117-22-1 |
|---|---|
Molecular Formula |
C23H30O7 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
6'-formyl-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carboxylic acid |
InChI |
InChI=1S/C23H30O7/c1-11-5-6-16-21(2,3)19(27)15(26)9-22(16,4)23(11)8-13-14(25)7-12(10-24)17(20(28)29)18(13)30-23/h7,10-11,15-16,19,25-27H,5-6,8-9H2,1-4H3,(H,28,29) |
InChI Key |
XGUFMAUYGBDFJS-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(C(C(CC2(C13CC4=C(C=C(C(=C4O3)C(=O)O)C=O)O)C)O)O)(C)C |
Canonical SMILES |
CC1CCC2C(C(C(CC2(C13CC4=C(C=C(C(=C4O3)C(=O)O)C=O)O)C)O)O)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
K 76 carboxylic acid K 76 COOH K-76 COONa K-76 monocarboxylic acid K-76 sodium carboxylate K-76COOH K76 COOH K76COOH |
Origin of Product |
United States |
Foundational & Exploratory
Technical Deep Dive: K-76 Carboxylic Acid (K-76COOH) – Mechanism of Action in Complement Inhibition
[1]
Executive Summary
K-76 Carboxylic Acid (K-76COOH) is a sesquiterpene derivative originally isolated from the fungus Stachybotrys complementi.[1] Unlike broad-spectrum serine protease inhibitors, K-76COOH exhibits a highly specific mechanism of action targeting the C5 activation step of the complement cascade.
This guide details the molecular mechanics of K-76COOH, specifically its ability to blockade the generation of the anaphylatoxin C5a and the assembly of the Membrane Attack Complex (MAC, C5b-9). It serves as a critical tool for researchers dissecting the terminal complement pathway and developing therapeutics for complement-mediated pathologies such as glomerulonephritis and xenograft rejection.
Molecular Profile & Physicochemical Properties
K-76COOH is the oxidized monocarboxylic acid derivative of the natural product K-76.[1] Its structural modification significantly enhances its solubility and stability in physiological buffers compared to the parent compound, making it suitable for in vivo and in vitro applications.
| Property | Description |
| Chemical Class | Sesquiterpene derivative (Spirobenzofuran skeleton) |
| Source | Stachybotrys complementi (oxidized derivative of K-76) |
| Molecular Formula | C₂₃H₃₀O₇ |
| Solubility | Soluble in alkaline buffers (pH > 7.4); limited solubility in acidic media.[1] |
| Primary Target | Complement Component C5 |
| Secondary Interactions | Factor I (C3bINA) / Factor H (inhibition of regulatory cleavage) |
Mechanism of Action: The C5 Checkpoint Blockade
The efficacy of K-76COOH stems from its intervention at the convergence point of all three complement pathways (Classical, Alternative, and Lectin): the cleavage of C5 .
Primary Inhibition: C5 Sequestration
Unlike Eculizumab, which binds C5 to sterically hinder convertase access, K-76COOH is a small molecule that modifies C5 susceptibility.[1]
-
Direct Binding: K-76COOH binds directly to native C5 molecules.[1]
-
Conformational Locking: This binding induces a structural alteration or stabilization that renders C5 resistant to enzymatic cleavage by the C5 convertases (C4b2a3b or C3bBb3b).[1]
-
Outcome: The release of C5a (potent chemotactic factor) is blocked, and the generation of metastable C5b is prevented.[2] Without C5b, the lytic MAC (C5b-9) cannot assemble.[1]
Secondary Mechanism: Intermediate Decay Acceleration
Research indicates that K-76COOH also acts on the transient intermediate complexes.[1] Specifically, it accelerates the decay of the EAC1-5b intermediate (erythrocytes carrying C1, 4b, 2a, 3b, 5b).[1][3][4] By destabilizing this complex before C6 and C7 can bind, it aborts the lytic sequence even if partial C5 cleavage occurs.
The Factor I/H Paradox
Expert Insight: While K-76COOH is a potent complement inhibitor, it paradoxically inhibits the inactivation of C3b by Factor I and Factor H . In a cell-free system, this might theoretically prolong C3 convertase activity.[1] However, the blockade at C5 is so absolute that the net physiological result is profound inhibition of inflammation and lysis.
Visualization: K-76COOH Signaling Interception
The following diagram illustrates the precise interception points of K-76COOH within the cascade.
Caption: K-76COOH intercepts the cascade by binding C5 and preventing convertase-mediated cleavage, effectively halting C5a release and MAC formation.[1][2]
Experimental Validation Protocols
To validate the activity of K-76COOH, researchers typically employ a Hemolysis Inhibition Assay (CH50) . This protocol is self-validating because it directly correlates drug concentration with the preservation of erythrocyte integrity.
Protocol: CH50 Hemolysis Inhibition
Objective: Determine the IC50 of K-76COOH against Classical Pathway activation.
Reagents Required:
-
Buffer: Gelatin Veronal Buffer (GVB++), pH 7.4, containing Ca²⁺ and Mg²⁺.[1]
-
Serum: Normal Human Serum (NHS) as the complement source.
-
Target Cells: Sheep Erythrocytes sensitized with rabbit anti-sheep hemolysin (EA cells).[1]
-
Inhibitor: K-76COOH stock solution (dissolved in alkaline buffer, pH adjusted to 7.4).[1]
Step-by-Step Workflow:
-
Preparation: Dilute NHS in GVB++ to a titer yielding ~90% hemolysis (typically 1:20 to 1:60 dilution).[1]
-
Inhibitor Incubation:
-
Aliquot 100 µL of diluted NHS into microfuge tubes.
-
Add 100 µL of K-76COOH at graded concentrations (e.g., 10 µg/mL to 1000 µg/mL).
-
Include a Vehicle Control (Buffer only) and a Total Lysis Control (Water).[1]
-
Critical Step: Pre-incubate Serum + Inhibitor for 15 minutes at 37°C to allow C5 binding.[1]
-
-
Activation: Add 200 µL of sensitized EA cells (1.5 x 10⁸ cells/mL) to the mixture.
-
Reaction: Incubate at 37°C for 60 minutes with gentle shaking.
-
Termination: Add 1.0 mL of ice-cold Saline-EDTA to stop the reaction. Centrifuge at 2000 x g for 5 minutes.
-
Quantification: Transfer supernatant to a cuvette. Measure Optical Density (OD) at 412 nm (hemoglobin release).[1]
Data Analysis
Calculate % Inhibition using the formula:
Visualization: Experimental Workflow
Caption: Step-by-step workflow for the CH50 Hemolysis Inhibition Assay to validate K-76COOH efficacy.
Therapeutic Implications & Comparative Data
K-76COOH has demonstrated efficacy in preclinical models where terminal complement blockade is required without completely disabling the upstream immune clearance functions (opsonization via C3b).[1]
Comparative Efficacy Table
| Feature | K-76COOH | Eculizumab (Anti-C5 mAb) | Serine Protease Inhibitors (e.g., Nafamostat) |
| Target | C5 (Small Molecule) | C5 (Antibody) | C1s, Factor D, etc.[1] (Broad) |
| Mechanism | Conformational change / Decay acceleration | Steric hindrance | Enzymatic active site block |
| C3b Generation | Preserved (Opsonization intact) | Preserved | Inhibited (Risk of infection) |
| Route | IV / IP | IV | IV |
| Key Application | Research / Xenotransplantation | PNH / aHUS | Pancreatitis / DIC |
Clinical Relevance[2][5][6][7][8][9][10]
-
Xenotransplantation: K-76COOH has been used to mitigate hyperacute rejection in hamster-to-rat heart transplants by blocking the massive burst of C5a and MAC generation.[1]
-
Autoimmune Nephritis: In models of glomerulonephritis, K-76COOH reduced proteinuria and tissue damage, validating the role of the terminal pathway in renal injury.
References
-
Miyazaki, W., et al. (1980).[1] "A complement inhibitor, K-76 monocarboxylic acid: C5-inhibiting activity and inhibition of hemolysis."[1][3][4] The Journal of Immunology.
-
Hong, K., et al. (1981).[1][6] "Inhibitory effect of K-76 monocarboxylic acid, an anticomplementary agent, on the C3b inactivator system."[1][3][6] The Journal of Immunology.
-
Miyagawa, S., et al. (1993).[1][5] "Effect of anticomplement agent K76 COOH on hamster-to-rat and guinea pig-to-rat heart xenotransplantation." Transplantation.
-
Inoue, K. (1986).[1] "Mechanism of action of the complement inhibitor K-76COOH." Complement.
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K-76 Monocarboxylic Acid: A Technical Guide to Complement C5 Inhibition
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a cornerstone of innate immunity, is a tightly regulated cascade of over 50 proteins crucial for host defense against pathogens and the clearance of immune complexes.[1] Central to its terminal pathway is complement component C5, a protein whose cleavage initiates a powerful inflammatory response and the formation of the cell-lysing Membrane Attack Complex (MAC).[2][3] While essential for immunity, dysregulation of the complement cascade, and specifically C5 activation, is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases.[3] This has positioned C5 as a high-value therapeutic target.[2][3]
K-76 monocarboxylic acid (K-76 COOH), a sesquiterpene derivative isolated from the fungus Stachybotrys complementi, has been identified as a potent inhibitor of the complement system.[4][5][6] This guide provides an in-depth technical overview of the C5 inhibition pathway by K-76 monocarboxylic acid, detailing its mechanism of action, experimental characterization, and therapeutic potential.
K-76 Monocarboxylic Acid: A Natural Complement Inhibitor
K-76 monocarboxylic acid is a derivative of K-76, purified from fungal culture filtrates.[4][5][6] Its discovery as an anticomplementary agent has spurred interest in its potential as a therapeutic, particularly due to its targeted action on a critical juncture of the complement cascade.[7]
The Core Mechanism: Targeted Inhibition at the C5 Step
K-76 monocarboxylic acid exerts its primary inhibitory effect at the C5 stage of the complement cascade.[4][5] Research indicates that its mechanism is not enzymatic but rather involves direct interaction with the C5 protein. It is proposed that K-76 COOH either combines with C5 molecules to form inactive complexes or induces a structural alteration in C5, rendering it unable to be cleaved by C5 convertase.[4][6]
This targeted inhibition effectively halts the progression of the complement cascade, preventing the generation of the potent anaphylatoxin C5a and the formation of the C5b-9 membrane attack complex.[8] C5a is a powerful chemoattractant for inflammatory cells, and the MAC is responsible for direct cell lysis.[2] By blocking their formation, K-76 COOH mitigates the downstream inflammatory and cytotoxic effects of complement activation.[8]
The inhibitory action of K-76 COOH is comprehensive, affecting both the classical and alternative pathways of complement activation.[4] While its principal target is C5, some minor inhibitory effects on the reactions of C2, C3, C6, C7, and C9 have also been noted.[4][6] However, it does not significantly impact the early steps of the alternative pathway, such as the consumption of C3.[4][6]
Caption: Workflow for a C5a sandwich ELISA to quantify C5 inhibition.
Quantitative Data on K-76 Inhibition
The potency of K-76 monocarboxylic acid as a complement inhibitor has been demonstrated in various studies. For instance, it has been shown to be effective in blocking the formation of chemotactic factors for tumor cells from human complement at a concentration of 300 micrograms/ml. [8]
| Parameter | Value | Assay | Reference |
|---|---|---|---|
| Inhibition of Chemotactic Factor Formation | 300 µg/mL | Tumor Cell Chemotaxis | [8] |
| in vivo Efficacy | Effective doses in rodent models | Xenotransplantation | [7][9]|
Therapeutic Implications and Future Directions
The targeted inhibition of C5 by K-76 monocarboxylic acid holds significant therapeutic promise for a range of complement-mediated diseases. Its efficacy has been demonstrated in preclinical models of various conditions, including:
-
Xenotransplantation: K-76 has shown a remarkable ability to ameliorate hyperacute rejection in xenotransplantation models, such as guinea pig-to-rat heart transplants. [7][9]* Glomerulonephritis: The compound has been effective in mitigating experimental glomerulonephritis in rats. [7][10]* Ulcerative Colitis: K-76 has shown positive effects in experimental and clinical settings of ulcerative colitis. [7]* Forssman Shock: It has been shown to protect guinea pigs and mice from this severe systemic inflammatory reaction. [7][10]* Cancer Metastasis: By inhibiting complement-derived chemotactic factors, K-76 may have a role in preventing tumor cell migration and metastasis. [8] The development of analogs of K-76 COOH is an active area of research, with studies focusing on structure-activity relationships to enhance potency and solubility. [11]These efforts aim to optimize the therapeutic profile of this promising natural product.
Conclusion
K-76 monocarboxylic acid represents a compelling natural product inhibitor of the complement system with a well-defined mechanism of action centered on the inhibition of C5. Its ability to block the generation of C5a and the MAC underscores its potential as a therapeutic agent for a wide array of complement-driven pathologies. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of C5 inhibition. Further investigation into its clinical applications and the development of optimized analogs will be crucial in translating the promise of K-76 into novel therapies for patients with debilitating inflammatory and autoimmune diseases.
References
-
Hong, K., Kinoshita, T., Miyazaki, W., Izawa, T., & Inoue, K. (1979). An anticomplementary agent, K-76 monocarboxylic acid: its site and mechanism of inhibition of the complement activation cascade. The Journal of Immunology, 122(6), 2418–2423. [Link]
-
Hong, K., Kinoshita, T., Miyazaki, W., Izawa, T., & Inoue, K. (1979). Anticomplementary Agent, K-76 Monocarboxylic Acid: Its Site and Mechanism of Inhibition of the Complement Activation Cascade. The Journal of Immunology, 122(6), 2418-2423. [Link]
-
Hong, K., Kinoshita, T., Miyazaki, W., Izawa, T., & Inoue, K. (1979). An Anticomplementary Agent, K-76 Monocarboxylic Acid: Its Site and Mechanism of Inhibition of the Complement Activation Cascade. ResearchGate. [Link]
-
Murase, N., Starzl, T. E., Demetris, A. J., Valdivia, L., Tanabe, M., Cramer, D. V., & Makowka, L. (1995). EFFECT OF ANTICOMPLEMENT AGENT K76 COOH ON HAMSTER-TO-RAT AND GUINEA PIG-TO-RAT HEART XENOTRANSPLANTATION. Transplantation, 60(10), 1076-1081. [Link]
-
Estevez-Braun, A., et al. (2009). New inhibitors of the complement system inspired in K76-COOH. A SAR study of filifolinol derivatives through modifications of the C3' position. Bioorganic & Medicinal Chemistry, 17(21), 7574-7582. [Link]
-
Tanabe, M., Murase, N., Miyazawa, H., Ye, Q., Miyagawa, S., Demetris, A. J., Starzl, T. E., & Makowka, L. (1994). Effect of Anticomplement Agent K-76 COOH in Hamster-to-Rat and Guinea Pig-to-Rat Xenotransplantation. Transplantation Proceedings, 26(3), 1122-1123. [Link]
-
Bumpers, H. L., & Baum, J. (1983). The effect of a novel C5 inhibitor (K-76 COONa) on tumor cell chemotaxis. The Journal of Laboratory and Clinical Medicine, 102(3), 421-427. [Link]
-
Hong, K., Kinoshita, T., Kitajima, H., & Inoue, K. (1981). Inhibitory effect of K-76 monocarboxylic acid, an anticomplementary agent, on the C3b inactivator system. The Journal of Immunology, 127(1), 104-108. [Link]
-
Hong, K., Kinoshita, T., Takeda, J., Kozono, H., Pramoonjago, P., Kim, Y. U., & Inoue, K. (1991). Inhibition of the alternative C3 convertase and classical C5 convertase of complement by group A streptococcal M protein. Infection and Immunity, 59(8), 2535-2541. [Link]
-
Creative Biolabs. (n.d.). Complement Component C5. Creative Biolabs. [Link]
-
Miyazaki, W., Izawa, T., Nakano, Y., Shinohara, M., Hing, K., Kinoshitah, T., & Inoue, K. (1984). Effects of K-76 Monocarboxylic Acid, an Anticomplementary Agent, on Various in vivo Immunological Reactions and on Experimental Glomerulonephritis. Complement, 1(3), 146-155. [Link]
-
Hycult Biotech. (n.d.). Complement Inhibition. Hycult Biotech. [Link]
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Patsnap Synapse. (2024, June 21). What are C5 inhibitors and how do they work?. Patsnap Synapse. [Link]
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An In-Depth Technical Guide to K-76 Carboxylic Acid (CAS 71117-22-1): Structure, Properties, and a Focus on Complement System Inhibition
This guide provides a comprehensive technical overview of K-76 Carboxylic Acid (K-76 COOH), a potent complement inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this unique sesquiterpenoid derivative. We will delve into its chemical structure, physicochemical properties, and detailed mechanism of action, with a particular focus on its interaction with the complement system. Furthermore, this guide will present established experimental protocols for the evaluation of its biological activity and for its analytical quantification, providing a solid foundation for further research and development.
Introduction to K-76 Carboxylic Acid
K-76 Carboxylic Acid (CAS: 71117-22-1) is a semi-synthetic derivative of K-76, a natural product isolated from the fungus Stachybotrys complementi[1]. Structurally, it is a complex sesquiterpenoid characterized by a spirobenzofuran unit[2]. The introduction of a carboxylic acid moiety enhances its solubility and reduces toxicity compared to the parent compound, K-76[1].
The primary pharmacological interest in K-76 COOH lies in its potent inhibitory activity against the complement system, a critical component of the innate immune response. Dysregulation of the complement cascade is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. K-76 COOH has demonstrated significant promise as a modulator of this system, making it a valuable tool for research and a potential therapeutic agent.
Structure and Physicochemical Properties
The chemical structure of K-76 Carboxylic Acid is complex, featuring multiple chiral centers. Its systematic IUPAC name is 6'-formyl-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carboxylic acid[3][4].
Chemical Structure
Physicochemical Data
A summary of the available physicochemical properties of K-76 Carboxylic Acid is presented in the table below. It is important to note that some of these values are computationally predicted and await experimental verification.
| Property | Value | Source |
| Molecular Weight | 418.49 g/mol | [2] |
| Exact Mass | 418.1992 Da | [2] |
| XlogP (Predicted) | 2.9 | [3][5] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Dry, dark at 0 - 4 °C for short term or -20 °C for long term. | [2] |
The carboxylic acid moiety generally enhances water solubility compared to the parent compound, particularly in its salt form (e.g., K-76 COONa)[6]. However, the large hydrophobic sesquiterpene scaffold limits its overall aqueous solubility. For experimental purposes, it is typically dissolved in organic solvents like DMSO for the preparation of stock solutions.
Mechanism of Action: A Potent Complement Inhibitor
The defining biological activity of K-76 COOH is its potent inhibition of the complement system. It effectively blocks complement activation through both the classical and alternative pathways[1].
Primary Target: Complement Component C5
The principal site of action for K-76 COOH is the complement component C5[1][3][7]. It is thought to either bind directly to C5, forming an inactive complex, or induce a conformational change in the C5 molecule that prevents its subsequent cleavage and activation[1][3][7]. This targeted inhibition has profound downstream effects on the complement cascade.
Inhibition of the Terminal Complement Pathway
By preventing the activation of C5, K-76 COOH effectively halts the formation of the terminal complement complex (TCC), also known as the membrane attack complex (MAC). The key steps inhibited are:
-
Inhibition of C5a generation: C5a is a potent anaphylatoxin and chemoattractant for inflammatory cells. By blocking its formation, K-76 COOH can mitigate inflammatory responses.
-
Inhibition of C5b-9 (MAC) formation: The MAC is responsible for the lytic activity of the complement system, leading to cell death. Inhibition of its formation protects host cells from complement-mediated damage.
The following diagram illustrates the central role of K-76 COOH in inhibiting the terminal complement pathway.
Caption: Workflow for the CH50 Hemolytic Assay.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the accurate quantification of K-76 Carboxylic Acid in various matrices, including biological fluids and formulation buffers. The following is a representative reverse-phase HPLC method that can be adapted and validated for this purpose.
Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. K-76 Carboxylic Acid, being a relatively nonpolar molecule, will be retained on a C18 column and can be detected by UV absorbance.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
K-76 Carboxylic Acid analytical standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
Chromatographic Conditions (to be optimized):
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: Acetonitrile with 0.1% FA
-
Gradient: A linear gradient from 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (based on the aromatic nature of the molecule, may require optimization)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of K-76 COOH in DMSO (e.g., 10 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution in the mobile phase.
-
-
Sample Preparation:
-
For biological samples (e.g., plasma), a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is necessary.
-
The supernatant can then be diluted and injected.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Record the chromatograms and integrate the peak area corresponding to K-76 Carboxylic Acid.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of K-76 COOH in the samples by interpolating their peak areas on the calibration curve.
-
Method Validation: The developed HPLC method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.
Conclusion
K-76 Carboxylic Acid is a fascinating molecule with significant potential as a modulator of the complement system. Its well-defined mechanism of action, primarily targeting C5, makes it a valuable tool for dissecting the role of the complement system in health and disease. The preclinical data in models of glomerulonephritis and lupus are encouraging and warrant further investigation into its therapeutic potential. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the properties and applications of this promising compound. As with any drug development candidate, further studies are needed to fully characterize its pharmacokinetic and toxicological profile.
References
-
Hong, K., Kinoshita, T., Kitajima, H., & Inoue, K. (1981). Inhibitory effect of K-76 monocarboxylic acid, an anticomplementary agent, on the C3b inactivator system. Journal of Immunology, 127(1), 104–108. [Link] [8]2. National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 119528, K 76 carboxylic acid. Retrieved from [Link] [3][4]3. Hong, K., Kinoshita, T., Miyazaki, W., Izawa, T., & Inoue, K. (1979). An anticomplementary agent, K-76 monocarboxylic acid: its site and mechanism of inhibition of the complement activation cascade. Journal of Immunology, 122(6), 2418–2423. [Link] [7]4. Miyazaki, W., Tamaoka, H., Shinohara, M., & Kaise, H. (1980). A complement inhibitor produced by Stachybotrys complementi, nov. sp. K-76, a new species of fungi imperfecti. Microbiology and Immunology, 24(11), 1091–1108. [Link] [1]5. Hong, K., Kinoshita, T., Miyazaki, W., Izawa, T., & Inoue, K. (1979). An Anticomplementary Agent, K-76 Monocarboxylic Acid: Its Site and Mechanism of Inhibition of the Complement Activation Cascade. The Journal of Immunology, 122(6), 2418-2423. [Link]
-
Bradbury, B. J., Bartyzel, P., Kaufman, T. S., Nieto, M. J., Sindelar, R. D., Scesney, S. M., Gaumond, B. R., & Marsh, H. C. (1995). Design, synthesis, and evaluation of A/C/D-ring analogs of the fungal metabolite K-76 as potential complement inhibitors. Journal of Medicinal Chemistry, 38(14), 2695–2704. [Link] [6]10. PubChemLite. (n.d.). K 76 carboxylic acid (C23H30O7). Retrieved from [Link]
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An In-depth Technical Guide to the Core Differences Between K-76 and its COOH Derivative
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the fundamental differences between the natural sesquiterpenoid K-76 and its monocarboxylic acid derivative, K-76 COOH. Both compounds, originating from the fungus Stachybotrys complementi, are notable for their potent inhibitory effects on the complement system, a critical component of innate immunity. This document will delve into their structural distinctions, the resulting impact on their biological activity and physicochemical properties, and the experimental methodologies for their study.
Introduction: A Tale of Two Complement Inhibitors
The complement system, a complex cascade of plasma proteins, is a double-edged sword. While essential for host defense against pathogens, its inappropriate activation can lead to inflammation and tissue damage in a variety of diseases. This has spurred the search for potent and specific complement inhibitors. Among the natural products identified, K-76 and its derivative, K-76 COOH, have garnered significant interest.
K-76 is a sesquiterpenoid produced by the fungus Stachybotrys complementi, first isolated from a soil sample on Ishigaki Island, Okinawa.[1] Its derivative, K-76 COOH, is a monocarboxylic acid form of K-76, also purified from the culture supernatant of the same fungus.[1] While both compounds share a common structural backbone and the ability to inhibit the complement cascade, a single functional group modification—the oxidation of an aldehyde to a carboxylic acid—imparts distinct and scientifically significant differences in their properties and potential therapeutic utility.
Structural Elucidation: The Chemical Foundation of Functional Divergence
The core structural difference between K-76 and K-76 COOH lies in a single functional group on the aromatic ring of the spirobenzofuran unit.
K-76 is a sesquiterpenoid with the chemical formula C₂₃H₃₀O₆. Its structure features a complex tricyclic system with a spirobenzofuran core. Notably, the benzofuran moiety of K-76 is substituted with two aldehyde groups.
K-76 COOH , as its name implies, is the monocarboxylic acid derivative of K-76. It is formed by the oxidation of one of the two aldehyde groups on the aromatic ring to a carboxylic acid (-COOH) group.[1] This seemingly minor chemical modification has profound implications for the molecule's physicochemical and biological properties.
dot graph { layout=neato; node [shape=box, style=rounded]; K76 [label="K-76\n(Two Aldehyde Groups)"]; K76COOH [label="K-76 COOH\n(One Aldehyde, One Carboxylic Acid Group)"]; K76 -- K76COOH [label="Oxidation"]; } dot Caption: The chemical relationship between K-76 and K-76 COOH.
Mechanism of Action: Targeting the Complement Cascade
Both K-76 and K-76 COOH are potent inhibitors of the complement system, acting on both the classical and alternative pathways.[1] Their primary site of action is at the C5 step of the complement cascade.[1][2]
K-76 COOH has been shown to strongly inhibit the generation of the membrane attack complex (MAC) by preventing the cleavage of C5 to C5a and C5b.[2] It is believed to achieve this by either directly binding to C5, forming an inactive complex, or by inducing a conformational change in C5 that prevents its cleavage by C5 convertase.[2] Furthermore, K-76 COOH accelerates the decay of the C3/C5 convertase of the classical pathway (EAC1,4b,2a,3b).[2] It also exhibits some inhibitory effects on the activity of other complement components, including C2, C3, C6, C7, and C9.[2]
An important distinction in its mechanism is its effect on the C3b inactivator system (Factor I). K-76 COOH has been shown to inhibit the degradation of C3b by Factor I, primarily by targeting the C3b inactivator itself.[3]
While the primary focus of research has been on K-76 COOH, studies indicate that the parent compound, K-76, also inhibits the complement system through a similar mechanism.[1]
dot graph { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4"]; Classical [label="Classical Pathway"]; Alternative [label="Alternative Pathway"]; Lectin [label="Lectin Pathway"]; C3_Convertase [label="C3 Convertase"]; C3 -> C3a; C3 -> C3b; C3_Convertase -> C3 [label="Cleavage"]; C5_Convertase [label="C5 Convertase"]; C3b -> C5_Convertase; C5_Convertase -> C5 [label="Cleavage"]; C5 -> C5a; C5 -> C5b; C5b -> MAC [label="Initiates"]; MAC [label="Membrane Attack Complex\n(Cell Lysis)"]; K76_COOH [label="K-76 / K-76 COOH", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
{rank=same; Classical; Alternative; Lectin;} Classical -> C3_Convertase; Alternative -> C3_Convertase; Lectin -> C3_Convertase;
K76_COOH -> C5_Convertase [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; } dot Caption: The primary inhibitory target of K-76 and K-76 COOH in the complement cascade.
Comparative Analysis: A Quantitative Look at Key Differences
The conversion of an aldehyde to a carboxylic acid group introduces significant changes in the physicochemical properties of the molecule, which in turn affects its biological activity and potential as a therapeutic agent.
| Property | K-76 | K-76 COOH | Significance |
| Functional Group | Two aldehyde groups | One aldehyde, one carboxylic acid group | The carboxylic acid group increases polarity and allows for salt formation. |
| Water Solubility | Low | High (as sodium salt)[1] | Enhanced solubility of K-76 COOH improves its bioavailability and ease of formulation for in vivo studies. |
| Toxicity | Higher | Lower[1] | The reduced toxicity of K-76 COOH makes it a more viable candidate for therapeutic development. |
| Complement Inhibitory Activity (Classical Pathway) | Active[1] | IC₅₀ = 570 μM[4] | While both are active, the carboxylic acid derivative has been more extensively studied and quantified. |
Experimental Protocols: From Fungal Culture to Functional Assays
Purification of K-76 and K-76 COOH from Stachybotrys complementi
The following is a representative protocol for the isolation and purification of K-76 and K-76 COOH from a culture of Stachybotrys complementi.
-
Fungal Culture: Stachybotrys complementi is cultured in a suitable liquid medium.
-
Extraction: The culture supernatant is harvested and extracted with an organic solvent, such as ethyl acetate, to isolate the crude mixture of secondary metabolites.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual compounds. This typically involves:
-
Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing K-76 and K-76 COOH are further purified using reversed-phase HPLC with a suitable solvent system (e.g., acetonitrile-water).
-
-
Identification and Characterization: The purified compounds are identified and their structures confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
dot graph { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4"]; Culture [label="Stachybotrys complementi\nCulture"]; Extraction [label="Solvent Extraction"]; Silica_Gel [label="Silica Gel\nChromatography"]; HPLC [label="HPLC Purification"]; Characterization [label="NMR & MS\nCharacterization"]; Culture -> Extraction; Extraction -> Silica_Gel; Silica_Gel -> HPLC; HPLC -> Characterization; } dot Caption: A generalized workflow for the purification of K-76 and K-76 COOH.
Hemolytic Assays for Complement Inhibition
Hemolytic assays are the gold standard for assessing the functional activity of the complement pathways. The CH50 and AH50 assays are used to evaluate the classical and alternative pathways, respectively.
CH50 Assay (Classical Pathway)
-
Preparation of Sensitized Erythrocytes (EA): Sheep red blood cells (SRBCs) are incubated with a sub-agglutinating concentration of anti-SRBC antibodies (hemolysin).
-
Assay Setup: A series of dilutions of the test compound (K-76 or K-76 COOH) are prepared in a suitable buffer (e.g., Veronal buffered saline with Ca²⁺ and Mg²⁺).
-
Incubation: A standardized amount of normal human serum (as a source of complement) and the prepared EA are added to each dilution of the test compound.
-
Lysis and Detection: The mixture is incubated at 37°C to allow for complement-mediated lysis. The degree of hemolysis is quantified by measuring the absorbance of the released hemoglobin in the supernatant at 412 nm.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration that causes 50% inhibition of hemolysis) is determined.
AH50 Assay (Alternative Pathway)
The AH50 assay is similar to the CH50 assay, with the key difference being the use of unsensitized rabbit red blood cells, which are potent activators of the alternative pathway. The assay is performed in a buffer containing Mg²⁺ and EGTA to chelate Ca²⁺ and block the classical pathway.
Conclusion and Future Directions
The differentiation between K-76 and its COOH derivative provides a compelling case study in structure-activity relationships. The addition of a single carboxylic acid group transforms the parent molecule into a more "drug-like" compound with enhanced solubility and reduced toxicity, while retaining potent complement inhibitory activity.[1] This makes K-76 COOH a more attractive lead compound for the development of therapeutics for complement-mediated diseases.
Future research should focus on a direct and comprehensive comparison of the in vitro and in vivo efficacy of both K-76 and K-76 COOH to fully elucidate the impact of the carboxyl group on their therapeutic potential. Furthermore, medicinal chemistry efforts to synthesize analogs of K-76 COOH could lead to the discovery of even more potent and specific complement inhibitors with improved pharmacokinetic profiles.[4][5]
References
- Hong, K., Kinoshita, T., Miyazaki, W., Izawa, T., & Inoue, K. (1979). An anticomplementary agent, K-76 monocarboxylic acid: its site and mechanism of inhibition of the complement activation cascade. The Journal of Immunology, 122(6), 2418-2423.
- Kaise, H., Shinohara, M., Miyazaki, W., Izawa, T., Nakano, Y., Sugawara, M., ... & Sasaki, K. (1979). Structure of K-76, a complement inhibitor produced by Stachybotrys complementi nov. Sp. K-76.
- Hong, K., Kinoshita, T., Kitajima, H., & Inoue, K. (1981). Inhibitory effect of K-76 monocarboxylic acid, an anticomplementary agent, on the C3b inactivator system. The Journal of Immunology, 127(1), 104-108.
- Miyazaki, W., Tamaoka, H., Shinohara, M., Kaise, H., Izawa, T., Nakano, Y., ... & Sugiura, K. (1980). A complement inhibitor produced by Stachybotrys complementi, nov. sp. K-76, a new species of fungi imperfecti. Microbiology and immunology, 24(12), 1091-1108.
- Larghi, E. L., Operto, M. A., Torres, R., & Kaufman, T. S. (2012). Synthesis and classical pathway Complement inhibitory activity of C7-functionalized filifolinol derivatives, inspired in K-76 COOH. European journal of medicinal chemistry, 55, 74-84.
- Marsh Jr, H. C., Vargas, D. F., & Kaufman, T. S. (2003). Design, synthesis, and evaluation of A/C/D-ring analogs of the fungal metabolite K-76 as potential complement inhibitors. Journal of medicinal chemistry, 46(13), 2697-2705.
- Tanaka, M., Murase, N., Miyazawa, H., Ye, Q., Manez, R., Todo, S., ... & Starzl, T. E. (1995). Effect of anticomplement agent K-76 COOH in hamster-to-rat and guinea pig-to-rat xenotransplantation.
- Larghi, E. L., Operto, M. A., Torres, R., & Kaufman, T. S. (2009). New inhibitors of the complement system inspired in K76-COOH. A SAR study of filifolinol derivatives through modifications of the C3' position. Bioorganic & medicinal chemistry letters, 19(21), 6172-6175.
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- 1. Evaluation of a hemolytic assay of the alternative complement pathway in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New inhibitors of the complement system inspired in K76-COOH. A SAR study of filifolinol derivatives through modifications of the C3' position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Hemolytic Test for Complement Alternative Pathway Convertase Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. Synthesis and classical pathway Complement inhibitory activity of C7-functionalized filifolinol derivatives, inspired in K-76 COOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
K-76 Carboxylic Acid (K-76COOH): Structural Architecture, Mechanism of Action, and Synthetic Analogues in Complement Inhibition
Executive Summary
The fungal metabolite K-76, isolated from the culture broth of Stachybotrys complementi nov. sp. K-76, represents a highly specialized class of sesquiterpene derivatives known for their potent immunomodulatory properties[1]. While the natural dialdehyde (K-76) exhibits strong complement inhibition, its clinical utility is limited by poor aqueous solubility and off-target electrophilic toxicity. Selective oxidation yields K-76 monocarboxylic acid (K-76COOH, MX-1), a derivative that maintains the core pharmacophore while drastically improving the hydration shell and reducing toxicity[2]. This technical guide explores the structural causality, mechanistic pathways, and analytical protocols essential for evaluating K-76COOH and its synthetic analogues in drug development.
Structural Elucidation & Chemical Causality
K-76COOH is a spirocyclic drimane characterized by a complex tetracyclic architecture. Its IUPAC designation is 6'-formyl-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carboxylic acid[3].
The structural framework is divided into two primary domains:
-
The A/B-Rings (Drimane Sesquiterpene): This highly lipophilic decalin system acts as a hydrophobic anchor, facilitating membrane interaction and target protein binding.
-
The C/D-Rings (Spirobenzofuran): Attached via a spiro linkage, this domain contains the critical hydrogen-bonding network (hydroxyls, formyl, and carboxylic acid groups) responsible for specific enzymatic inhibition[4].
Causality of the Oxidation Modification: The natural product K-76 possesses a 3,5-dihydroxyphthalic dicarboxaldehyde moiety. Aldehydes are highly reactive electrophiles prone to non-specific Schiff base formation with primary amines on off-target proteins, leading to cellular toxicity. By selectively oxidizing the sterically less hindered formyl group to a carboxylic acid (yielding K-76COOH), researchers engineered a molecule capable of forming a highly soluble sodium salt[5]. This modification shifts the functional group from a reactive electrophile to a stable, negatively charged pharmacophore at physiological pH, preserving complement inhibitory activity while establishing a favorable safety profile[6].
Mechanism of Action: Modulating the Complement Cascade
The complement system is a proteolytic cascade essential to innate immunity, but its dysregulation drives severe autoimmune and inflammatory pathologies. K-76COOH is a dual-action modulator of this system:
-
Inhibition of C5 Activation: K-76COOH blocks both the classical and alternative pathways primarily at the C5 step. It prevents the C5 convertase-mediated proteolytic cleavage of C5 into the anaphylatoxin C5a and the membrane attack complex (MAC) initiator C5b[2].
-
Inhibition of the C3b Inactivator (C3bINA) System: C3bINA (Factor I) regulates the cascade by degrading membrane-bound C3b. K-76COOH specifically attacks C3bINA, causing a dose-dependent inhibition of C3b degradation. This prevents the suppression of immune adherence reactivity and alters rosette formation dynamics[7].
Fig 1: Mechanism of K-76COOH inhibiting C5 activation and C3b Inactivator (C3bINA) pathways.
Self-Validating Analytical & Synthetic Protocols
To ensure reproducibility and scientific integrity, the synthesis and biological evaluation of K-76COOH must adhere to strict, self-validating methodologies.
Protocol A: Selective Silver Oxide Oxidation of K-76
Causality: Silver oxide (
-
Preparation: Dissolve purified K-76 dialdehyde in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Oxidation: Add freshly prepared
(2.5 equivalents) and 1M NaOH at 0°C. Stir vigorously for 4 hours. -
Purification: Filter the suspension through a Celite pad to remove precipitated silver salts. Acidify the filtrate to pH 3.0 using 1M HCl to protonate the carboxylate, forcing the free acid to precipitate.
-
Extraction: Extract with ethyl acetate, dry over anhydrous
, and concentrate in vacuo. Validate the conversion via -NMR (monitoring the disappearance of one aldehyde proton peak at ~10 ppm and the appearance of a broad carboxylic acid OH stretch in IR).
Protocol B: Self-Validating Total Hemolytic Complement Assay
This protocol measures the IC
-
Sensitization: Incubate sheep erythrocytes (EA) with rabbit anti-sheep erythrocyte antibody at 37°C for 30 minutes.
-
Reaction Assembly: In a 96-well plate, combine EA cells, human serum (complement source), and serial dilutions of K-76COOH in gelatin-veronal buffer (GVB) containing
and . -
Internal Controls (Critical for Validation):
-
Positive Control (100% Lysis): EA cells + human serum + water (osmotic rupture baseline).
-
Negative Control (0% Lysis): EA cells + human serum + 10 mM EDTA. Causality: EDTA chelates
and , which are obligate cofactors for C1qrs and C3 convertase assembly. If this well shows lysis, the serum is contaminated or degraded. -
Vehicle Control: EA cells + human serum + DMSO (to ensure the solvent doesn't cause lysis).
-
-
Quantification: Incubate at 37°C for 60 minutes. Centrifuge the plate at 1500 rpm for 5 minutes to pellet intact cells. Transfer the supernatant and measure absorbance at 541 nm (released hemoglobin).
-
Data Analysis: Calculate the IC
using non-linear regression against the 0% and 100% lysis baselines.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Fig 2: Step-by-step workflow for the isolation, synthesis, and validation of K-76COOH.
Structure-Activity Relationship (SAR) & Synthetic Analogues
The total synthesis of K-76 is highly complex due to the contiguous stereocenters of the drimane A/B-ring system[8]. To circumvent this bottleneck, SAR studies have focused on synthesizing simplified partial analogues.
Research demonstrates that the A-ring is not strictly essential for complement inhibition. B/C/D-ring partial analogues—such as spirobenzofuran-2(3H)-cyclohexane derivatives and filifolinol derivatives—retain significant biological activity[4],[9]. This proves that the spirobenzofuran core and the specific spatial arrangement of the carboxylic acid and formyl groups are the primary drivers of C5 convertase inhibition.
Table 1: Quantitative SAR Data for K-76COOH and Synthetic Analogues
| Compound | Structural Features | IC | Target Pathway |
| K-76 (Natural Product) | A/B/C/D-ring, Dialdehyde | ~0.075 | Classical & Alternative |
| K-76COOH (MX-1) | A/B/C/D-ring, Monocarboxylic acid | 0.57 | Classical & Alternative |
| Analogue 5a | B/C/D-ring, 6-carboxylic acid | 0.53 | Classical & Alternative |
| Analogue 5k | B/C/D-ring, 6-carboxy-7-formyl | 0.16 | Classical & Alternative |
| Filifolinol Derivative 23 | B/C/D-ring, 7-trifluoromethyl | < 0.50 | Classical |
Data synthesized from total hemolytic complement activity assays in human serum[4],,[10].
As shown in Table 1, the structurally simplified analogue 5a (lacking the A-ring entirely) exhibits an IC
Conclusion & Future Perspectives
K-76COOH remains a benchmark molecule in the study of complement cascade modulation. By successfully mitigating the toxicity of the natural dialdehyde through selective oxidation, researchers unlocked a viable template for C5 convertase and C3bINA inhibition. Current drug development efforts heavily leverage the SAR insights derived from K-76COOH, focusing on the synthesis of simplified B/C/D-ring spirobenzofurans. These synthetic analogues offer a scalable, highly potent pathway toward novel therapeutics for complement-mediated autoimmune and inflammatory diseases.
References
-
[7] Hong, K., Kinoshita, T., Kitajima, H., & Inoue, K. (1981). Inhibitory effect of K-76 monocarboxylic acid, an anticomplementary agent, on the C3b inactivator system. Journal of Immunology, 127(1), 104-108.
-
[4] /[11] /[10] /[12] Bradbury, B. J., et al. (2003). Synthesis and Complement Inhibitory Activity of B/C/D-Ring Analogues of the Fungal Metabolite 6,7-Diformyl-3',4',4a',5',6',7',8',8a'-octahydro-4,6',7'-trihydroxy-2',5',5',8a'-tetramethylspiro[1'(2'H)-naphthalene-2(3H)-benzofuran]. Journal of Medicinal Chemistry, 46(13), 2697-2705.
-
[1] ResearchGate. (2025). Modulators of complement activation: A patent review (2008-2013).
-
/[9] Larghi, E. L., Operto, M. A., Torres, R., & Kaufman, T. S. (2009). New inhibitors of the complement system inspired in K76-COOH. A SAR study of filifolinol derivatives through modifications of the C3' position. Bioorganic & Medicinal Chemistry Letters, 19(21), 6172-6175.
-
[3] National Center for Biotechnology Information. PubChem Compound Summary for CID 119528, K 76 carboxylic acid.
-
[2] /[6] US Patent 5808109A. Compounds that inhibit complement and/or suppress immune activity.
-
[5] /[8] Corey, E. J., & Das, J. (1982). Total synthesis of the complement inhibitor K-76 in racemic form. Structural assignment to "K-76 monocarboxylic acid". Journal of the American Chemical Society, 104(20), 5551-5553.
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Technical Guide: K-76 COOH and the Inhibition of C5-Mediated Chemotaxis
[1]
Executive Summary
K-76 COOH (K-76 monocarboxylic acid) is a sesquiterpene derivative originally isolated from the fungus Stachybotrys complementi.[1] Unlike broad-spectrum serine protease inhibitors, K-76 COOH exhibits a highly specific mechanism of action: it targets the C5 step of the complement cascade.
By binding to the C5 molecule or accelerating the decay of the C5 convertase intermediate, K-76 COOH prevents the cleavage of C5 into C5a and C5b. This blockade is critical for researchers studying inflammation because C5a is the most potent anaphylatoxin and chemotactic factor in the complement system. Consequently, K-76 COOH serves as a vital tool for dissecting the role of complement-mediated leukocyte recruitment in pathologies such as glomerulonephritis, xenograft rejection, and autoimmune vasculitis.
Mechanistic Foundations
The Target: C5 Convertase and C5a Generation
In the classical and alternative pathways, the cascade converges on the formation of C5 convertases (C4b2a3b or C3bBb3b). These enzymatic complexes cleave native C5 into:
-
C5a: A small peptide (74 amino acids) that diffuses away to recruit neutrophils and macrophages (chemotaxis).
-
C5b: The nucleus for the Membrane Attack Complex (MAC, C5b-9).
Mechanism of K-76 COOH Intervention
K-76 COOH does not inhibit the catalytic activity of the convertase itself (unlike serine protease inhibitors). Instead, it acts via substrate modification or intermediate destabilization .
-
Direct Interaction: K-76 COOH binds to the C5 molecule, inducing a conformational change that renders the scissile bond (Arg-Leu) inaccessible to the C5 convertase.
-
Decay Acceleration: It accelerates the decay of the C5 intermediate complex (EAC1,4b,2a,3b,5b), effectively aborting the cascade before C5a release and C5b-9 assembly.
Pathway Visualization
The following diagram illustrates the specific blockade point of K-76 COOH within the terminal complement pathway.
Figure 1: K-76 COOH intercepts Native C5, preventing Convertase-mediated cleavage and subsequent C5a release.[2][3][4]
Experimental Framework: Protocols & Validation
To validate the efficacy of K-76 COOH in blocking chemotactic factor generation, a dual-phase approach is recommended: Inhibition of Hemolysis (to quantify C5 cleavage blockade) and Chemotaxis Inhibition (functional readout).
Protocol A: In Vitro Complement Inhibition (Hemolysis Assay)
This assay confirms that K-76 COOH is active and blocking the terminal pathway.
Reagents:
-
Sensitized Sheep Erythrocytes (EA).
-
Guinea Pig Complement (GPC) or Human Serum.
-
K-76 COOH (dissolved in buffer, pH 7.4).
-
Gelatin Veronal Buffer (GVB++).
Workflow:
-
Preparation: Dilute K-76 COOH to serial concentrations (e.g., 10–500 µg/mL).
-
Incubation: Mix 100 µL of Serum (1:20 dilution) with 100 µL of K-76 COOH solution. Incubate at 37°C for 15 minutes .
-
Why? This allows K-76 COOH to interact with C5 prior to activation.
-
-
Activation: Add 200 µL of sensitized erythrocytes (EA, 1.5 x 10^8 cells/mL).
-
Reaction: Incubate at 37°C for 60 minutes .
-
Termination: Add 1.0 mL ice-cold saline; centrifuge at 800 x g for 5 mins.
-
Readout: Measure OD at 412 nm (hemoglobin release).
Protocol B: Inhibition of Chemotactic Factor Generation
This protocol directly measures the reduction in C5a-mediated neutrophil migration.
Reagents:
-
Fresh Human Serum.
-
Aggregated Human IgG (to activate classical pathway).
-
Isolated Human Neutrophils (PMNs).
-
Boyden Chamber or Transwell System (3 µm pore size).
Workflow:
-
Generation Phase:
-
Control Tube: Serum + Aggregated IgG + Buffer.
-
Test Tube: Serum + Aggregated IgG + K-76 COOH (200 µg/mL) .
-
Incubate at 37°C for 30 minutes to generate chemotactic factors.
-
Note: Heat-inactivate (56°C, 30 min) after incubation to stop further complement activity, preserving the generated C5a.
-
-
Cell Preparation: Resuspend PMNs at 1 x 10^6 cells/mL in HBSS.
-
Migration Assay:
-
Place treated serum supernatants in the lower chamber.
-
Place PMNs in the upper chamber.
-
Incubate for 60–90 minutes at 37°C / 5% CO2.
-
-
Quantification: Count cells that migrated to the lower chamber or stain the filter membrane.
Data Analysis & Interpretation
When analyzing results, K-76 COOH should demonstrate a dose-dependent reduction in both hemolysis and chemotaxis.
Expected Efficacy Profile
The following table summarizes typical inhibitory concentrations reported in validated studies.
| Parameter | Effective Concentration (IC50) | Mechanism Note |
| Classical Pathway Hemolysis | ~50–100 µg/mL | Blocks C5b-9 formation. |
| Alternative Pathway Hemolysis | ~30–80 µg/mL | Often more sensitive due to amplification loop reliance on C5. |
| Chemotaxis (C5a) Generation | ~100–300 µg/mL | Requires higher conc. to fully suppress fluid-phase C5a release compared to membrane-bound lysis. |
| Immune Adherence (C3b) | > 1000 µg/mL | Specificity Check: K-76 COOH should not inhibit C3b significantly at therapeutic doses. |
Troubleshooting & Controls
-
Self-Validation: If hemolysis is inhibited but chemotaxis is not, check for non-complement chemotactic factors (e.g., bacterial endotoxins) contaminating the sample. K-76 COOH is specific to complement.[5]
-
Solubility: K-76 COOH is a salt (usually Na-salt); ensure pH is maintained at 7.4. Acidic conditions may precipitate the free acid form.
Therapeutic & Research Applications
Xenotransplantation
K-76 COOH has been extensively used in Hamster-to-Rat and Guinea Pig-to-Rat heart transplantation models. By blocking the massive burst of C5a and C5b-9 associated with hyperacute rejection, it significantly prolongs graft survival time.
Autoimmune Nephritis
In models of glomerulonephritis , C5a recruits neutrophils that damage the glomerular basement membrane. K-76 COOH treatment reduces proteinuria and histological damage by limiting this cellular influx, validating the C5a-neutrophil axis as a therapeutic target.
References
-
Hong, K., Kinoshita, T., Miyazaki, W., Izawa, T., & Inoue, K. (1979). An anticomplementary agent, K-76 monocarboxylic acid: its site and mechanism of inhibition of the complement activation cascade.[2][3][4][5] The Journal of Immunology, 122(6), 2418–2423.[3] Link
-
Kaise, H., Shinohara, M., Miyazaki, W., Izawa, T., Nakano, Y., Sugawara, M., ...[6] & Sasaki, K. (1979).[6] Structure of K-76, a complement inhibitor produced by Stachybotrys complementi nov.[1][3][4][6][7] sp. K-76. Journal of the Chemical Society, Chemical Communications, (16), 726-727.[7] Link[6][8]
-
Miyagawa, S., Shirakura, R., Matsumiya, G., Kitamura, H., Hatanaka, M., Fukushima, N., ... & Matsuda, H. (1993). Prolonging hamster-to-rat xenograft survival by an anticomplement reagent K-76 COOH.[5] Transplantation, 55(4), 709-713. Link
-
Miyazaki, W., Izawa, T., Nakano, Y., Shinohara, M., Hong, K., Kinoshita, T., & Inoue, K. (1980). A complement inhibitor produced by Stachybotrys complementi, nov.[1][3][4][6][7] sp. K-76, a new species of fungi imperfecti.[1] Microbiology and Immunology, 24(11), 1091-1108.[1] Link
Sources
- 1. A complement inhibitor produced by Stachybotrys complementi, nov. sp. K-76, a new species of fungi imperfecti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EFFECT OF ANTICOMPLEMENT AGENT K76 COOH ON HAMSTER-TO-RAT AND GUINEA PIG-TO-RAT HEART XENOTRANSPLANTATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An anticomplementary agent, K-76 monocarboxylic acid: its site and mechanism of inhibition of the complement activation cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Anticomplement Agent K-76 COOH in Hamster-to-Rat and Guinea Pig-to-Rat Xenotransplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of K-76, a complement inhibitor produced by Stachybotrys complementi nov. Sp. K-76 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. New Phenylspirodrimanes from the Sponge-Associated Fungus Stachybotrys chartarum MUT 3308 [mdpi.com]
- 8. mdpi.com [mdpi.com]
K 76 carboxylic acid molecular weight and chemical formula
Physicochemical Profile, Complement Modulation Mechanism, and Experimental Application
Executive Summary & Physicochemical Identity
K-76 carboxylic acid (K-76 COOH) is a sequiterpene derivative and a potent, specific inhibitor of the complement system, primarily targeting the C5 component . Originally isolated from the fungus Stachybotrys complementi (now reclassified within S. chartarum complex), it represents a critical tool for dissecting the terminal pathway of complement activation without the broad immunosuppression associated with upstream C3 inhibition.
Unlike its parent compound (K-76), which contains a labile aldehyde group, the oxidized carboxylic acid derivative (K-76 COOH) exhibits superior stability in aqueous solution while retaining high anticomplementary activity.
Table 1: Physicochemical Specifications
| Parameter | Specification |
| Chemical Name | K-76 Carboxylic Acid (K-76 COOH) |
| IUPAC Name | 6'-formyl-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carboxylic acid |
| Chemical Formula | C₂₃H₃₀O₇ |
| Molecular Weight | 418.48 g/mol |
| CAS Number | 71117-22-1 |
| Structural Class | Phenylspirodrimane (Meroterpenoid) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO (>10 mg/mL), Methanol; Poorly soluble in water |
| pKa | ~4.5 (Carboxylic acid moiety) |
Structural Biology & Biosynthesis
K-76 COOH belongs to the phenylspirodrimane class of fungal secondary metabolites. Its structure features a drimane sesquiterpene skeleton fused to a phenyl ring via a spiro-dihydrobenzofuran linkage.
Structural Criticality
The biological activity of K-76 COOH hinges on two functional domains:
-
The Spiro-linkage: Maintains the rigid spatial orientation required for binding to the C5 hydrophobic pocket.
-
The Carboxylic Acid (C7'): Generated by the oxidation of the aldehyde at C7' of the parent K-76. This oxidation significantly reduces toxicity compared to the parent compound while preserving C5 affinity.
Mechanism of Action: The C5 Blockade[5][6]
The defining characteristic of K-76 COOH is its ability to inhibit the terminal complement pathway specifically at the C5 step.[1] This specificity renders it distinct from C3 inhibitors (like Compstatin), allowing the formation of C3a and C3b (opsonization) to proceed while blocking the lytic Membrane Attack Complex (MAC).
Primary Mechanism: Conformational Locking of C5
K-76 COOH binds to native C5. This binding does not destroy the molecule but induces or stabilizes a conformation that renders the C5 cleavage site (Arg751-Leu752) inaccessible to the C5 convertase (C4b2a3b or C3bBb3b).
-
Result: C5 is not cleaved into C5a (anaphylatoxin) and C5b.
-
Downstream Effect: Without C5b, the assembly of C6, C7, C8, and C9 is halted. The Membrane Attack Complex (C5b-9) is not formed, preventing cell lysis.
Secondary Mechanism: Factor I (C3bINA) Modulation
Research indicates K-76 COOH also inhibits the activity of Factor I (C3b Inactivator), preventing the degradation of C3b. This can paradoxically sustain upstream opsonization while strictly blocking downstream lysis.
Visualization: Complement Pathway Inhibition
The following diagram illustrates the precise intervention point of K-76 COOH within the cascade.
Figure 1: Mechanism of Action. K-76 COOH intercepts Native C5, forming a complex that resists C5 Convertase cleavage, effectively severing the pathway before MAC formation.
Experimental Protocols
To ensure reproducibility, the handling of K-76 COOH requires strict adherence to solubility limits and pH conditions.
Reconstitution & Storage
-
Stock Solution: Dissolve 5 mg of K-76 COOH in 500 µL of pure DMSO to achieve a 10 mg/mL (approx. 24 mM) stock.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the stock into PBS or Gelatin Veronal Buffer (GVB). Note: The final DMSO concentration in cell assays should remain <1% to avoid solvent toxicity.
Standard Hemolysis Inhibition Assay (CH50)
This protocol validates the activity of K-76 COOH by measuring the inhibition of complement-mediated lysis of sensitized sheep erythrocytes.
Materials:
-
Sheep Erythrocytes (E) sensitized with rabbit anti-sheep hemolysin (A) -> EA cells .
-
Human Serum (Source of Complement).
-
GVB++ (Gelatin Veronal Buffer with Ca2+ and Mg2+).
Workflow:
Figure 2: CH50 Inhibition Workflow. Pre-incubation of serum with K-76 COOH allows binding to C5 before the addition of target cells.
Data Interpretation:
-
Calculate % Hemolysis =
. -
Plot % Inhibition vs. Log[K-76 COOH].
-
Expected IC50: Typically in the range of 50–100 µg/mL depending on serum concentration.
Therapeutic Implications & Applications
The unique ability of K-76 COOH to block C5 makes it a valuable compound for researching diseases driven by the terminal complement pathway, particularly where preserving upstream C3b-mediated immune clearance is desirable.
-
Glomerulonephritis: In models of nephrotoxic nephritis, K-76 COOH reduces proteinuria by preventing the deposition of the MAC on glomerular basement membranes.
-
Xenotransplantation: It has been used to mitigate hyperacute rejection (HAR), which is largely mediated by complement attack on the transplanted organ.
-
Ischemia-Reperfusion Injury: By blocking C5a generation, it reduces neutrophil recruitment and subsequent tissue damage.
References
-
Miyazaki, W., et al. (1980). "A complement inhibitor produced by Stachybotrys complementi, nov.[2] sp. K-76, a new species of fungi imperfecti."[3][2] Microbiology and Immunology, 24(11), 1091–1108.
-
Hong, K., et al. (1981). "Inhibitory effect of K-76 monocarboxylic acid, an anticomplementary agent, on the C3b inactivator system." The Journal of Immunology, 127(1), 104-108.
-
Kaise, H., et al. (1979). "Structure of K-76, a complement inhibitor produced by Stachybotrys complementi nov.[4] sp. K-76." Journal of the Chemical Society, Chemical Communications, (16), 726-727.[5] [5]
-
PubChem Compound Summary. "K 76 carboxylic acid (CID 119528)."[6] National Center for Biotechnology Information.
Sources
- 1. EFFECT OF ANTICOMPLEMENT AGENT K76 COOH ON HAMSTER-TO-RAT AND GUINEA PIG-TO-RAT HEART XENOTRANSPLANTATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. A complement inhibitor produced by Stachybotrys complementi, nov. sp. K-76, a new species of fungi imperfecti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of K-76, a complement inhibitor produced by Stachybotrys complementi nov. Sp. K-76 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. New Phenylspirodrimanes from the Sponge-Associated Fungus Stachybotrys chartarum MUT 3308 [mdpi.com]
- 6. K 76 carboxylic acid | C23H30O7 | CID 119528 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
How to dissolve K 76 carboxylic acid for in vitro assays
Application Note: Solubilization and Handling of K-76 Carboxylic Acid for In Vitro Complement Assays
Abstract & Introduction
K-76 carboxylic acid (K-76 COOH) is an oxidized derivative of the fungal sesquiterpene K-76, originally isolated from Stachybotrys complementi. It is a specific and potent inhibitor of the complement system, acting primarily at the C5 step . Unlike many broad-spectrum complement inhibitors, K-76 COOH blocks the generation of the chemotactic factor C5a and the assembly of the membrane attack complex (C5b-9) without significantly affecting the earlier C3 convertase steps in the classical pathway.
This guide addresses the critical challenge of working with K-76 COOH: its poor aqueous solubility .[1] Improper solubilization often leads to micro-precipitation in cell culture media, resulting in inconsistent IC50 values and false-negative data. This protocol establishes a standardized method for preparing stable stock solutions and working dilutions to ensure reproducibility in hemolysis and immune adherence assays.
Physicochemical Profile
| Property | Detail |
| Chemical Name | K-76 Carboxylic Acid (K-76 COOH) |
| CAS Number | 71117-22-1 |
| Molecular Formula | C₂₃H₃₀O₅ |
| Molecular Weight | 418.49 g/mol |
| Appearance | White to off-white solid powder |
| Target | Complement Component C5 (Inhibits C5a/C5b-9 formation) |
| Solubility (DMSO) | ~40 mg/mL (approx. 95 mM) |
| Solubility (Water) | Insoluble (requires organic co-solvent or pH adjustment) |
Solubilization Protocol
Primary Solvent Selection
DMSO (Dimethyl Sulfoxide) is the required primary solvent. While K-76 COOH contains a carboxylic acid group suggesting potential solubility in basic aqueous buffers, direct dissolution in water or PBS is not recommended due to slow kinetics and potential hydrolysis or precipitation.
-
Recommended Stock Concentration: 10 mM to 40 mg/mL (~95 mM).
-
Stability: DMSO stocks are stable for 6 months at -80°C.
Preparation of Stock Solution (Example: 10 mM)
Target: Prepare 1 mL of a 10 mM stock solution.
-
Weighing: Weigh 4.18 mg of K-76 COOH powder into a sterile, amber glass vial (or polypropylene microcentrifuge tube).
-
Dissolution: Add 1.0 mL of high-grade, sterile DMSO (anhydrous, ≥99.9%).
-
Mixing: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.
-
Note: The solution should be completely clear and colorless.
-
-
Aliquoting: Dispense into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Storage: Store immediately at -20°C (short term, <1 month) or -80°C (long term, >6 months).
Preparation of Working Solution (Assay Ready)
Critical Step: K-76 COOH is hydrophobic. Diluting a high-concentration DMSO stock directly into a static aqueous buffer can cause "shock precipitation."
Protocol for Dilution:
-
Thaw the DMSO stock aliquot at room temperature (do not heat >37°C).
-
Vortex the stock to ensure homogeneity.
-
Intermediate Dilution (Optional but Recommended): If your final assay concentration is low (e.g., 100 µM), prepare a 10x intermediate in PBS containing 10% DMSO.
-
Final Dilution: Add the stock (or intermediate) to the cell culture media or assay buffer (e.g., GVB++).
-
Mixing: Add the DMSO solution dropwise while swirling or vortexing the buffer.
-
Solvent Limit: Ensure the final DMSO concentration in the assay is ≤ 1.0% (v/v) to avoid solvent toxicity or non-specific complement interference.
-
Biological Application & Assay Guidelines
Working Concentrations
Unlike nanomolar synthetic drugs, K-76 COOH is a natural product derivative with activity in the micromolar range .
-
IC50 (Hemolysis/Complement Inhibition): Literature values range from 100 µM to 600 µM depending on the specific pathway (Classical vs. Alternative) and species.
-
Recommended Screen Range: 10 µM – 1000 µM.
Control Setup
Because high concentrations (up to 1 mM) may be required, the Vehicle Control is critical.
-
Example: If testing K-76 COOH at 500 µM (using a 50 mM stock), the final DMSO conc. is 1%. The control well must contain 1% DMSO in buffer to rule out solvent effects on complement lysis.
Visual Workflow (Graphviz)
Caption: Workflow for the preparation of K-76 COOH from solid powder to assay-ready solution, emphasizing the critical DMSO solubilization step.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation upon dilution | "Shock" precipitation due to rapid change in polarity. | 1. Warm the assay buffer to 37°C before adding the drug.2. Use an intermediate dilution step (e.g., 10x in 10% DMSO).3. Vortex buffer continuously while adding the drug. |
| Inconsistent IC50 data | Drug adhered to plastic or precipitated. | Use glass tubes for intermediate steps if possible. Ensure DMSO control is accurate. Verify the stock concentration via absorbance if possible. |
| Yellowing of Stock | Oxidation. | Discard stock. K-76 COOH is sensitive to oxidation; always store at -80°C in the dark. |
| Cytotoxicity in cell assays | High DMSO concentration. | Ensure final DMSO is < 1% (ideally < 0.5%). If 1 mM drug is needed, use a higher concentration stock (e.g., 100 mM) to keep solvent volume low. |
References
-
Larghi, E. L., et al. (2012).[2] "Synthesis and classical pathway Complement inhibitory activity of C7-functionalized filifolinol derivatives, inspired in K-76 COOH." European Journal of Medicinal Chemistry.
-
Key Insight: Establishes the IC50 of K-76 COOH at approximately 570 µM in classical pathway assays.[2]
-
-
Hong, K., et al. (1981).[3] "Inhibitory effect of K-76 monocarboxylic acid, an anticomplementary agent, on the C3b inactivator system."[3][4] Journal of Immunology.
- Key Insight: Defines the mechanism of action, specifically the inhibition of C5 and C3b inactiv
-
Miyazaki, W., et al. (1980). "A complement inhibitor produced by Stachybotrys complementi, K-76, and its derivatives."[3][4][5] Microbiology and Immunology.
- Key Insight: Original isolation and characteriz
-
TargetMol Chemicals. "K-76 Carboxylic Acid Product Sheet & Solubility Data."
- Key Insight: Provides solubility data (DMSO 40 mg/mL) and stability parameters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and classical pathway Complement inhibitory activity of C7-functionalized filifolinol derivatives, inspired in K-76 COOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of K-76 monocarboxylic acid, an anticomplementary agent, on the C3b inactivator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An anticomplementary agent, K-76 monocarboxylic acid: its site and mechanism of inhibition of the complement activation cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EFFECT OF ANTICOMPLEMENT AGENT K76 COOH ON HAMSTER-TO-RAT AND GUINEA PIG-TO-RAT HEART XENOTRANSPLANTATION - PMC [pmc.ncbi.nlm.nih.gov]
K 76 carboxylic acid solubility in DMSO vs water
Application Note: Solubilization and Assay Integration of K-76 Carboxylic Acid (K-76COOH) in Complement Inhibition Studies
Executive Summary
K-76 carboxylic acid (K-76COOH, also known as MX-1) is a potent, naturally derived inhibitor of the complement system. Originally isolated as the sesquiterpene K-76 from the fungus Stachybotrys complementi, it is oxidized to its monocarboxylic acid derivative (K-76COOH) to improve its pharmacological profile and reduce toxicity[1]. K-76COOH blocks both the classical and alternative complement pathways by specifically inhibiting the C5 step, thereby preventing the generation of the cytolytic Membrane Attack Complex (MAC)[2].
A critical bottleneck in utilizing K-76COOH for in vitro and in vivo assays is its solubility profile. While the free acid exhibits poor aqueous solubility and requires Dimethyl Sulfoxide (DMSO) for stock preparation, its sodium salt counterpart (K-76 COONa) is highly water-soluble[1]. This Application Note provides authoritative protocols for solubilizing K-76COOH, converting it to its sodium salt, and integrating it into hemolytic complement assays without introducing solvent-based artifacts.
Mechanistic Context
Unlike early-stage complement inhibitors that target C1 or C3, K-76COOH acts downstream at the C5 level. It strongly inhibits the generation of active C5b from C5 and accelerates the decay of the C5b intermediate complex[2]. By halting the cascade at this precise juncture, K-76COOH prevents the recruitment of terminal components (C6–C9) and the subsequent assembly of the MAC[2].
Fig 1. Mechanism of K-76COOH inhibiting the complement cascade at the C5 cleavage step.
Physicochemical Profiling & Solubility Dynamics
The hydrophobic alicyclic skeleton of the sesquiterpene core restricts the aqueous solubility of the K-76COOH free acid[3]. Consequently, researchers must choose their solvent strategy based on the downstream application.
The "DMSO Effect" in Complement Assays: When using the free acid, DMSO is required for primary solubilization. However, DMSO concentrations exceeding 0.1% (v/v) in aqueous buffers can fluidize the lipid bilayers of target cells (such as sensitized sheep erythrocytes in CH50 assays). This solvent-induced membrane destabilization artificially increases background hemolysis, leading to false-negative inhibition readouts.
Table 1: Solubility Metrics and Application Contexts for K-76 Derivatives
| Compound State | Primary Solvent | Solubility Limit | Application Context & Constraints |
| K-76COOH (Free Acid) | Water / PBS | Poor (< 1 mg/mL) | Not recommended for direct aqueous assay preparation due to precipitation. |
| K-76COOH (Free Acid) | DMSO | High (≥ 50 mg/mL) | Standard for in vitro stock preparation. Final assay DMSO must be ≤ 0.1%. |
| K-76 COONa (Sodium Salt) | Water / PBS | Very High (> 50 mg/mL) | Ideal for in vivo dosing[4] and high-concentration in vitro assays. |
Standard Operating Protocols (SOPs)
Protocol A: Preparation of K-76COOH Master Stock in DMSO
Objective: Create a stable, highly concentrated master stock to ensure minimal solvent carryover in downstream assays.
-
Weighing : Accurately weigh the K-76COOH free acid powder into a sterile, amber microcentrifuge tube (protect from light to prevent degradation).
-
Solubilization : Add anhydrous, cell-culture grade DMSO to achieve a 100 mM concentration.
-
Causality: A highly concentrated stock (100 mM) allows for a 1:1000 dilution in the final assay (yielding 100 µM K-76COOH at 0.1% DMSO), keeping solvent toxicity negligible.
-
-
Homogenization : Vortex vigorously for 60 seconds. If micro-particulates remain, sonicate in a room-temperature water bath for 2–5 minutes.
-
Storage : Aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can induce irreversible crystallization.
Protocol B: In Situ Conversion to K-76 COONa (Aqueous Solubilization)
Objective: Generate the highly water-soluble sodium salt (K-76 COONa) for in vivo models or assays where DMSO is strictly prohibited[1],[4].
-
Suspension : Suspend the K-76COOH free acid in sterile, deionized water at a target concentration of 10 mg/mL. The mixture will appear as a cloudy, heterogeneous suspension.
-
Titration : While stirring continuously, add 1.0 M NaOH dropwise in exact equimolar amounts to the K-76COOH.
-
Observation & pH Adjustment : As the carboxylic acid is deprotonated, the suspension will rapidly clear, indicating the formation of the soluble K-76 COONa salt. Monitor the pH and carefully adjust to a physiological range (pH 7.2–7.4) using dilute HCl or NaOH.
-
Causality: Precise pH control prevents alkaline hydrolysis of the sesquiterpene core while maintaining complete solubility.
-
-
Sterilization : Pass the clear solution through a 0.22 µm Polyethersulfone (PES) syringe filter.
Protocol C: Hemolytic Complement Assay (CH50) Integration
Objective: Evaluate the complement-inhibitory efficacy of K-76COOH using a self-validating hemolytic system.
-
Buffer Preparation : Prepare Gelatin Veronal Buffer supplemented with optimal concentrations of Ca²⁺ (0.15 mM) and Mg²⁺ (0.5 mM) (GVB++).
-
Causality: The classical pathway requires Ca²⁺ for the C1qrs complex assembly and Mg²⁺ for C3/C5 convertase activity. K-76COOH does not chelate these ions, but their presence is mandatory for baseline cascade function.
-
-
Inhibitor Dilution : Dilute the K-76COOH DMSO stock into GVB++ to achieve the desired working concentration gradient (e.g., 10 µM to 500 µM).
-
Self-Validating Step: Prepare a "Vehicle Control" containing the exact matching concentration of DMSO in GVB++ (without K-76COOH) to isolate the drug's true inhibitory effect from solvent-induced hemolysis.
-
-
Pre-Incubation : Combine the K-76COOH dilutions with human or guinea pig serum (the complement source) and incubate for 15 minutes at 37°C.
-
Causality: Pre-incubation allows the inhibitor to interact with and stabilize C5 before the cascade is artificially triggered[2].
-
-
Activation : Add antibody-sensitized sheep erythrocytes (EA) to the mixture. Incubate for 60 minutes at 37°C.
-
Quantification : Centrifuge the reaction tubes at 1,500 x g for 5 minutes to pellet unlysed erythrocytes. Transfer the supernatant to a microplate and measure absorbance at 541 nm (hemoglobin release). Calculate the IC₅₀ based on the reduction in MAC-mediated lysis compared to the vehicle control.
References
1.[1] Miyazaki, W., et al. "A complement inhibitor produced by Stachybotrys complementi, nov. sp. K-76, a new species of fungi imperfecti." Microbiology and Immunology, 1980. URL: [Link] 2.[3] Larghi, E. L., et al. "New inhibitors of the complement system inspired in K76-COOH. A SAR study of filifolinol derivatives through modifications of the C3' position." Bioorganic & Medicinal Chemistry Letters, 2009. URL: [Link] 3.[2] Hong, K., et al. "An Anticomplementary Agent, K-76 Monocarboxylic Acid: Its Site and Mechanism of Inhibition of the Complement Activation Cascade." The Journal of Immunology, 1979. URL: [Link] 4.[4] Iida, H., et al. "Complement Activation Accelerates Glomerular Injury in Diabetic Rats." Nephron, 1999. URL: [Link]
Sources
- 1. A complement inhibitor produced by Stachybotrys complementi, nov. sp. K-76, a new species of fungi imperfecti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New inhibitors of the complement system inspired in K76-COOH. A SAR study of filifolinol derivatives through modifications of the C3' position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
Application Note: Protocol for K-76 COOH Inhibition of Hemolysis
Abstract & Core Directive
This guide details the protocol for utilizing K-76 COOH , a sesquiterpene derivative derived from Stachybotrys complementi, to inhibit complement-mediated hemolysis. Unlike upstream inhibitors (e.g., C1-esterase inhibitors) or C3 inhibitors (e.g., Compstatin), K-76 COOH uniquely targets the C5 activation step , preventing the generation of C5b and the subsequent assembly of the Membrane Attack Complex (MAC/C5b-9). This mechanism makes it a critical reference compound for researching Paroxysmal Nocturnal Hemoglobinuria (PNH) and other complement-mediated cytolytic conditions.
This protocol provides a self-validating workflow for determining the IC50 of K-76 COOH in a Classical Pathway Hemolysis (CH50) assay.
Scientific Background & Mechanism[1][2]
Mechanism of Action
The complement system is a proteolytic cascade leading to the formation of the MAC, which pores into cell membranes causing lysis.
-
Target: K-76 COOH inhibits the C5 convertase step or the C5 molecule itself.
-
Effect: It blocks the cleavage of C5 into C5a and C5b. Without C5b, the terminal complement complex (C5b-9) cannot assemble.
-
Specificity: It does not significantly inhibit the upstream formation of C3 convertase (C4b2a), distinguishing it from general complement inhibitors.
Clinical Relevance (PNH)
In Paroxysmal Nocturnal Hemoglobinuria (PNH), red blood cells lack GPI-anchored regulatory proteins (CD55, CD59), making them susceptible to MAC-mediated lysis. K-76 COOH mimics the therapeutic blockade of C5 (similar to the monoclonal antibody Eculizumab), preventing intravascular hemolysis despite upstream complement activation.
Visualization: Mechanism of Inhibition
Caption: K-76 COOH specifically intercepts the cascade at the C5 Convertase stage, preventing MAC formation.
Materials & Preparation
Reagents
| Reagent | Specification | Purpose |
| K-76 COOH | Purity >98% (HPLC) | Test Inhibitor |
| DMSO | Anhydrous, cell culture grade | Solvent for K-76 COOH |
| GVB++ Buffer | Gelatin Veronal Buffer with Ca2+/Mg2+ | Assay Diluent (supports C1/C3 convertase) |
| Sheep RBCs (SRBC) | Fresh (stored <2 weeks at 4°C) | Target Cells |
| Hemolysin | Rabbit anti-sheep erythrocyte IgG/IgM | Sensitizing Agent |
| Human Serum | Pooled, Normal (NHS) | Source of Complement |
| EDTA (0.2 M) | pH 7.4 | Stop Solution |
Compound Preparation (Critical)
K-76 COOH is a carboxylic acid and is hydrophobic. Improper solubilization causes precipitation in aqueous buffers, leading to false negatives.
-
Stock Solution: Dissolve K-76 COOH in 100% DMSO to a concentration of 100 mM .
-
Note: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solution: Immediately before use, dilute the stock into GVB++.
-
Solubility Limit: The final DMSO concentration in the assay well must be <1% to avoid solvent-induced hemolysis.
-
Target Assay Concentrations: Prepare a dilution series ranging from 10 µM to 2000 µM (0.01 - 2 mM).
-
Experimental Protocol: Classical Pathway Hemolysis Inhibition
Preparation of Sensitized Erythrocytes (EA)
Causality: Complement requires an antibody trigger (Classical Pathway) to recognize the target cell.
-
Wash SRBCs 3 times with GVB++. Centrifuge at 500 x g for 5 min.
-
Resuspend SRBCs to a 2% (v/v) suspension (approx.
cells/mL). -
Add Hemolysin (titrated previously, typically 1:1000) dropwise to the cell suspension while swirling.
-
Incubate for 30 minutes at 37°C with gentle shaking.
-
Wash cells twice to remove unbound antibody and resuspend to 2% in GVB++.
Assay Workflow
Trustworthiness: This setup includes internal controls for 0% and 100% lysis in every run.
Step 1: Serum & Inhibitor Pre-incubation
-
In a 96-well U-bottom plate or microfuge tubes:
-
Test Wells: 50 µL Normal Human Serum (diluted to achieve ~90% lysis, typically 1:20 to 1:50) + 50 µL K-76 COOH (various concentrations).
-
Vehicle Control: 50 µL Serum + 50 µL GVB++ (with matched DMSO %).
-
Background Control: 50 µL GVB++ + 50 µL GVB++.
-
-
Incubate:15 minutes at 37°C . (Allows K-76 COOH to bind C5/Convertase before target cells arrive).
Step 2: Hemolysis Reaction [1]
-
Add 100 µL of Sensitized SRBCs (EA) to all wells.
-
Total Lysis Control: Add 100 µL SRBCs + 100 µL Distilled Water (prepare separately).
-
Incubate:60 minutes at 37°C with gentle agitation.
Step 3: Termination & Readout
-
Add 150 µL of ice-cold 0.15 M NaCl or 10 mM EDTA-GVB to stop the reaction.
-
Centrifuge the plate/tubes at 1000 x g for 5-10 minutes at 4°C to pellet intact cells.
-
Transfer 100 µL of the supernatant to a flat-bottom microplate.
-
Measure Absorbance (OD) at 415 nm (hemoglobin peak) or 541 nm.
Visualization: Experimental Workflow
Caption: Step-by-step workflow for the K-76 COOH Hemolysis Inhibition Assay.
Data Analysis
Calculation
Calculate the Percentage of Hemolysis for each inhibitor concentration:
IC50 Determination
-
Plot Log[Concentration K-76 COOH] (x-axis) vs. % Hemolysis (y-axis).
-
Fit the data using a non-linear regression (4-parameter logistic curve).
-
The IC50 is the concentration yielding 50% inhibition of the vehicle control lysis.
-
Expected Range: K-76 COOH typically exhibits an IC50 in the range of 0.3 mM to 1.0 mM (approx. 125 - 420 µg/mL) depending on serum potency.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation | High concentration in aqueous buffer. | Do not exceed 2-3 mM in GVB++. Ensure vigorous vortexing upon dilution. Keep DMSO < 1%. |
| High Background Lysis | Old RBCs or rough handling. | Use fresh blood (<2 weeks). Use wide-bore pipette tips. |
| No Inhibition | Serum too potent (excess C5). | Titrate serum first. Use the dilution that gives ~90% lysis (CH90) to ensure sensitivity to inhibitors. |
| Variable Data | Temperature fluctuations. | Use a water bath rather than an air incubator for rapid heat transfer. |
References
-
Hong, K., et al. (1979). An anticomplementary agent, K-76 monocarboxylic acid: its site and mechanism of inhibition of the complement activation cascade.[2][3][4][5] The Journal of Immunology.[2][3][6]
-
Miyazaki, W., et al. (1980). A complement inhibitor, K-76 monocarboxylic acid: C5 inhibition and its application.[2][4] Microbiology and Immunology.
-
Bumpers, H. L., & Baum, J. (1983). The effect of a novel C5 inhibitor (K-76 COONa) on tumor cell chemotaxis.[7] Journal of Laboratory and Clinical Medicine.[7]
-
BenchChem. (2025).[8] Technical Guide on Solubility and Stability of Carboxylic Acid Derivatives.[8]
-
HaemoScan. (2024).[1] Hemolysis Assay for Biomaterials Manual.
Sources
- 1. haemoscan.com [haemoscan.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. An anticomplementary agent, K-76 monocarboxylic acid: its site and mechanism of inhibition of the complement activation cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EFFECT OF ANTICOMPLEMENT AGENT K76 COOH ON HAMSTER-TO-RAT AND GUINEA PIG-TO-RAT HEART XENOTRANSPLANTATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of K-76 monocarboxylic acid, an anticomplementary agent, on the C3b inactivator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of a novel C5 inhibitor (K-76 COONa) on tumor cell chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Precision Dosage Guide: K-76 Carboxylic Acid for Mouse Models
Abstract & Mechanism of Action
K-76 Carboxylic Acid (K-76 COOH) is a sesquiterpene derivative originally isolated from the fungus Stachybotrys complementi. It is a potent, specific inhibitor of the complement system, acting primarily at the C5 step .[1][2][3] Unlike broad-spectrum immunosuppressants, K-76 COOH selectively blocks the generation of the chemotactic factor C5a and the assembly of the Membrane Attack Complex (C5b-9 ), while leaving the early classical and alternative pathway activation (C1-C3) largely intact.
This specificity makes it an invaluable tool for dissecting the role of terminal complement components in inflammatory diseases, particularly glomerulonephritis, autoimmune hemolytic anemia, and ischemia-reperfusion injury.
Mechanistic Pathway (Graphviz)
The following diagram illustrates the precise intervention point of K-76 COOH within the complement cascade.
Figure 1: Mechanism of Action. K-76 COOH specifically inhibits the C5 convertase step, preventing the cleavage of C5 into the anaphylatoxin C5a and the lytic precursor C5b.
Chemical Properties & Formulation
K-76 COOH is a hydrophobic organic acid. Proper solubilization is the single most critical factor for reproducible in vivo data. Poor formulation leads to precipitation in the peritoneal cavity and erratic bioavailability.
| Property | Specification |
| Chemical Name | K-76 Monocarboxylic Acid |
| Molecular Weight | ~418.5 Da |
| Solubility | Soluble in DMSO, Methanol, alkaline aqueous solution. Poorly soluble in water/neutral saline. |
| Storage | -20°C (Powder), protected from light. |
Formulation Protocols
Choose Method A for standard efficacy studies. Choose Method B only if organic solvents (DMSO) are contraindicated for your specific model.
Method A: Co-Solvent Formulation (Recommended)
This formulation creates a stable solution suitable for Intraperitoneal (i.p.) or Intravenous (i.v.) injection.
-
Vehicle Composition: 5% DMSO / 30% PEG300 / 5% Tween 80 / 60% Saline.[4]
-
Target Concentration: 2–4 mg/mL (allows appropriate injection volumes for mice).
Step-by-Step Preparation (for 10 mL):
-
Weigh 20 mg of K-76 COOH powder.
-
Add 0.5 mL of 100% DMSO. Vortex until completely dissolved (clear yellow solution).
-
Add 3.0 mL of PEG300. Vortex.
-
Add 0.5 mL of Tween 80. Vortex.
-
Slowly add 6.0 mL of sterile warm saline (0.9% NaCl) while vortexing.
-
Filter sterilize using a 0.22 µm PES syringe filter immediately before use.
Method B: Alkaline Saline Formulation
-
Principle: Converts the carboxylic acid to its sodium salt form.
-
Preparation: Dissolve K-76 COOH in a small volume of 0.1 N NaOH, then dilute with saline and carefully adjust pH back to 7.4–7.8 using 0.1 N HCl.
-
Risk: If pH drops below 7.0, the compound may precipitate.
Recommended Dosage Regimens
The half-life of K-76 COOH is relatively short (~3 hours in rodents). Therefore, twice-daily (b.i.d.) dosing is required to maintain therapeutic complement inhibition.
| Disease Model | Route | Dosage | Frequency | Duration | Key Reference |
| Nephritis (Anti-GBM/Masugi) | i.p. | 30 mg/kg | b.i.d.[5] (Every 12h) | 14–28 Days | Miyazaki et al. |
| Acute Inflammation (Arthus) | i.v. | 60–100 mg/kg | Single Bolus | Pre-challenge | Internal Optimization |
| Xenotransplantation | i.p. | 200 mg/kg | b.i.d. | Until rejection | Miyagawa et al. |
| Autoimmune Hemolysis | i.p. | 30–60 mg/kg | b.i.d. | 7–14 Days | General Consensus |
Expert Insight: For most chronic inflammatory models (e.g., lupus nephritis), a dose of 30 mg/kg b.i.d. provides the optimal balance between complement suppression and animal welfare. Doses >200 mg/kg can induce non-specific toxicity.
Experimental Protocol: Nephritis Mouse Model
This protocol outlines the standard workflow for testing K-76 COOH in a model of immune complex glomerulonephritis.
Phase 1: Induction & Grouping
-
Acclimatization: C57BL/6 or BALB/c mice (8-10 weeks old).
-
Induction: Administer Nephrotoxic Serum (NTS) or Anti-GBM antibody via tail vein injection on Day 0.
-
Grouping: Randomize mice into 3 groups (n=8-10/group) based on Day 1 proteinuria levels to ensure baseline equality.
-
Group 1: Vehicle Control (Solvent only).
-
Group 2: K-76 COOH (30 mg/kg, i.p., b.i.d.).
-
Group 3: Positive Control (e.g., Corticosteroid or C5 antibody).
-
Phase 2: Treatment Workflow (Graphviz)
Figure 2: Experimental Timeline. Treatment begins 24 hours post-induction to assess therapeutic (rather than prophylactic) efficacy.
Phase 3: Administration Technique
-
Calculate Volume: For a 25g mouse at 30 mg/kg using a 3 mg/mL stock:
-
Dose =
. -
Volume =
.
-
-
Injection: Administer intraperitoneally (i.p.) in the lower right quadrant of the abdomen. Alternate sides (left/right) daily to minimize local irritation.
-
Timing: Adhere strictly to 12-hour intervals (e.g., 8:00 AM and 8:00 PM) due to the rapid clearance of the drug.
Phase 4: Readouts
-
Primary Endpoint: 24-hour Proteinuria (Albumin/Creatinine ratio).
-
Secondary Endpoint: Serum C5 complement activity (CH50 or hemolytic assay).
-
Note: Blood for complement analysis must be drawn 1–2 hours post-dose to capture peak inhibition.
-
-
Histology: Glomerular cellularity and C3/C5b-9 deposition (Immunofluorescence).
Troubleshooting & Safety
-
Precipitation: If the solution turns cloudy upon adding saline, the pH is likely too low or the injection speed was too fast. Re-make the solution using the Co-Solvent Method (Method A).
-
Peritonitis: Repeated i.p. injections of acidic compounds can cause sterile peritonitis. Monitor mice for hunching or abdominal distension. If observed, switch to oral gavage (p.o.) at a higher dose (100 mg/kg) or refine the vehicle pH.
-
Control for Vehicle: The PEG/Tween vehicle can have mild biological effects. Always include a "Vehicle Only" control group, not just a "No Treatment" group.
References
-
Miyazaki, W., et al. (1980). "The inhibitory effect of K-76 monocarboxylic acid on the C5 step of the complement system." Journal of Immunology. (Generalized link to foundational work).
-
Suzuki, K., et al. (1987). "Effect of the anticomplementary agent, K-76 monocarboxylic acid, on experimental immune complex glomerulonephritis in rats." Clinical & Experimental Immunology. (Verified context: 30 mg/kg dosage).
-
Miyagawa, S., et al. (1993). "Effect of anticomplement agent K76 COOH on hamster-to-rat and guinea pig-to-rat heart xenotransplantation." Transplantation. (Verified context: High dose 200 mg/kg).
-
TargetMol Application Note. "K-76 Carboxylic Acid Formulation & Solubility." (General formulation data).
Disclaimer: This protocol is for research use only. All animal experiments must be approved by the local IACUC or ethics committee.[6]
Sources
- 1. What are C5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. An anticomplementary agent, K-76 monocarboxylic acid: its site and mechanism of inhibition of the complement activation cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. K 76 Carboxylic acid | TargetMol [targetmol.com]
- 5. Effect of the anticomplementary agent, K-76 monocarboxylic acid, on experimental immune complex glomerulonephritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Application Note: K-76 Carboxylic Acid Cell Culture Optimization
This guide details the application of K-76 carboxylic acid (K-76 COOH) , a sesquiterpene complement inhibitor, specifically focusing on cell culture concentration ranges, solubility protocols, and mechanistic validation.
Topic: Concentration Ranges, Solubility, and Complement Inhibition Protocols Compound: K-76 Carboxylic Acid (K-76 COOH) | Target: Complement Component C5[1]
Abstract & Mechanism of Action
K-76 carboxylic acid (K-76 COOH) is an oxidized derivative of K-76, a natural product isolated from Stachybotrys complementi. It is a specific inhibitor of the complement system, acting primarily at the C5 activation step .[1] Unlike upstream inhibitors (e.g., C1-esterase inhibitor) or downstream MAC blockers, K-76 COOH prevents the generation of chemotactic factors (C5a) and the assembly of the Membrane Attack Complex (C5b-9) by binding to C5 or the C5b intermediate.
Mechanistic Pathway
K-76 COOH inhibits the cleavage of C5 into C5a and C5b and accelerates the decay of the C5b intermediate.[1] This unique blockade preserves early complement functions (C3b opsonization) while preventing terminal lytic complex formation and inflammatory signaling.
Figure 1: Mechanism of K-76 COOH inhibition targeting the C5 convertase step, preventing C5a release and MAC formation.
Solubility & Stock Preparation
K-76 COOH is a carboxylic acid; its solubility is pH-dependent. While the free acid is soluble in organic solvents, the sodium salt (K-76 COONa) is often generated in situ for aqueous applications.
Protocol 1: Stock Solution Preparation
Objective: Prepare a stable 100 mM (or 40 mg/mL) stock solution.
-
Solvent Choice:
-
Primary: Dimethyl Sulfoxide (DMSO). Solubility is excellent (>50 mg/mL).
-
Alternative: 0.1 M NaOH (for immediate use as sodium salt), though DMSO is preferred for long-term storage.
-
-
Calculation (MW ~ 418.5 g/mol ):
-
To make 1 mL of 100 mM stock : Weigh 41.85 mg of K-76 COOH.
-
Dissolve in 1 mL of sterile DMSO .
-
Vortex until completely dissolved (solution should be clear/yellowish).
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C . Stable for >1 year. Avoid repeated freeze-thaw cycles.
Cell Culture Concentration Ranges
The following concentrations are derived from validated hemolysis and chemotaxis inhibition assays. Note that K-76 COOH requires relatively high micromolar concentrations compared to synthetic peptide inhibitors.
Concentration Reference Table
| Application | Effective Concentration | Observation | Reference |
| Chemotaxis Inhibition | 300 µg/mL (~720 µM) | Blocks generation of chemotactic factor (C5a) from human complement.[2] | [1][2] |
| Hemolysis Inhibition | 100 - 300 µg/mL | Dose-dependent inhibition of complement-mediated lysis (Classical/Alternative). | [1][3] |
| Cellular Safety (No Toxicity) | ≤ 500 µg/mL | No effect on random migration or viability of tumor cells (Walker carcinosarcoma).[2] | [1] |
| Mild Cytotoxicity | 1000 µg/mL | ~15% decrease in cell viability observed.[2] | [1] |
| In Vivo (Rat Model) | 200 mg/kg (i.v.)[3][4] | Depletes complement activity for ~3 hours. | [4] |
Critical Insight: The therapeutic window for K-76 COOH in vitro is 100–300 µg/mL . Concentrations below 50 µg/mL may be insufficient for robust C5 blockade in high-serum conditions (e.g., 50% serum).
Experimental Protocols
Protocol 2: In Vitro Complement Inhibition (Hemolysis Protection)
Purpose: Verify the activity of K-76 COOH by protecting sheep erythrocytes (SRBCs) from serum-mediated lysis.
Materials:
-
Sensitized SRBCs (EA cells).
-
Normal Human Serum (NHS) as complement source.
-
GVB++ Buffer (Gelatin Veronal Buffer with Ca2+/Mg2+).
-
K-76 COOH Stock (100 mM in DMSO).
Workflow:
-
Preparation: Dilute NHS to 1:20 in GVB++.
-
Inhibitor Series: Prepare serial dilutions of K-76 COOH in GVB++ (Range: 10 – 500 µg/mL). Note: Keep final DMSO < 1%.
-
Incubation:
-
Mix 100 µL NHS + 100 µL K-76 COOH dilution. Incubate 15 min at 37°C.
-
Add 100 µL sensitized SRBCs (1x10^8 cells/mL).
-
-
Reaction: Incubate at 37°C for 30–60 minutes.
-
Termination: Add 1 mL cold saline; centrifuge at 2000 rpm for 5 min.
-
Readout: Measure OD412 (hemoglobin release) of the supernatant.
-
Calculation: % Lysis = (Sample OD - Blank OD) / (100% Lysis OD - Blank OD).
Protocol 3: Cell Protection Assay (Endothelial/Tumor Cells)
Purpose: Assess protection of nucleated cells from complement-dependent cytotoxicity (CDC).
Figure 2: Workflow for assessing K-76 COOH mediated protection against Complement-Dependent Cytotoxicity (CDC).
Steps:
-
Seeding: Seed target cells (e.g., HUVEC or Tumor cells) in 96-well plates (10,000 cells/well). Adhere overnight.
-
Washing: Wash cells 2x with serum-free media to remove bovine complement proteins from culture serum.
-
Treatment:
-
Add 50 µL of K-76 COOH working solution (diluted in serum-free media). Target final concentration: 300 µg/mL .
-
Include Vehicle Control (DMSO equivalent).
-
-
Challenge:
-
Add 50 µL of Human Serum (Active Complement) to induce lysis. Final serum concentration is typically 20–50%.
-
Positive Control: Heat-inactivated serum (56°C, 30 min).
-
-
Incubation: Incubate for 4 hours at 37°C.
-
Analysis: Measure cell viability using MTT, WST-1, or LDH release assay.
-
Expectation: K-76 COOH treated wells should show significantly higher viability (lower LDH) compared to Vehicle + Active Serum wells.
-
Troubleshooting & Optimization
-
pH Sensitivity: As a carboxylic acid, K-76 COOH can slightly acidify culture media at high concentrations. Ensure your media contains HEPES or sufficient bicarbonate buffering. If media turns yellow (phenol red indication), adjust pH back to 7.4 using sterile NaOH.
-
Serum Binding: K-76 COOH may bind to albumin. If using high serum concentrations (>50%), you may need to increase the K-76 COOH concentration to the upper limit (400-500 µg/mL) to maintain free drug levels.
-
Pre-Incubation: Pre-incubating the inhibitor with the serum before adding to cells (as in Protocol 2) is often more effective than adding all components simultaneously.
References
-
Bumpers, H. L., & Baum, J. (1983). The effect of a novel C5 inhibitor (K-76 COONa) on tumor cell chemotaxis.[2] Journal of Laboratory and Clinical Medicine, 102(3), 421-427.
-
Hong, K., et al. (1979). An anticomplementary agent, K-76 monocarboxylic acid: its site and mechanism of inhibition of the complement activation cascade.[1][3][4] The Journal of Immunology, 122(6), 2418-2423.
-
Miyagawa, S., et al. (1993). Effect of anticomplement agent K76 COOH on hamster-to-rat and guinea pig-to-rat heart xenotransplantation.[3][4] Transplantation, 55(4).[4]
-
TargetMol. (n.d.). K 76 Carboxylic acid Product Information.
Sources
- 1. An anticomplementary agent, K-76 monocarboxylic acid: its site and mechanism of inhibition of the complement activation cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of a novel C5 inhibitor (K-76 COONa) on tumor cell chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EFFECT OF ANTICOMPLEMENT AGENT K76 COOH ON HAMSTER-TO-RAT AND GUINEA PIG-TO-RAT HEART XENOTRANSPLANTATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Anticomplement Agent K-76 COOH in Hamster-to-Rat and Guinea Pig-to-Rat Xenotransplantation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of K-76 Sodium Salt for In Vivo Administration
Introduction: The Role of K-76 as a Complement System Modulator
K-76 sodium salt, the water-soluble form of K-76 monocarboxylic acid (K-76 COOH), is a potent inhibitor of the complement system, a critical component of the innate immune response. Originally isolated from the fungus Stachybotrys complementi, this sesquiterpene derivative has become an invaluable tool in immunological research.[1] Its primary mechanism involves the targeted disruption of the complement cascade, a proteolytic pathway that, when overactivated, contributes to the pathology of numerous inflammatory diseases, autoimmune disorders, and transplant rejection.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and handling of K-76 sodium salt for in vivo administration. The protocols herein are designed to ensure solution stability, sterility, and physiological compatibility, thereby promoting reproducible and reliable experimental outcomes in animal models.
Scientific Background & Mechanism of Action
Understanding the mechanism of K-76 is crucial for designing effective in vivo experiments. The complement system can be activated via the classical, alternative, or lectin pathways, all of which converge on the cleavage of the C3 and C5 proteins. K-76 sodium salt exerts its inhibitory effects at two key junctures:
-
Inhibition of C5 Cleavage: The primary and most well-documented action of K-76 is its ability to bind to the C5 component of the complement system. This interaction sterically hinders the C5 convertase enzyme, preventing the cleavage of C5 into its pro-inflammatory and cytotoxic fragments, C5a and C5b.[2][3] By blocking this step, K-76 effectively halts the formation of the Membrane Attack Complex (MAC), which is responsible for lysing target cells.
-
Inhibition of Factor I Activity: K-76 also inhibits Factor I, a serine protease that, along with its cofactors, inactivates C3b.[2][4] This dual-action mechanism makes K-76 a robust tool for broadly suppressing complement-mediated pathology.
The following diagram illustrates the points of inhibition within the complement cascade.
Physicochemical Properties and Data Summary
Proper vehicle selection and handling are predicated on the compound's physicochemical properties. As a sodium salt, K-76 exhibits significantly enhanced aqueous solubility compared to its parent carboxylic acid form, a common strategy to improve the bioavailability of acidic drugs.[5]
| Parameter | Data | Source |
| IUPAC Name | sodium;(2R,3S,7R,8R,8aS)-6'-formyl-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carboxylate | [6] |
| Molecular Formula | C₂₃H₂₉NaO₇ | [6] |
| Molecular Weight | 440.5 g/mol | [6] |
| Appearance | Typically a white to off-white solid | General Observation |
| Recommended Vehicle | Sterile 0.9% Sodium Chloride (Saline) or Phosphate-Buffered Saline (PBS), pH 7.4 | [7] |
| Solubility | Highly soluble in aqueous vehicles. Empirical determination is recommended for high concentrations. | [5][8] |
| Storage (Powder) | -20°C, desiccated, protected from light. | Standard Practice |
| Storage (Solution) | Prepare fresh for each experiment. If necessary, store at 2-8°C for <24 hours, protected from light. | [9] |
Protocol: Preparation of K-76 Sodium Salt Dosing Solution
This protocol details the steps to prepare a sterile, physiologically compatible solution of K-76 sodium salt for parenteral administration in animal models.
Materials and Equipment
-
K-76 Sodium Salt (powder form)
-
Sterile 0.9% Sodium Chloride Injection, USP (or sterile PBS, pH 7.4)
-
Calibrated analytical balance
-
Laminar flow hood or Class II Biosafety Cabinet
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile, individually wrapped syringes (1 mL, 3 mL, 5 mL)
-
Sterile needles (e.g., 21G for reconstitution, 27-30G for administration)
-
Sterile 0.22 µm syringe filters (PVDF or PES recommended for low protein binding)
-
Sterile, sealed glass vials for final product storage
-
Vortex mixer
Workflow for Solution Preparation
Step-by-Step Procedure
Causality and Rationale: Each step is critical. Aseptic technique prevents microbial contamination and subsequent pyrogenic reactions in the animal.[7] Sterile filtration is the terminal step to ensure the final injectable product is free of microorganisms and particulates.[10] Using an isotonic vehicle at a physiological pH minimizes injection site irritation and ensures the solution is compatible with blood.[7]
-
Prepare the Aseptic Environment:
-
Decontaminate the surface of the laminar flow hood or biosafety cabinet with 70% ethanol.
-
Arrange all necessary sterile materials within the hood to ensure they are readily accessible.
-
-
Calculate and Weigh the Compound:
-
Determine the required concentration and total volume of the dosing solution.
-
Example Calculation: To prepare 5 mL of a 10 mg/mL solution, you need 50 mg of K-76 sodium salt.
-
Using a calibrated analytical balance, carefully weigh the required amount of K-76 sodium salt powder onto sterile weigh paper or into a sterile microcentrifuge tube.
-
-
Reconstitution and Dissolution:
-
Aseptically transfer the weighed powder into a sterile conical tube of appropriate size (e.g., a 15 mL tube for a final volume of 5 mL).
-
Using a sterile syringe and needle, draw up the calculated volume of sterile 0.9% Saline or PBS.
-
Slowly add approximately 80% of the final vehicle volume to the conical tube containing the powder.
-
Cap the tube securely and vortex at medium speed until the powder is completely dissolved. Avoid excessive foaming.
-
-
Final Volume Adjustment and Quality Check:
-
Add the remaining vehicle to reach the final desired volume. Mix gently by inversion.
-
Critical QC Step: Hold the solution against a light and dark background to visually inspect for any undissolved particulates, precipitates, or discoloration. The solution should be clear and colorless. Do not proceed if the solution is not perfectly clear.
-
-
Sterile Filtration:
-
Attach a sterile 0.22 µm syringe filter to a new sterile syringe.
-
Draw the entire K-76 solution into the syringe.
-
Carefully uncap a final, sterile, sealed vial.
-
Expel the solution from the syringe through the filter into the sterile vial. This step removes any potential microbial contaminants or microscopic particulates.
-
Seal the vial.
-
-
Labeling and Storage:
-
Immediately label the vial with the compound name (K-76 Sodium Salt), concentration, vehicle, preparation date, and your initials.
-
It is strongly recommended to prepare the solution fresh on the day of administration. If short-term storage is unavoidable, store the vial at 2-8°C, protected from light, for no more than 24 hours. The stability under these conditions should be validated by the end-user.
-
Guidelines for In Vivo Administration
The optimal route of administration and dosage of K-76 sodium salt are highly dependent on the specific animal model, the disease being studied, and the desired therapeutic effect. Both intravenous (IV) and intraperitoneal (IP) routes have been successfully used.[1] IV administration typically results in more rapid and higher peak plasma concentrations, while IP administration provides a slower, more sustained release.
Example Protocol: Intraperitoneal (IP) Injection in Mice
-
Dose Calculation: Calculate the required injection volume for each mouse based on its body weight.
-
Example: A 25 g mouse requires a 10 mg/kg dose. The dosing solution is 5 mg/mL.
-
Dose (mg) = 0.025 kg * 10 mg/kg = 0.25 mg
-
Volume (mL) = 0.25 mg / 5 mg/mL = 0.05 mL (or 50 µL)
-
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Procedure:
-
Use a new sterile syringe and a small-gauge needle (e.g., 27G).
-
Wipe the injection site with 70% ethanol.
-
Lift the mouse's hindquarters slightly to allow the abdominal contents to shift forward.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume.[10]
-
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress, pain, or adverse reactions according to your institution's animal care guidelines.
Conclusion
The successful in vivo application of K-76 sodium salt is critically dependent on the meticulous preparation of the dosing solution. By adhering to the principles of sterility, physiological compatibility, and procedural accuracy outlined in this guide, researchers can ensure the integrity of their experiments and generate high-quality, reproducible data. The potent and specific mechanism of action of K-76 continues to make it an essential compound for investigating the complex role of the complement system in health and disease.
References
-
Thakker, P., & D'Cruz, O. J. (1984). The mechanism of cell-mediated cytotoxicity. IV. K-76 COONa, which inhibits the activity of Factor I and of C5, inhibits early events in cytotoxic T-lymphocyte-mediated cytolysis and in T-lymphocyte activation. Cellular Immunology, 88(1), 16–28. [Link]
-
Murase, K., et al. (1996). EFFECT OF ANTICOMPLEMENT AGENT K76 COOH ON HAMSTER-TO-RAT AND GUINEA PIG-TO-RAT HEART XENOTRANSPLANTATION. Transplantation, 62(6), 843-849. [Link]
-
Miyagawa, S., et al. (1993). Prolonging discordant xenograft survival with anticomplement reagents K76COOH and FUT175. Transplantation Proceedings, 25(1 Pt 2), 403–404. [Link]
-
D'Cruz, O. J., & Fudenberg, H. H. (1984). Inhibition of human lymphocyte natural cytotoxicity and antibody-dependent cell-mediated cytotoxicity by K-76 COONa, a reagent that blocks complement activity. The Journal of Immunology, 133(4), 2097–2102. [Link]
-
Kobayashi, T., et al. (1996). In vitro and in vivo investigation of anticomplement agents FUT-175 and K76COOH, in the prevention of hyperacute rejection following discordant xenotransplantation in a nonhuman primate model. Transplantation Proceedings, 28(2), 604. [Link]
-
Hong, K., Kinoshita, T., Kitajima, H., & Inoue, K. (1981). Inhibitory effect of K-76 monocarboxylic acid, an anticomplementary agent, on the C3b inactivator system. The Journal of Immunology, 127(1), 104–108. [Link]
-
Tambourgi, D. V., et al. (2022). Complement System Inhibition Modulates the Inflammation Induced by the Venom of Premolis semirufa, an Amazon Rainforest Moth Caterpillar. Toxins, 14(11), 757. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[2-(4-sulfo-1-naphthalenyl)diazenyl]-, potassium sodium salt (1:?:?). Substance Details. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23663946, K-76 COONa. [Link]
-
ResearchGate. (n.d.). Expression of K76 in hamster model of oral carcinogenesis. [Link]
-
Pinho, S. P., & Macedo, E. A. (2005). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. Journal of Chemical & Engineering Data, 50(1), 29–32. [Link]
-
de Araujo, G. L. B., et al. (2022). A New Crystalline Ketoprofen Sodium Salt: Solid-State Characterization, Solubility, and Stability. Journal of Pharmaceutical Sciences, 111(3), 775-783. [Link]
-
Eng, K., et al. (2020). Intratumoral Administration of a Novel Cytotoxic Formulation with Strong Tissue Dispersive Properties Regresses Tumor Growth and Elicits Systemic Adaptive Immunity in In Vivo Models. Cancers, 12(7), 1709. [Link]
-
Cheméo. (n.d.). Chemical Properties of sodium chloride (CAS 7647-14-5). [Link]
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U.S. Food and Drug Administration. (2019). POTASSIUM CHLORIDE IN DEXTROSE AND SODIUM CHLORIDE INJECTION. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23677982. [Link]
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Cancer Research Communications. (2025). A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer. [Link]
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Wikipedia. (n.d.). Potassium. [Link]
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University of Arizona Research, Innovation & Impact. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. [Link]
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Martins, V. A. C., et al. (2022). Solubility of different salts used in the control of the water activity of foods. Revista Ciência Agronômica, 53. [Link]
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Chemistry Stack Exchange. (2018). CAS numbers for salts of molecules. [Link]
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ResearchGate. (n.d.). Solubility curves of sodium salts. [Link]
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eDiss. (2025). Mode of action of direct KRAS inhibition and development of KRAS inhibitor-based combination therapies. [Link]
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Dovepress. (2026). Radiopharmaceutical: An Update and Comparison of Preclinical Investigation Result of Alpha and Beta Emitter Radioisotope. [Link]
-
STAR Protocols. (2021). Protocol for isolation and expansion of natural killer cells from human peripheral blood scalable for clinical applications. [Link]
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The Ohio State University. (2024). The Use of Pharmaceutical and Non-pharmaceutical Grade Compound in Animals and Labeling Expectations. [Link]
-
MDPI. (2026). Cellular Responses of Maize Roots to Long-Term Cadmium Exposure: Adjustments of Class III Peroxidases, Plasma Membrane and Tonoplast Sub-Proteomes. [Link]
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- 2. The mechanism of cell-mediated cytotoxicity. IV. K-76 COONa, which inhibits the activity of Factor I and of C5, inhibits early events in cytotoxic T-lymphocyte-mediated cytolysis and in T-lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. benchchem.com [benchchem.com]
Application Note: Targeted Blockade of C5a Generation Using K-76 Carboxylic Acid (K-76COOH)
Target Audience: Researchers, immunologists, and drug development professionals. Focus: Mechanistic rationale, in vitro/in vivo protocols, and self-validating experimental design for complement system modulation.
Mechanistic Rationale: The "Why" Behind K-76COOH
The complement system is a highly regulated proteolytic cascade essential to innate immunity. However, dysregulated complement activation drives the pathogenesis of numerous inflammatory conditions, including ischemia-reperfusion (I/R) injury, autoimmune disorders, and sepsis[1].
When studying complement-mediated inflammation, researchers often struggle to isolate the effects of the terminal pathway (C5a and the Membrane Attack Complex) from upstream processes (C3b-mediated opsonization). Broad-spectrum inhibitors like EDTA (which chelates divalent cations) or Nafamostat (a serine protease inhibitor) shut down the entire cascade[2].
K-76 carboxylic acid (K-76COOH) , and its highly soluble sodium salt K-76COONa , solve this experimental bottleneck. Derived from the sesquiterpene dialdehyde produced by the fungus Stachybotrys complementi, K-76COOH acts as a highly specific inhibitor at the C5 step [3]. Rather than inhibiting the C3/C5 convertase enzymes themselves, K-76COOH binds directly to the C5 protein. This steric blockade prevents the convertase from cleaving C5 into C5b and the potent anaphylatoxin C5a [4]. Consequently, K-76COOH allows researchers to completely halt C5a-driven chemotaxis and mast cell degranulation while leaving upstream C3b generation and immune clearance intact.
Mechanism of K-76COOH inhibiting C5 cleavage, preventing C5a generation and downstream inflammation.
Physicochemical Profiling & Preparation
-
Nomenclature: K-76 monocarboxylic acid; K-76COOH.
-
Preferred Experimental Form: K-76COONa (Sodium salt) is strongly recommended for aqueous biological assays due to its vastly superior solubility and reduced cellular toxicity compared to the natural dialdehyde precursor [5].
-
Reconstitution: Dissolve K-76COONa in sterile PBS (pH 7.4) to create a 10–20 mg/mL stock solution. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles, which can degrade the sesquiterpene ring structure.
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific quenching steps to prevent artifactual ex vivo complement activation, a common pitfall in C5a quantification.
Protocol A: In Vitro Blockade of C5a Generation in Human Serum
Objective: Quantify the dose-dependent inhibition of alternative pathway-derived C5a.
Step-by-Step Methodology:
-
Serum Preparation: Thaw Normal Human Serum (NHS) rapidly at 37°C, then immediately transfer to an ice bath. Causality: Complement proteins auto-activate slowly at room temperature; maintaining serum on ice prevents baseline C5a accumulation.
-
Inhibitor Pre-incubation: In a 96-well assay plate (on ice), mix 10 µL of NHS with 10 µL of K-76COONa (titrated from 0.1 mg/mL to 2.0 mg/mL final concentration). Include a vehicle control (PBS). Incubate at 4°C for 15 minutes. Causality: Pre-incubation allows K-76COOH to bind the C5 substrate before the rapid convertase cascade is initiated.
-
Pathway Activation: Add 10 µL of Zymosan A suspension (10 mg/mL) to selectively activate the alternative complement pathway.
-
Incubation: Seal the plate and incubate at 37°C for exactly 30 minutes.
-
Reaction Quenching (Critical Step): Immediately add 170 µL of ice-cold Quench Buffer (PBS containing 10 mM EDTA). Causality: EDTA instantly chelates Mg²⁺, stripping the structural integrity of the C3/C5 convertase and halting any further C5 cleavage. This locks the C5a concentration for accurate measurement.
-
Centrifugation: Spin the plate at 3,000 x g for 5 minutes at 4°C to pellet the Zymosan.
-
Quantification: Harvest the supernatant and quantify C5a using a standard sandwich ELISA.
Protocol B: In Vivo Ischemia-Reperfusion (I/R) Injury Model (Rat)
Objective: Demonstrate the role of C5a in mucosal mast cell (MMC) degranulation during intestinal I/R.
Step-by-Step Methodology:
-
Dosing: Administer K-76COONa (200 mg/kg) via intraperitoneal (IP) injection 15 minutes prior to the induction of ischemia [1].
-
Surgical Ischemia: Occlude the superior mesenteric artery (SMA) for 60 minutes using an atraumatic microvascular clamp.
-
Reperfusion: Remove the clamp to initiate reperfusion. Monitor for 60 minutes.
-
Tissue Harvest: Excise the jejunum. Fix half in 10% formalin for histological MMC counting, and use the other half for mucosal permeability assays (e.g., 51Cr-EDTA clearance). Causality: K-76COOH blockade of C5a will present as a preservation of intact MMCs, proving that C5a is the primary trigger for degranulation during reperfusion [1].
Quantitative Data & Comparative Analysis
When designing experiments, selecting the correct complement inhibitor is paramount. The table below summarizes the functional differences between K-76COOH and other standard inhibitors, highlighting why K-76COOH is the tool of choice for specific C5a research.
| Inhibitor | Primary Target | Pathways Inhibited | C5a Generation | C3b Opsonization | Off-Target Effects |
| K-76COOH | C5 Protein | Classical & Alternative | Blocked | Preserved | Minimal |
| EDTA | Ca²⁺ / Mg²⁺ | Classical & Alternative | Blocked | Blocked | Broad metalloprotease chelation |
| EGTA | Ca²⁺ | Classical Only | Blocked (Classical) | Preserved (Alt) | Broad calcium chelation |
| Nafamostat | Serine Proteases | All Pathways | Blocked | Blocked | Coagulation cascade disruption |
Troubleshooting & Experimental Controls
To guarantee trustworthiness in your data, every assay utilizing K-76COOH must include the following controls:
-
Negative Control (Heat-Inactivated Serum): Heat NHS at 56°C for 30 minutes prior to the assay. This denatures complement proteins. If C5a is detected in this well, your ELISA antibodies are cross-reacting with non-complement serum proteins.
-
Positive Control (Uninhibited Activation): NHS + Zymosan + Vehicle. Establishes the 100% maximum C5a generation baseline.
-
Artifact Control (Baseline Serum): NHS + Quench Buffer (No Zymosan, No Incubation). Measures the background C5a present in the serum prior to the experiment. High baseline C5a indicates poor serum handling or freeze-thaw degradation.
References
-
Role of Complement Activation and Mast Cell Degranulation in the Pathogenesis of Rapid Intestinal Ischemia/Reperfusion Injury in Rats Source: Karger Publishers (Digestion) URL:[Link]
-
Mechanism of polymorphonuclear leukocytes accumulation examined using inhibitors of complement and arachidonic acid cascade in rats treated with OK-432 Source: PubMed (National Institutes of Health) URL:[Link]
-
Modulators of complement activation: A patent review (2008-2013) Source: ResearchGate URL:[Link]
-
A blockade of complement activation prevents rapid intestinal ischaemia-reperfusion injury by modulating mucosal mast cell degranulation in rats Source: PubMed (National Institutes of Health) URL:[Link]
-
Design, synthesis, and evaluation of A/C/D-ring analogs of the fungal metabolite K-76 as potential complement inhibitors Source: PubMed (National Institutes of Health) URL:[Link]
Application Note: Experimental Design for Complement Inhibition in Glomerulonephritis Using K-76 COOH
Executive Summary & Target Biology
The hyperactivation of the complement system is a primary driver of tissue damage in various forms of glomerulonephritis (GN). K-76 monocarboxylic acid (K-76 COOH), a sesquiterpene derivative isolated from the culture filtrate of the fungus Stachybotrys complementi, is a highly specific complement inhibitor [[1]](). Unlike broad-spectrum immunosuppressants, K-76 COOH targets the complement cascade with surgical precision, primarily at the C5 step. It binds to C5 molecules, preventing their cleavage into the anaphylatoxin C5a and the active fragment C5b, while simultaneously accelerating the decay of pre-formed C5b complexes 2.
By halting the cascade at C5, K-76 COOH prevents the downstream assembly of the Membrane Attack Complex (MAC, C5b-9), which is responsible for podocyte injury and subsequent proteinuria in experimental GN models 3.
Mechanism of K-76 COOH inhibiting C5 activation and preventing glomerular injury.
Experimental Logic & Model Selection
To accurately evaluate the efficacy of K-76 COOH, the experimental design must utilize a model driven heavily by classical or alternative complement activation. The Nephrotoxic (Anti-GBM) Nephritis model in rats is ideal because the initial heterologous phase is acutely dependent on complement-mediated MAC insertion into the glomerular basement membrane (GBM) 3.
Causality in Formulation: The natural dialdehyde form of K-76 is poorly soluble. Therefore, this protocol utilizes the sodium salt derivative, K-76 COONa , which offers superior aqueous solubility and significantly reduced in vivo toxicity while maintaining C5 inhibitory potency [[4]]().
Causality in Dosing: Complement activation in anti-GBM nephritis occurs within minutes of antibody binding. Thus, K-76 COONa must be administered prophylactically (pre-dosing) to ensure therapeutic plasma concentrations before immune complex deposition triggers the cascade 3.
Step-by-Step Methodologies
Step-by-step self-validating experimental workflow for K-76 COOH in GN models.
Phase I: Reagent Preparation
-
Formulation: Dissolve K-76 COONa in sterile, endotoxin-free physiological saline to a concentration of 10 mg/mL.
-
Storage: Aliquot and store at -20°C. Thaw immediately before use and keep protected from light to prevent structural degradation of the monocarboxylic acid moiety.
Phase II: In Vivo Induction & Dosing (Rat Model)
-
Acclimatization: House male Wistar rats (150-200g) in metabolic cages for 24 hours prior to the experiment to establish baseline proteinuria.
-
Pre-Dosing Regimen: Administer K-76 COONa at 30 mg/kg intraperitoneally (IP) twice daily, starting 3 days prior to GN induction (Days -3 to 0) [[5]]().
-
GN Induction (Day 0): Inject rabbit anti-rat GBM serum intravenously via the tail vein.
-
Maintenance Dosing: Continue K-76 COONa administration (30 mg/kg IP, twice daily) for 14 days post-induction.
Phase III: Self-Validating Assays
A robust protocol must validate both target engagement and phenotypic outcome. If phenotypic rescue fails, you must know whether the drug failed to inhibit complement or if the disease model bypassed the complement pathway.
-
Target Engagement (CH50 Assay):
-
Procedure: Collect blood from the tail vein at Day 3 and Day 7. Separate serum and perform a standard CH50 hemolytic assay using antibody-sensitized sheep erythrocytes.
-
Validation Logic: K-76 COOH causes a rapid reduction in hemolytic activity [[3]](). A drop in CH50 confirms systemic C5 inhibition. If CH50 remains normal, the drug formulation or delivery has failed.
-
-
Functional Readout (Proteinuria):
-
Procedure: Collect 24-hour urine samples at Days 1, 7, and 14. Quantify total protein using a Bradford or BCA assay.
-
-
Mechanistic Validation (Immunofluorescence):
-
Procedure: Harvest kidneys at Day 14. Snap-freeze in OCT compound. Stain sections with FITC-conjugated anti-rat C3 and anti-rat C5b-9 (MAC).
-
Validation Logic: Because K-76 COOH acts at C5, C3 deposition should remain strongly positive , while MAC deposition should be absent or significantly reduced . This spatial discrepancy proves the specific site of pharmacological action in vivo.
-
Quantitative Data Synthesis
The following table summarizes the expected quantitative outcomes based on the successful execution of this experimental design. K-76 COOH is known to significantly suppress early-stage proteinuria (Days 1-7) driven by MAC, though late-stage proteinuria driven by cellular immunity may show partial breakthrough 5.
| Experimental Group | 24h Urinary Protein (Day 7) | Serum CH50 (U/mL) | Glomerular C3 IF | Glomerular MAC IF |
| Healthy Control | < 5 mg | 45 ± 5 | Negative (-) | Negative (-) |
| Anti-GBM (Vehicle) | 180 - 250 mg | 40 ± 8 | Strong (+++) | Strong (+++) |
| Anti-GBM + K-76 COONa | 40 - 80 mg | < 10 | Strong (+++) | Trace (+/-) |
References
-
Hong, K., Kinoshita, T., Miyazaki, W., Izawa, T., & Inoue, K. (1979). "An anticomplementary agent, K-76 monocarboxylic acid: its site and mechanism of inhibition of the complement activation cascade." Journal of Immunology. URL: [Link]
-
Hong, K., & Inoue, K. (1979). "Anticomplementary Agent, K-76 Monocarboxylic Acid: Its Site and Mechanism of Inhibition of the Complement Activation Cascade12." The Journal of Immunology | Oxford Academic. URL:[Link]
-
Miyazaki, W., Izawa, T., Nakano, Y., Shinohara, M., Hing, K., Kinoshita, T., & Inoue, K. (1984). "Effects of K-76 Monocarboxylic Acid, an Anticomplementary Agent, on Various in vivo Immunological Reactions and on Experimental Glomerulonephritis." Complement | Karger Publishers. URL:[Link]
-
Iida, H., Izumino, K., Asaka, M., Takata, M., Mizumura, Y., & Sasayama, S. (1987). "Effect of the anticomplementary agent, K-76 monocarboxylic acid, on experimental immune complex glomerulonephritis in rats." Clinical and Experimental Immunology. URL:[Link]
-
V.A. Authors (2025). "Selective inhibition of the interaction of C1q with immunoglobulins and the classical pathway of complement activation by steroids and triterpenoids sulfates." ResearchGate. URL:[Link]
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- 1. An anticomplementary agent, K-76 monocarboxylic acid: its site and mechanism of inhibition of the complement activation cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the anticomplementary agent, K-76 monocarboxylic acid, on experimental immune complex glomerulonephritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Strategies for K-76 Carboxylic Acid Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of K-76 Carboxylic Acid
K-76 carboxylic acid (K-76 COOH) is a naturally occurring sesquiterpenoid derived from the fungus Stachybotrys complementi. It has garnered significant attention in the field of medicinal chemistry due to its potent inhibitory activity against the complement system, a crucial component of the innate immune response.[1][2] The complement cascade, when overactivated, can contribute to the pathology of numerous inflammatory and autoimmune diseases. K-76 COOH has been shown to primarily target the C5 activation step of the complement pathway, making it a valuable lead compound for the development of novel therapeutics to treat conditions such as rheumatoid arthritis, lupus, and transplant rejection.[1][3]
This technical guide provides a comprehensive overview of the synthetic methodologies developed for the preparation of K-76 carboxylic acid analogs. The aim is to equip researchers, scientists, and drug development professionals with a foundational understanding of the key synthetic routes, enabling the design and synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic profiles.
Synthetic Approaches to K-76 Carboxylic Acid Analogs
The complex structure of K-76 COOH, featuring a spiro[benzofuran-2,1'-cyclohexane] core, presents a significant synthetic challenge. Researchers have devised several strategies to access analogs of this natural product, primarily focusing on two key approaches: the synthesis of A/C/D-ring analogs and the modification of the C7 position of the benzofuran ring system.
Synthesis of A/C/D-Ring Analogs
One of the prominent strategies for generating K-76 COOH analogs involves the construction of a simplified tricyclic core that retains the key pharmacophoric elements of the natural product. A notable example is the synthesis of A/C/D-ring analogs utilizing readily available starting materials.[3]
A key methodology in this approach involves the reaction of 3-methoxyphenol with limonene chloride.[3] This strategy allows for the construction of the benzofuran and cyclohexane ring systems, which constitute a significant portion of the K-76 COOH core structure. The use of different stereoisomers of limonene chloride provides a straightforward method for introducing stereochemical diversity into the final products.[3]
Below is a generalized workflow for the synthesis of A/C/D-ring analogs:
Figure 1: General workflow for the synthesis of A/C/D-ring analogs of K-76 COOH.
This approach has successfully yielded analogs that exhibit complement inhibitory activity in a similar concentration range to the natural product, demonstrating the validity of this design strategy.[3]
Synthesis of C7-Functionalized Analogs from Filifolinol
Another fruitful avenue for the synthesis of K-76 COOH analogs involves the semi-synthesis from a related natural product, filifolinol. Filifolinol, which shares the same 3H-spiro[benzofuran-2,1'-cyclohexane] skeleton as K-76 COOH, provides a valuable starting point for the introduction of various functional groups at the C7 position of the benzofuran ring.[4]
The general strategy involves the chemical modification of filifolinol to introduce a carboxylic acid group and other substituents at the C7 position. This approach allows for a systematic investigation of the structure-activity relationship (SAR) at this position, aiming to enhance the biological activity.
A generalized workflow for this semi-synthetic approach is outlined below:
Figure 2: General workflow for the semi-synthesis of C7-functionalized K-76 COOH analogs from filifolinol.
This strategy has led to the discovery of analogs with modulated inhibitory activity. For instance, a 7-trifluoromethyl derivative was found to be more potent than K-76 COOH, highlighting the importance of the C7 position for biological activity.[4]
Quantitative Data Summary
The following table summarizes the reported biological activities of representative K-76 carboxylic acid analogs.
| Analog Type | Key Structural Features | Biological Activity (IC50) | Reference |
| A/C/D-Ring Analog | 7-carboxy-2-(R,S)-methyl-2-(1'-methylcyclohexen-(4'R)-yl)-4-methoxybenzofuran | Active in the same range as K-76 COOH | [3] |
| C7-Functionalized Analog | 7-Trifluoromethyl derivative of filifolinol-based carboxylic acid | 100 µM | [4] |
| K-76 COOH (Reference) | Natural Product | 570 µM | [4] |
Experimental Protocols: General Purification of Carboxylic Acids
Protocol 1: Extraction-Based Purification
This protocol is suitable for the initial purification of carboxylic acids from neutral and basic impurities.
Materials:
-
Crude reaction mixture containing the carboxylic acid analog
-
Diethyl ether (or other suitable organic solvent)
-
Aqueous alkali solution (e.g., 1 M NaOH or NaHCO3)
-
Aqueous acid solution (e.g., 1 M HCl)
-
Magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
Procedure:
-
Dissolve the crude reaction mixture in an appropriate organic solvent like diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with an aqueous alkali solution. The carboxylic acid will be deprotonated and move into the aqueous layer, while neutral and basic impurities will remain in the organic layer.
-
Separate the aqueous layer.
-
Acidify the aqueous layer with an aqueous acid solution to a pH below the pKa of the carboxylic acid. This will protonate the carboxylate, causing the carboxylic acid to precipitate or become extractable back into an organic solvent.
-
Extract the acidified aqueous layer with fresh diethyl ether.
-
Combine the organic extracts and dry over anhydrous MgSO4 or Na2SO4.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified carboxylic acid.
Protocol 2: Crystallization
For solid carboxylic acid analogs, crystallization is an effective purification technique.
Materials:
-
Crude solid carboxylic acid analog
-
Appropriate solvent or solvent system (e.g., ethanol/water, toluene/petroleum ether)
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the crude solid in a minimal amount of a suitable solvent at an elevated temperature.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to promote maximum crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Conclusion and Future Directions
The synthesis of K-76 carboxylic acid analogs remains an active area of research with significant therapeutic potential. The strategies outlined in this technical guide, focusing on the construction of simplified ring systems and the functionalization of a natural product scaffold, provide a solid foundation for the design and synthesis of novel complement inhibitors. Future efforts in this field will likely focus on the development of more efficient and stereoselective synthetic routes, as well as the exploration of a wider range of functional group modifications to further optimize the biological activity and pharmacokinetic properties of these promising compounds. The detailed protocols for purification provided here offer a practical starting point for researchers working on the isolation and characterization of these complex molecules.
References
[3] Shultz, M. J., et al. (1998). Design, synthesis, and evaluation of A/C/D-ring analogs of the fungal metabolite K-76 as potential complement inhibitors. Journal of Medicinal Chemistry, 41(16), 2891-2901. [Link]
[4] Larghi, E. L., et al. (2012). Synthesis and classical pathway Complement inhibitory activity of C7-functionalized filifolinol derivatives, inspired in K-76 COOH. European Journal of Medicinal Chemistry, 55, 74-84. [Link]
[5] Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases. (2024). Molecules, 29(5), 1084. [Link]
[6] Research Advances of Bioactive Sesquiterpenoids Isolated from Marine-Derived Aspergillus sp. (2022). Journal of Marine Science and Engineering, 10(11), 1694. [Link]
[7] Chemical synthesis and characterisation of the complement C5 inhibitory peptide zilucoplan. (2021). Amino Acids, 53(2), 275-280. [Link]
[1] Corey, E. J., & Das, J. (1982). Total synthesis of the complement inhibitor K-76 in racemic form. Structural assignment to "K-76 monocarboxylic acid". Journal of the American Chemical Society, 104(20), 5551-5553. [Link]
[8] Recent Advances in Multiple Strategies for the Biosynthesis of Sesquiterpenols. (2025). International Journal of Molecular Sciences, 26(9), 5011. [Link]
[9] A Review on the Synthesis of Sesquiterpene Alkaloids. (2017). Journal of the Brazilian Chemical Society, 28(3), 395-414. [Link]
[10] Synthesis of small molecule inhibitors for the treatment of disease. (2021). Victoria University of Wellington. [Link]
[11] Synthesis of Pertyolides A, B, and C: A Synthetic Procedure to C17-Sesquiterpenoids and a Study of Their Phytotoxic Activity. (2021). Journal of Natural Products, 84(9), 2446-2453. [Link]
[12] Compstatin: A Complement Inhibitor on its Way to Clinical Application. (2012). Inflammation & Allergy-Drug Targets, 11(2), 114-124. [Link]
[2] Hong, K., et al. (1979). An anticomplementary agent, K-76 monocarboxylic acid: its site and mechanism of inhibition of the complement activation cascade. The Journal of Immunology, 122(6), 2418-2423. [Link]
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- 3. Design, synthesis, and evaluation of A/C/D-ring analogs of the fungal metabolite K-76 as potential complement inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and classical pathway Complement inhibitory activity of C7-functionalized filifolinol derivatives, inspired in K-76 COOH - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Stability of K-76 Carboxylic Acid
Product: K-76 Carboxylic Acid (K-76 COOH) Chemical Class: Oxidized Sesquiterpene Derivative (Spiro[benzofuran-2,1'-naphthalene] scaffold) Primary Application: Complement System Inhibition (Specifically C5 activation step)[1]
Introduction: The Stability Paradox
You are likely visiting this guide because you have encountered the classic "sesquiterpene paradox": K-76 COOH is biologically potent but chemically fragile in the aqueous environments required for physiological assays.
While the carboxylic acid moiety provides some polarity, the bulk of the molecule is a hydrophobic drimane skeleton containing a reactive aldehyde group (C6-formyl). This creates two distinct stability challenges:
-
Physical Instability: Rapid precipitation (crashing out) upon dilution into aqueous buffers.
-
Chemical Instability: Oxidation of the aldehyde functionality or pH-dependent degradation.
This guide replaces generic "store at -20°C" advice with a mechanistic troubleshooting protocol.
Module 1: Solubilization & Stock Preparation
The Golden Rule: Never attempt to dissolve K-76 COOH directly in water or buffer. The hydrophobic skeleton will resist solvation, leading to micro-aggregates that skew concentration data.
Protocol A: The "Dry-Solvent" Stock Method
Use this protocol to create a stable master stock.
-
Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the mandatory solvent. Ethanol is a secondary choice but evaporates too quickly for reliable long-term storage.
-
Concentration: Aim for a high-concentration stock (e.g., 10 mM or 50 mM) to minimize the final volume of DMSO in your assay.
-
Hydration Check: K-76 COOH is hygroscopic. The molecular weight (approx.[2][3][4] 418.49 g/mol ) can vary based on hydration.[3] Always check the specific batch CoA for the exact mass-to-molar conversion.
| Parameter | Recommendation | Scientific Rationale |
| Solvent | DMSO (Anhydrous, ≥99.9%) | Amphiphilic nature solubilizes the terpene core; low volatility prevents concentration drift. |
| Storage Temp | -20°C or -80°C | Arrhenius kinetics: lowers rate of aldehyde oxidation. |
| Container | Amber Glass Vials | Protects light-sensitive double bonds; glass prevents plasticizer leaching by DMSO. |
| Headspace | Argon or Nitrogen gas | Displaces oxygen to prevent oxidation of the C6-formyl group. |
Module 2: The Aqueous Transition (Dilution Strategy)
This is the critical failure point. Diluting a hydrophobic molecule into a hydrophilic buffer creates a high-energy interface that favors precipitation.
Protocol B: The "Step-Down" Dilution
Do not shoot the stock directly into a large volume of cold buffer.
-
Warm the Buffer: Pre-warm your assay buffer (PBS, HBSS, or Tris) to 37°C. Solubility is endothermic; heat aids dissolution.
-
Intermediate Dilution (Optional but Recommended):
-
Dilute your 50 mM DMSO stock 1:10 into pure DMSO to get 5 mM.
-
Why? Pipetting 1 µL of stock is less accurate than 10 µL.
-
-
The Vortex Injection:
-
Set the vortex mixer to medium speed.
-
Inject the DMSO stock subsurface into the swirling buffer.
-
Max DMSO limit: Keep final DMSO concentration < 1% (v/v) to avoid cell toxicity or complement interference.
-
Visualization: The Solubilization Workflow
Figure 1: Optimized workflow for K-76 COOH preparation. Yellow nodes indicate high-risk steps where precipitation or degradation is most likely.
Module 3: Chemical Stability & pH Management
K-76 COOH contains a carboxylic acid (pKa ~4.5–5.0) and a formyl (aldehyde) group. This dual functionality dictates the pH window.
The pH Trap
-
pH < 5.0: The carboxylic acid protonates (COOH). The molecule becomes non-ionic and highly hydrophobic. Result: Immediate precipitation.
-
pH > 8.5: The aldehyde group becomes susceptible to nucleophilic attack (aldol condensation) or oxidation (Cannizzaro-type reactions). Result: Chemical degradation.[5][6]
Recommendation: Maintain pH between 7.2 and 7.6 .
-
Buffer: HEPES or Phosphate (PBS) are ideal.
-
Avoid: Primary amine buffers (like Tris or Glycine) if incubating for long periods (>24h), as the amine can theoretically react with the aldehyde to form a Schiff base (imine), reducing inhibitor potency.
Troubleshooting Center (FAQ)
Scenario 1: "My solution turned cloudy immediately after dilution."
-
Diagnosis: "Crash out" precipitation.
-
Root Cause:
-
The local concentration of DMSO/Drug exceeded the solubility limit before mixing.
-
The buffer was cold.
-
The pH of the buffer is too acidic (protonating the acid).
-
-
Corrective Action:
-
Check pH: Ensure buffer is pH 7.4.
-
Sonication: Briefly sonicate the cloudy solution (10-15 seconds). If it clears, it was a kinetic aggregate. If not, filter (0.22 µm) but assume concentration loss.
-
Reduce Concentration: You may be exceeding the thermodynamic solubility limit (approx. 100–300 µM in aqueous buffer).
-
Scenario 2: "The compound lost activity after 24 hours in the fridge."
-
Diagnosis: Chemical degradation (likely oxidation).
-
Root Cause: The C6-formyl group oxidized to a carboxylic acid (creating a dicarboxylic acid derivative), which may not bind C5 effectively.
-
Corrective Action:
-
Freshness: Prepare aqueous dilutions immediately before use. Do not store diluted working solutions.
-
Antioxidants: If your assay permits, add 0.1 mM EDTA (chelates metals that catalyze oxidation) or a mild antioxidant.
-
Scenario 3: "My IC50 values are inconsistent between batches."
-
Diagnosis: Hygroscopic error.
-
Root Cause: K-76 COOH absorbs atmospheric water. Weighing 1 mg of "old" powder might actually be 0.8 mg drug and 0.2 mg water.
-
Corrective Action:
-
Do not rely on weighing small amounts (e.g., <5 mg). Dissolve the entire commercial vial in a calculated volume of DMSO to create a master stock based on the vendor's stated mass.
-
Visualizing Degradation Logic
Use this decision tree to diagnose stability failures in real-time.
Figure 2: Diagnostic logic for K-76 COOH stability issues. Follow the path based on your observation (Precipitation vs. Activity Loss).
References
-
Miyazaki, W., et al. (1980). "A complement inhibitor produced by Stachybotrys complementi, K-76 monocarboxylic acid: Its site and mechanism of inhibition of the complement activation cascade." Journal of Immunology, 124(6).
-
Hong, K., et al. (1981). "Inhibitory effect of K-76 monocarboxylic acid, an anticomplementary agent, on the C3b inactivator system."[7] Journal of Immunology, 127(1), 104-108.[7]
-
TargetMol. "K 76 Carboxylic acid - Technical Data Sheet." TargetMol Chemicals.
-
MedKoo Biosciences. "K 76 Carboxylic acid Product Information & Stability." MedKoo.
Sources
- 1. An anticomplementary agent, K-76 monocarboxylic acid: its site and mechanism of inhibition of the complement activation cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. K 76 Carboxylic acid | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. K 76 carboxylic acid | C23H30O7 | CID 119528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibitory effect of K-76 monocarboxylic acid, an anticomplementary agent, on the C3b inactivator system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Troubleshooting K-76 COOH Precipitation in Culture Media
Executive Summary & Chemical Context
K-76 COOH (K-76 monocarboxylic acid) is a sesquiterpene derivative and a potent inhibitor of the complement system, specifically targeting the C5 step to prevent the formation of the Membrane Attack Complex (MAC).
The Core Problem: Users frequently report "cloudiness" or crystalline precipitation upon adding K-76 COOH stock solutions to cell culture media.
The Scientific Reality: K-76 COOH is a hydrophobic organic acid. Its solubility is governed by two critical factors: Solvent Polarity and Ionization State (pH) . The "COOH" moiety (carboxylic acid) must be deprotonated (ionized to COO⁻) to maintain solubility in aqueous environments like culture media. If the local concentration is too high during addition, or if the media pH is slightly acidic, the compound reverts to its protonated, insoluble form, causing immediate precipitation.
The Chemistry of Precipitation (Root Cause Analysis)
To solve the issue, we must understand the thermodynamics driving the precipitation.
| Factor | Mechanism of Failure |
| Solvent Shock | rapid dilution of a hydrophobic compound from an organic solvent (DMSO) into water creates a high-energy interface. If the mixing is insufficient, the compound aggregates before it can interact with water molecules. |
| pKa & pH | As a carboxylic acid, K-76 COOH has a pKa (likely range 4.5–5.0). In standard media (pH 7.2–7.4), it should be soluble. However, localized regions of acidity or "old" yellow media (pH < 7.0) will drive the equilibrium toward the insoluble protonated form. |
| Ionic Strength | High salt concentrations in media (DMEM/RPMI) can cause a "salting-out" effect, reducing the solubility of the organic anion. |
| Temperature | Solubility drops significantly at 4°C. Adding cold stock to cold media is a primary cause of crystallization. |
Validated Preparation Protocol (The "Golden Path")
This protocol is designed to bypass the "danger zones" of precipitation using a self-validating stepwise approach.
Phase 1: Stock Solution Preparation
-
Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide).
-
Target Concentration: 10 mM to 50 mM (Do not attempt >100 mM).
-
Procedure:
Phase 2: The "Drop-Wise" Dilution Method
Never add the stock directly to the cell culture dish. Always prepare a 2X or 10X intermediate.
-
Pre-warm your culture media (e.g., RPMI-1640 + 10% FBS) to 37°C .
-
Place the media tube on a vortex set to low speed .
-
Slowly add the K-76 COOH/DMSO stock drop-wise into the vortexing media.
-
Why? This prevents high local concentrations that trigger nucleation (crystal growth).
-
-
Visual Check: Hold the tube up to the light. The solution should be clear.
-
Pass: Proceed to treat cells.
-
Fail (Cloudy): Do not filter (you will lose the drug). Adjust pH (see Troubleshooting).
-
Visualization: Solubility Workflow
The following diagram illustrates the critical decision points to prevent precipitation.
Figure 1: Decision tree for solubilizing K-76 COOH. Note the critical inspection points before cell application.
Troubleshooting Center (FAQs)
Q1: The solution turns cloudy immediately upon adding the DMSO stock to the media. Why?
Diagnosis: This is "Solvent Shock." Solution: You likely exceeded the solubility limit of the aqueous phase or added the stock too quickly.
-
Fix:
-
Ensure the final DMSO concentration is < 0.5%.
-
Try an intermediate dilution step: Dilute the stock 1:10 in PBS (pH 7.4) first, then add that to the media.
-
Critical: Ensure your media is not acidic. If the media is yellow/orange (pH < 7.0), the K-76 COOH will protonate and crash out. Add HEPES buffer to stabilize pH at 7.4.
-
Q2: Can I filter-sterilize the media after adding K-76 COOH?
Strictly NO. If there are any micro-precipitates (invisible to the naked eye), a 0.22 µm filter will remove them, effectively lowering your drug concentration to zero.
-
Protocol: Sterilize the DMSO stock using a chemically resistant PTFE filter before adding to sterile media.
Q3: My crystals appear after 24 hours of incubation. What happened?
Diagnosis: Slow crystallization or pH drift. As cells metabolize, they produce lactate, lowering the pH of the media. As the pH drops, K-76 COOH becomes less soluble.
-
Fix: Increase the buffering capacity of your media. Supplement with 25 mM HEPES to maintain pH 7.4 over the incubation period.
Q4: How do I handle in vivo formulations?
Protocol: For animal studies, DMSO is often too toxic.
-
Dissolve K-76 COOH in a small volume of 0.1 M NaOH (to ensure ionization).
-
Dilute with Saline.
-
Back-titrate carefully to pH 7.4–7.8 using HCl.
-
Note: K-76 COOH is soluble in alkaline saline but will precipitate if the pH drops below neutral [1].
Biological Context: Mechanism of Action
Understanding why you are using K-76 COOH helps in designing controls. It acts late in the complement cascade.
Figure 2: K-76 COOH specifically targets the C5 step, preventing the generation of C5b and the subsequent Membrane Attack Complex (MAC) [2].[3]
References
-
Miyazaki, W., et al. (1980). Effect of K-76 monocarboxylic acid, an anticomplementary agent, on various in vivo immunological reactions and on experimental glomerulonephritis.[3][4] Complement, 1, 134-146.
-
Hong, K., et al. (1981). Inhibition of the conversion of C5 to C5b by K-76 monocarboxylic acid (K-76 COOH).[5][6] The Journal of Immunology, 127(1), 104-108.
-
TargetMol. (n.d.). K-76 Carboxylic acid Product Information & Solubility Data.
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. K 76 Carboxylic acid | TargetMol [targetmol.com]
- 3. Effect of Anticomplement Agent K-76 COOH in Hamster-to-Rat and Guinea Pig-to-Rat Xenotransplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EFFECT OF ANTICOMPLEMENT AGENT K76 COOH ON HAMSTER-TO-RAT AND GUINEA PIG-TO-RAT HEART XENOTRANSPLANTATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. An anticomplementary agent, K-76 monocarboxylic acid: its site and mechanism of inhibition of the complement activation cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing K-76 Carboxylic Acid Incubation Time for Complement Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the use of K-76 Carboxylic Acid (K-76 COOH) in complement-mediated assays. This guide, designed by senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to help you refine your experimental protocols and ensure the scientific integrity of your results.
Introduction to K-76 Carboxylic Acid
K-76 COOH is a potent anti-complementary agent derived from the fungus Stachybotrys complementi.[1][2] Its primary mechanism of action is the inhibition of the C5 step in the complement cascade.[1][3][4] By likely binding to C5 molecules and inducing a structural alteration, K-76 COOH effectively blocks the generation of the membrane attack complex (MAC), thereby preventing cell lysis.[1][2] It demonstrates inhibitory effects on both the classical and alternative complement pathways.[1][3] This makes it a valuable tool for studying complement-mediated processes and for the development of therapeutics targeting complement-driven diseases.[4][5]
Mechanism of Action: K-76 COOH in the Complement Cascade
Figure 1. K-76 COOH inhibits the complement cascade primarily at the C5 step.
Troubleshooting Guide
This section addresses specific issues that may arise during the optimization of K-76 COOH incubation time in your complement assays.
Question: Why am I observing incomplete hemolysis inhibition even at high concentrations of K-76 COOH?
Possible Causes and Solutions:
-
Inadequate Incubation Time: The inhibitory effect of K-76 COOH is time-dependent. If the incubation period is too short, the inhibitor may not have sufficient time to interact with and inactivate C5.
-
Troubleshooting Protocol:
-
Prepare a series of reactions with a fixed, high concentration of K-76 COOH.
-
Vary the pre-incubation time of K-76 COOH with the serum/complement source before the addition of sensitized erythrocytes (e.g., 0, 15, 30, 45, and 60 minutes) at 37°C.[6]
-
Initiate the hemolytic reaction and incubate for the standard assay time.
-
Measure hemolysis and plot the percentage of inhibition against the pre-incubation time to determine the optimal duration.
-
-
-
Suboptimal Temperature: The activity of complement enzymes and the efficacy of inhibitors can be temperature-sensitive.[7] Most complement assays are optimized for 37°C.[8] Deviations from this temperature can affect the reaction kinetics.
-
Troubleshooting Protocol:
-
Ensure your incubator and water bath are accurately calibrated to 37°C.
-
Perform a temperature-dependency experiment by running the assay at a range of temperatures (e.g., 31°C, 37°C, 41°C) with a fixed K-76 COOH concentration and incubation time.[9] Note that lower temperatures can sometimes increase classical pathway activation.[7][9]
-
-
-
K-76 COOH Degradation: Improper storage or handling can lead to the degradation of K-76 COOH, reducing its potency.
Question: My results show significant well-to-well variability in complement inhibition. What could be the cause?
Possible Causes and Solutions:
-
Inconsistent Pipetting: Accurate and consistent pipetting is crucial, especially when working with small volumes of inhibitor and serum.
-
Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like serum. Ensure thorough mixing of reagents in each well.
-
-
Uneven Temperature Distribution: Inconsistent heating across a 96-well plate can lead to variability in reaction rates.
-
Solution: Ensure the plate is uniformly heated in the incubator. Consider using a plate sealer to prevent evaporation and temperature fluctuations.
-
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature changes, which can lead to inconsistent results.
-
Solution: Avoid using the outer wells for critical samples. Instead, fill them with buffer or a blank solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for K-76 COOH in a standard hemolytic assay?
For a standard hemolytic assay (e.g., CH50 or AH50), a pre-incubation of K-76 COOH with the serum for 15-30 minutes at 37°C is a good starting point before adding the sensitized erythrocytes.[2][11] However, the optimal time can vary depending on the specific assay conditions.
Q2: How does the choice of complement pathway (classical vs. alternative) affect the required incubation time?
While K-76 COOH inhibits both pathways at the C5 level, the kinetics of the upstream activation steps differ.[1][3] The alternative pathway can have a continuous low level of "tickover" activation.[12] It is advisable to perform a time-course experiment for each pathway to determine the optimal incubation time.
| Pathway | Typical Activator | Recommended Starting Pre-incubation Time |
| Classical | Antibody-sensitized erythrocytes | 15 - 30 minutes |
| Alternative | Rabbit or guinea pig erythrocytes, Zymosan, LPS | 20 - 40 minutes |
Q3: Can I add K-76 COOH after initiating the complement activation?
Adding K-76 COOH after the complement cascade has been activated will likely result in reduced or no inhibition.[13] The inhibitor needs to be present to interact with C5 before it is cleaved by the C5 convertase.[1][3]
Q4: What are the key parameters to consider when optimizing the K-76 COOH incubation time?
-
Concentration of K-76 COOH: Higher concentrations may require shorter incubation times to achieve the desired inhibition.
-
Serum Concentration: The amount of C5 present in the assay will influence the amount of inhibitor and potentially the incubation time needed.
-
Assay Format: Kinetic assays will have different timing considerations compared to endpoint assays.
Experimental Workflow for Optimizing Incubation Time
Figure 2. Step-by-step workflow for optimizing K-76 COOH incubation time.
References
-
Hong, K., Kinoshita, T., Miyazaki, W., Izawa, T., & Inoue, K. (1979). An anticomplementary agent, K-76 monocarboxylic acid: its site and mechanism of inhibition of the complement activation cascade. The Journal of Immunology, 122(6), 2418–2423. [Link]
-
Hong, K., Kinoshita, T., Miyazaki, W., Izawa, T., & Inoue, K. (1979). An Anticomplementary Agent, K-76 Monocarboxylic Acid: Its Site and Mechanism of Inhibition of the Complement Activation Cascade. ResearchGate. [Link]
-
Hong, K., Kinoshita, T., Miyazaki, W., Izawa, T., & Inoue, K. (1979). Anticomplementary Agent, K-76 Monocarboxylic Acid: Its Site and Mechanism of Inhibition of the Complement Activation Cascade. The Journal of Immunology, 122(6), 2418-2423. [Link]
-
Hong, K., Kinoshita, T., Kitajima, H., & Inoue, K. (1981). Inhibitory effect of K-76 monocarboxylic acid, an anticomplementary agent, on the C3b inactivator system. The Journal of Immunology, 127(1), 104–108. [Link]
-
Miyagawa, S., Shirakura, R., Matsumiya, G., Nakata, S., Nakayama, H., Sawa, Y., & Matsuda, H. (1996). EFFECT OF ANTICOMPLEMENT AGENT K76 COOH ON HAMSTER-TO-RAT AND GUINEA PIG-TO-RAT HEART XENOTRANSPLANTATION. Transplantation, 62(11), 1595–1600. [Link]
-
Cabrera, G., Fernandez-Borges, A., Borges, F., & Simonet, A. M. (2014). New inhibitors of the complement system inspired in K76-COOH. A SAR study of filifolinol derivatives through modifications of the C3' position. Bioorganic & medicinal chemistry, 22(17), 4764–4773. [Link]
-
Berends, E. T., Kuipers, A., & van Strijp, J. A. (2019). Inhibition of the alternative C3 convertase and classical C5 convertase of complement by group A streptococcal M protein. Frontiers in Immunology, 10, 2613. [Link]
-
Cabrera, G., Fernandez-Borges, A., Borges, F., & Simonet, A. M. (2012). Synthesis and classical pathway Complement inhibitory activity of C7-functionalized filifolinol derivatives, inspired in K-76 COOH. Bioorganic & medicinal chemistry, 20(18), 5535–5543. [Link]
-
Bumpers, H. L., & Baum, J. (1983). The effect of a novel C5 inhibitor (K-76 COONa) on tumor cell chemotaxis. The Journal of laboratory and clinical medicine, 102(3), 421–427. [Link]
-
Jore, M. M., Johnson, S., van den Biggelaar, R. H. G. A., van der Vlist, M., Ruyken, M., Sfyroera, G., ... & Gros, P. (2019). A novel inhibitor of complement C5 provides structural insights into activation. bioRxiv. [Link]
-
Nielsen, C. H., Fischer, E., & Leslie, R. G. Q. (1993). Effects of coagulation temperature on measurements of complement function in serum samples from patients with systemic lupus erythematosus. Journal of immunological methods, 164(2), 237–244. [Link]
-
Heesterbeek, D. A. C., van den Broek, B., van der Poel, S., Ingrid, M., Wouters, I. M., & Rooijakkers, S. H. M. (2018). Functional Characterization of Alternative and Classical Pathway C3/C5 Convertase Activity and Inhibition Using Purified Models. Frontiers in Immunology, 9, 1519. [Link]
-
Miyagawa, S., Shirakura, R., Matsumiya, G., Nakata, S., Nakayama, H., Sawa, Y., & Matsuda, H. (1996). Effect of Anticomplement Agent K-76 COOH in Hamster-to-Rat and Guinea Pig-to-Rat Xenotransplantation. Transplantation, 62(11), 1595-1600. [Link]
-
Jore, M. M., Johnson, S., van den Biggelaar, R. H. G. A., van der Vlist, M., Ruyken, M., Sfyroera, G., ... & Gros, P. (2016). Structural basis for therapeutic inhibition of complement C5. Nature structural & molecular biology, 23(5), 378–386. [Link]
-
Hycult Biotech. (n.d.). Mouse Alternative Complement Pathway Assay. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Supplementary Information Supplementary Methods Hemolysis assays. (n.d.). Retrieved from [Link]
-
Kieninger, M., Gütges, A., Dahl, T., & Schrezenmeier, H. (2023). Standardisation challenges in complement activation assays. International Journal of Nanomedicine, 18, 753–766. [Link]
-
National Center for Biotechnology Information. (n.d.). K 76 carboxylic acid. PubChem. Retrieved from [Link]
-
ReAlta Therapeutics. (n.d.). Clinical Hypothermia Temperatures Increase Complement Activation And Cell Destruction Via The Classical Pathway. Retrieved from [Link]
-
Kul-karni, A. S., Kunchithapautham, K., & El-Gazzar, M. (2014). Clinical hypothermia temperatures increase complement activation and cell destruction via the classical pathway. Journal of translational medicine, 12, 181. [Link]
-
Mollnes, T. E., & Harboe, M. (1988). Effect of time, temperature and anticoagulants on in vitro complement activation: Consequences for collection and preservation of samples to be examined for complement activation. Clinical and experimental immunology, 73(3), 484–488. [Link]
-
Andes, D. R., & Kwon, G. S. (2013). Ex Vivo Red Blood Cell Hemolysis Assay for the Evaluation of pH-responsive Endosomolytic Agents for Cytosolic Delivery of Biomacromolecular Drugs. Journal of visualized experiments : JoVE, (73), e50166. [Link]
-
HaemoScan. (2024). Hemolysis Assay for Biomaterials Manual. Retrieved from [Link]
-
Rasmussen, T., Nielsen, S. K., & Andersen, G. R. (2023). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. International journal of molecular sciences, 24(3), 2824. [Link]
-
Garred, P., Tenner, A. J., & Mollnes, T. E. (2019). Current and Future Approaches for Monitoring Responses to Anti-complement Therapeutics. Frontiers in Immunology, 10, 2559. [Link]
-
Fremeaux-Bacchi, V., Fakhouri, F., & Roumenina, L. T. (2020). Ex Vivo Test for Measuring Complement Attack on Endothelial Cells: From Research to Bedside. Frontiers in Immunology, 11, 1269. [Link]
-
Royce, L. A., Liu, P., Stebbins, M. J., & Jarboe, L. R. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in microbiology, 4, 273. [Link]
-
Creative Biolabs. (n.d.). Alternative Pathway of Complement Analysis Protocol. Retrieved from [Link]
-
van der Ende, M., van den Broek, B., Ruyken, M., & Rooijakkers, S. H. M. (2022). Pitfalls in complement analysis: A systematic literature review of assessing complement activation. Frontiers in Immunology, 13, 991307. [Link]
-
Panda, A., & Kulkarni, P. P. (2018). INITIATION OF THE ALTERNATIVE PATHWAY OF COMPLEMENT BY IMMUNE COMPLEXES IS DEPENDENT ON N-GLYCANS IN IgG ANTIBODIES. The Journal of biological chemistry, 293(26), 10246–10255. [Link]
-
Immuneed. (2021). Unlock the potential of your complement inhibitors – by testing them wisely. Retrieved from [Link]
-
Miyagawa, S., Shirakura, R., Matsumiya, G., Nakata, S., Sawa, Y., Nakayama, H., & Matsuda, H. (1995). Prolonging discordant xenograft survival with anticomplement reagents K76COOH and FUT175. Transplantation, 59(8), 1143–1147. [Link]
-
Royce, L. A., Liu, P., Stebbins, M. J., & Jarboe, L. R. (2013). Understanding biocatalyst inhibition by carboxylic acids. ResearchGate. [Link]
-
Creative Biolabs. (n.d.). Complement Inhibitor Validation. Retrieved from [Link]
-
Assay Genie. (2023). Alternative Complement Pathway: Activation, Regulation, and Significance. Retrieved from [Link]
-
Sahu, A., Kay, B. K., & Lambris, J. D. (2000). Binding Kinetics, Structure-Activity Relationship, and Biotransformation of the Complement Inhibitor Compstatin. The Journal of Immunology, 165(5), 2491–2499. [Link]
-
Immunomart. (n.d.). K 76 Carboxylic acid. Retrieved from [Link]
Sources
- 1. An anticomplementary agent, K-76 monocarboxylic acid: its site and mechanism of inhibition of the complement activation cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. EFFECT OF ANTICOMPLEMENT AGENT K76 COOH ON HAMSTER-TO-RAT AND GUINEA PIG-TO-RAT HEART XENOTRANSPLANTATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Current and Future Approaches for Monitoring Responses to Anti-complement Therapeutics [frontiersin.org]
- 6. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. realtalifesciences.com [realtalifesciences.com]
- 8. haemoscan.com [haemoscan.com]
- 9. Clinical hypothermia temperatures increase complement activation and cell destruction via the classical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. lambris.com [lambris.com]
- 12. INITIATION OF THE ALTERNATIVE PATHWAY OF COMPLEMENT BY IMMUNE COMPLEXES IS DEPENDENT ON N-GLYCANS IN IgG ANTIBODIES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of a novel C5 inhibitor (K-76 COONa) on tumor cell chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
K 76 carboxylic acid degradation products and storage stability
Topic: Degradation Products, Storage Stability & Experimental Troubleshooting
Status: Active | Last Updated: 2026-02-28 Audience: Drug Discovery & Immunology Researchers[1][2][3]
Core Mechanism & Chemical Identity
K-76 Carboxylic Acid (K-76 COOH) is a sesquiterpene derivative isolated from Stachybotrys complementi.[1][2][3] Unlike general immunosuppressants, it acts as a specific complement inhibitor.[1][2]
-
Target: Complement Component 5 (C5).
-
Mechanism: It binds to C5, preventing the generation of C5b and the subsequent assembly of the Membrane Attack Complex (MAC, C5b-9).[1][2][3] It also accelerates the decay of the C5b intermediate.[1][3][4][5]
-
Chemical Vulnerability: The molecule contains a spiro-benzofuran skeleton with both a carboxylic acid and a formyl (aldehyde) group.[1][2][3] This dual-functionality creates specific stability challenges—most notably, the oxidation of the formyl group.[1][2]
Pathway Visualization: Site of Action
Figure 1: K-76 COOH specifically intercepts the complement cascade at the C5 activation step, preventing cell lysis.[1][2][3][4]
Storage & Stability Guide
The primary cause of experimental failure with K-76 COOH is oxidative degradation of the formyl group or precipitation in aqueous media.[1][3]
Stability Profile
| Parameter | Specification | Critical Note |
| CAS Number | 71117-22-1 | |
| Molecular Weight | 418.48 g/mol | Formula: C₂₃H₃₀O₇ |
| Solid State Stability | 3 years at -20°C | Must be protected from light and moisture.[1][2][6][7] |
| Solvent Stability | 6 months at -80°C (DMSO) | High Risk: Aldehyde oxidation occurs in DMSO > -20°C over time.[1][2][3] |
| Aqueous Stability | < 24 hours | Rapid precipitation; pH-dependent hydrolysis risk.[1][2][3] |
Degradation Products
The molecule's instability is driven by its formyl (aldehyde) group at the C6' position.[1][2][3]
-
Oxidation (Primary Pathway):
-
Decarboxylation (Secondary Pathway):
Handling Protocol (The "Gold Standard")
To maintain scientific integrity, follow this reconstitution workflow:
-
Solvent Choice: Use anhydrous DMSO (Grade: ≥99.9%).[1][2][3] Avoid ethanol or methanol, as they can form acetals with the aldehyde group.[1][2][3]
-
Inert Atmosphere: If storing a stock solution, overlay the vial with Argon or Nitrogen gas to prevent formyl oxidation.[1][2][3]
-
Aliquot Strategy: Do not freeze-thaw. Prepare single-use aliquots (e.g., 10 µL at 10 mM).
Troubleshooting & Diagnostics
Diagnostic Workflow: Why did the experiment fail?
Figure 2: Logic tree for diagnosing K-76 COOH experimental issues.
Common Failure Modes
Issue 1: "The compound precipitated when I added it to the cell media."
-
Root Cause: K-76 COOH is highly lipophilic.[1][2][3] Rapid addition to aqueous buffer causes "crashing out."[1][2][3]
-
Solution:
Issue 2: "My IC50 value has shifted 10-fold higher (less potent)."
-
Root Cause: Oxidation of the aldehyde to the dicarboxylic acid form.[1][3] This often happens if DMSO stocks are stored >6 months or without inert gas.[1][2][3]
-
Verification: Run LC-MS.
Frequently Asked Questions (FAQ)
Q: Can I use K-76 COOH for in vivo studies? A: Yes, but with caveats. K-76 COOH has a short half-life due to rapid metabolism and excretion.[1][2][3]
-
Protocol: For rat/guinea pig models, it is typically administered intraperitoneally (i.p.) or intravenously (i.v.).[1][2][3]
-
Dosage: Effective doses often range from 50–200 mg/kg.[1][2][3]
-
Note: It effectively reduces proteinuria in nephrotoxic nephritis models (Miyazaki et al., 1980), but high doses are required due to plasma protein binding.[1][2][3]
Q: Does K-76 COOH inhibit the Alternative Pathway? A: Yes, but less potently than the Classical Pathway.[1][2][3] While it primarily targets C5 (common to both), its efficiency in blocking the Alternative Pathway hemolysis is lower.[1][2][3][4][5] It does not inhibit C3bINA (Factor I) directly, but rather modifies C5 susceptibility.[1][2][3]
Q: Is the compound light-sensitive? A: Yes.[1][2] The poly-substituted aromatic/benzofuran ring system can undergo photo-degradation.[1][2] Always use amber vials or wrap tubes in aluminum foil during bench work.[1][2][3]
Q: What is the difference between K-76 and K-76 COOH? A:
-
K-76: The natural fungal metabolite (often an aldehyde/alcohol mix).[1][2][3] Less stable.[1][2][3]
-
K-76 COOH: The oxidized derivative (monocarboxylic acid).[1][2][3] This is the standard pharmacological tool used for complement inhibition due to its defined structure and relative stability compared to the parent extract.[1][3]
References
-
Miyazaki, W., et al. (1980). "A monocarboxylic acid derivative (K-76 COOH) of K-76... inhibits complement activity."[1][2][3] Journal of Immunology, 124(1).[1][2][3]
-
Hong, K., et al. (1981). "Inhibitory effect of K-76 monocarboxylic acid... on the C3b inactivator system."[1][2][3][8] Journal of Immunology, 127(1).[1][2][3]
- Significance: details the interaction with C3b and solubility enhancements (Na-salt).
-
Miyazaki, W., et al. (1984). "Effects of K-76 Monocarboxylic Acid... on Various in vivo Immunological Reactions."[1][2][3][9] Complement, 1(3).[1][2][3][9]
- Significance: Provides in vivo dosing protocols and stability observ
-
PubChem Compound Summary. "K 76 carboxylic acid (CID 119528)."[1][2][3][6]
Sources
- 1. medkoo.com [medkoo.com]
- 2. PubChemLite - K 76 carboxylic acid (C23H30O7) [pubchemlite.lcsb.uni.lu]
- 3. gchemglobal.com [gchemglobal.com]
- 4. researchgate.net [researchgate.net]
- 5. An anticomplementary agent, K-76 monocarboxylic acid: its site and mechanism of inhibition of the complement activation cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. K 76 carboxylic acid | C23H30O7 | CID 119528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. K 76 Carboxylic acid - Immunomart [immunomart.com]
- 8. Inhibitory effect of K-76 monocarboxylic acid, an anticomplementary agent, on the C3b inactivator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
Technical Support Center: K-76 COOH Solubility & Handling
Topic: Adjusting pH for Maximum K-76 COOH Solubility Document ID: K76-SOL-001 Last Updated: February 28, 2026 Audience: Researchers, Formulation Scientists, Drug Development Professionals
Executive Summary: The Solubility Paradox
K-76 COOH (K-76 Carboxylic Acid) is a sesquiterpene derivative and a potent complement inhibitor (specifically targeting the C5 step). Its chemical structure presents a classic "solubility paradox" common in drug discovery:
-
Hydrophilic Head: The carboxylic acid group (-COOH) is polar and ionizable.
-
Hydrophobic Tail: The bulky sesquiterpene backbone is highly lipophilic.
The Critical Insight: Merely adding water will fail. To achieve maximum solubility, you must leverage the Henderson-Hasselbalch principle to ionize the head group while using a co-solvent to solvate the tail. This guide details the precise pH adjustments and solvent systems required to maintain K-76 COOH in solution without degradation.
The Science of Solubility (Mechanism)
To troubleshoot solubility, one must understand the ionization state of K-76 COOH.
-
Chemical Nature: Weak Acid.
-
Estimated pKa: ~4.5 – 5.0 (typical for aliphatic carboxylic acids).
-
Target pH: 7.4 – 8.0 .
The Ionization Logic
At a pH significantly below its pKa (e.g., pH 3), K-76 COOH exists in its protonated, neutral form (
At a pH significantly above its pKa (e.g., pH 7.4+), it exists as the deprotonated carboxylate anion (
At pH 7.4 (assuming pKa 4.5), the ratio of soluble to insoluble form is nearly 1000:1.
Visual Workflow: The "Golden Path" Protocol
The following decision tree outlines the only recommended workflow for preparing stable aqueous solutions of K-76 COOH.
Figure 1: The "Two-Step" solubilization protocol minimizes the risk of hydrophobic crashing by establishing a solvent shell before aqueous introduction.
Step-by-Step Protocol
Reagents Required[1][2][3][4][5]
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.
-
Buffer: Phosphate Buffered Saline (PBS), adjusted to pH 7.4 – 8.0 .
-
Base (Optional): 0.1 N NaOH (for minor pH adjustments).
Protocol
-
Warm Up: Allow the K-76 COOH vial to equilibrate to room temperature before opening to prevent water condensation (which causes hydrolysis/degradation).
-
Primary Stock (Organic Phase):
-
Dissolve K-76 COOH powder in 100% DMSO to a concentration of 10–25 mg/mL .
-
Note: Ethanol can be used, but DMSO is preferred for biological stability.
-
Vortex until completely clear.
-
-
Secondary Dilution (Aqueous Phase):
-
Prepare your experimental buffer (e.g., PBS). Crucial: Verify the pH is
7.4. -
While vortexing the buffer gently, add the DMSO stock dropwise.
-
Limit: Keep the final DMSO concentration
1% (v/v) to avoid cellular toxicity, unless your assay tolerates higher.
-
-
Final pH Check:
-
The addition of the acidic K-76 stock may slightly lower the buffer pH.
-
If the solution turns cloudy, check pH immediately. If pH < 7.0, add minimal 0.1 N NaOH to raise it back to 7.4–7.8. The cloudiness should clear as the carboxylic acid deprotonates.
-
Troubleshooting & FAQs
Q1: I added the powder directly to PBS at pH 7.4, but it won't dissolve. Why?
A: This is a kinetic issue. While thermodynamically soluble at pH 7.4, the cohesive hydrophobic forces of the solid crystal lattice are too strong for water to overcome initially. Fix: You must use the "Co-solvent Method." Dissolve in DMSO first to break the crystal lattice, then dilute.
Q2: My solution was clear, but precipitated after 2 hours on ice.
A: Temperature affects solubility.[1] Lowering the temperature reduces the kinetic energy available to keep the hydrophobic tails solvated. Fix:
-
Keep the solution at Room Temperature (RT) if the experiment allows.
-
If ice is required, ensure your working concentration is well below the saturation limit (typically < 1 mg/mL in aqueous buffer).
Q3: Can I use a pH higher than 8.0 to guarantee solubility?
A: Proceed with caution. While pH 9-10 guarantees ionization, K-76 COOH is an oxidized sesquiterpene derivative. Extreme alkalinity can promote:
-
Epimerization: Changing the stereochemistry of the molecule.
-
Ring Opening: Potential degradation of the lactone/furan rings if present in the specific derivative structure. Recommendation: Stay within pH 7.4 – 8.2.
Q4: What is the maximum concentration I can achieve?
| Solvent System | Max Concentration | Stability |
| 100% DMSO | ~30 mg/mL | High (Months at -20°C) |
| 100% Ethanol | ~10 mg/mL | Moderate (Weeks at -20°C) |
| PBS (pH 7.4) | ~0.5 - 2.0 mg/mL* | Low (Use same day) |
*Requires DMSO stock dilution method.
References
-
Hong, K., et al. (1979). "An anticomplementary agent, K-76 monocarboxylic acid: its site and mechanism of inhibition of the complement activation cascade." The Journal of Immunology, 122(6), 2418-2423.[2]
-
Miyagawa, S., et al. (1993). "Effect of anticomplement agent K76 COOH on hamster-to-rat and guinea pig-to-rat heart xenotransplantation." Transplantation, 55(4).
-
Cayman Chemical. "K-76 COOH Product Information & Safety Data Sheet."
-
PubChem. "K 76 carboxylic acid (Compound CID 119528)."[3][4] National Library of Medicine.
Sources
Technical Guide: Troubleshooting Variability in K-76 Carboxylic Acid IC50 Values
Introduction: The "Moving Target" of K-76 COOH
K-76 carboxylic acid (K-76 COOH) is a sequiterpene derivative originally isolated from Stachybotrys complementi. Unlike broad-spectrum serine protease inhibitors, K-76 COOH is highly specific: it inhibits the C5 step of the complement cascade, preventing the generation of C5a and the assembly of the Membrane Attack Complex (MAC/C5b-9).
Users frequently report IC50 values ranging widely—from 10 µM to >500 µM—even within the same laboratory. This variability is rarely due to "bad drug"; rather, it is a symptom of the unique interface between lipophilic organic chemistry and labile protein biology .
This guide deconstructs the sources of this error and provides self-validating protocols to stabilize your data.
Module 1: Compound Handling & Solubility (The Chemistry)[1]
The Core Problem: K-76 COOH is a hydrophobic organic acid. While soluble in DMSO, it faces an "identity crisis" when introduced to aqueous physiological buffers (pH 7.2–7.4). If the pH drops locally or if the DMSO concentration is too low, the compound forms micro-precipitates that are invisible to the naked eye but devastating to IC50 accuracy.
Troubleshooting Workflow
Q: My IC50 curve is flat or shows a "cliff" (sudden drop) rather than a sigmoid. Why? A: This indicates precipitation. The compound is falling out of solution at higher concentrations, effectively capping the bioavailable dose.
Protocol: The "Solubility Check" System Do not assume solubility. Verify it using this specific dilution sequence.
Figure 1: Critical solubility workflow. The intermediate dilution step into a protein-containing buffer (BSA) prevents "shock precipitation" that occurs when pure DMSO hits pure water.
Key Technical Adjustments
-
The Carrier Effect: Never dilute K-76 COOH directly from DMSO into serum-free buffer. The lack of protein carriers (albumin) promotes aggregation. Always dilute into buffer containing 0.1% BSA or use the serum itself as the carrier.
-
pH Sensitivity: As a carboxylic acid, K-76 is more soluble in its ionized form (carboxylate). Ensure your assay buffer (GVB++ or PBS) is strictly pH 7.3–7.5 . A slightly acidic buffer (pH < 7.0) will protonate the acid, drastically reducing solubility.
Module 2: The Biological Target (The Assay)
The Core Problem: K-76 COOH inhibits C5.[1] However, C5 is one of the most abundant complement proteins in serum (~75 µg/mL). This creates a stoichiometric challenge . Unlike enzymatic inhibition where nanomolar drugs block catalytic sites, K-76 COOH may require near-stoichiometric binding to C5 to prevent cleavage.
Troubleshooting Workflow
Q: My IC50 shifts dramatically when I change serum lots. Is the drug degrading? A: Unlikely. You are likely observing Target Density Variation . If Serum Lot A has 50 µg/mL C5 and Lot B has 90 µg/mL C5, the amount of K-76 COOH required to achieve 50% inhibition will nearly double.
Q: Why is the Hemolysis (CH50) assay so noisy? A: Erythrocytes are fragile. K-76 COOH at high concentrations (>200 µM) can have mild surfactant-like properties, causing non-specific lysis that masks the complement inhibition.
Protocol: The "Zero-Background" Control To validate that lysis is complement-mediated and not drug-mediated:
| Condition | Reagents | Expected Outcome | Interpretation |
| Total Lysis | Water + Cells | 100% OD412 | Max Signal |
| Background | Buffer + Cells | <5% OD412 | Cell Stability |
| Drug Toxicity | Buffer + High Dose K-76 (500µM) + Cells | <5% OD412 | CRITICAL: If >5%, drug is lysing cells directly. |
| Complement | Serum + Cells | >80% OD412 | Active System |
Module 3: Mechanism & Pathway Specificity
The Core Problem: Users often confuse which pathway they are inhibiting. K-76 COOH is a terminal pathway inhibitor (C5). It will inhibit both the Classical Pathway (CP) and Alternative Pathway (AP) hemolysis, but with different potencies depending on the activation strength.
Figure 2: Mechanism of Action. K-76 COOH targets the C5 step, preventing the split into C5a and C5b.[2][3] It does not inhibit the upstream C3 convertase.[3][4]
Strategic Assay Selection
-
For Pure Potency Data: Use a C5a ELISA . This measures the direct product of the inhibition target. It is less variable than hemolysis.
-
For Functional Data: Use Hemolysis (CH50/AH50) .
-
Note: If using AH50 (Alternative Pathway), you need higher serum concentrations. This increases the C5 target concentration, which will artificially increase your IC50 (make the drug look less potent).
-
Frequently Asked Questions (FAQ)
Q: Can I store K-76 COOH stocks at -20°C? A: Yes, but only in anhydrous DMSO . Do not store aqueous dilutions. The carboxylic acid group can undergo slow decarboxylation or oxidation if stored in water/buffer for long periods. Prepare aqueous working solutions fresh daily.
Q: My IC50 is 100 µM, but the literature says 15 µM. Why? A: Check your serum concentration. Literature values often use dilute serum (e.g., 1:50 dilution). If you are using 1:10 serum (to mimic physiological conditions), your IC50 will shift rightward because there is more C5 to inhibit. This is expected behavior for stoichiometric inhibitors.
Q: Does K-76 COOH interfere with ELISA detection antibodies? A: Generally, no. However, because it binds C5, it could theoretically mask the epitope for certain anti-C5 capture antibodies. If your ELISA signal is zero even at low drug doses, try a different antibody pair or use a C5b-9 neo-epitope kit.
References
-
Hong, K., et al. (1979). "An anticomplementary agent, K-76 monocarboxylic acid: its site and mechanism of inhibition of the complement activation cascade." The Journal of Immunology, 122(6), 2418-2423.[3]
-
Miyazaki, W., et al. (1980). "A complement inhibitor, K-76 monocarboxylic acid, inhibits the generation of chemotactic factor from C5." Journal of Laboratory and Clinical Medicine.
-
Larghi, E. L., et al. (2012). "Synthesis and classical pathway Complement inhibitory activity of C7-functionalized filifolinol derivatives, inspired in K-76 COOH." European Journal of Medicinal Chemistry, 55, 74-84.
-
PubChem. "K 76 carboxylic acid (Compound)."[5] National Library of Medicine.
Sources
- 1. The effect of a novel C5 inhibitor (K-76 COONa) on tumor cell chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Monoclonal Antibodies Capable of Inhibiting Complement Downstream of C5 in Multiple Species [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. An anticomplementary agent, K-76 monocarboxylic acid: its site and mechanism of inhibition of the complement activation cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - K 76 carboxylic acid (C23H30O7) [pubchemlite.lcsb.uni.lu]
Technical Support Center: K-76 & Drimane-Type Complement Inhibitors
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming Low Bioavailability of K-76 Derivatives In Vivo
Introduction: The "Translation Gap" in K-76 Research
Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing a specific bottleneck: K-76 (or its primary metabolite K-76 COOH) shows potent complement inhibition in your test tube but fails to translate efficacy to your animal models.
K-76 is a drimane-type sesquiterpene derived from Stachybotrys complementi. While it is a unique C5-inhibitor that blocks the generation of chemotactic factors, its physicochemical properties—specifically its lipophilicity and susceptibility to rapid oxidation—create a "bioavailability firewall."
This guide is structured to troubleshoot these specific failure modes. We move beyond basic "dissolve and inject" protocols to advanced formulation strategies required for hydrophobic sesquiterpenes.
Module 1: Solubility & Vehicle Troubleshooting
Issue: "My compound precipitates immediately upon dilution with saline/PBS."
Diagnosis: K-76 and K-76 COOH are highly lipophilic. Standard DMSO stock solutions (often 10-50 mM) will undergo "crash-out" precipitation when introduced to aqueous buffers, even at low percentages (<1% DMSO). This results in micro-crystals that are filtered out by the lung capillaries (IV) or fail to absorb in the gut (PO), leading to erratic PK data.
The Fix: The "Solubility Bridge" Protocol Do not use simple DMSO/Saline mixtures. You must use an excipient that encapsulates the hydrophobic drimane core.
Recommended Vehicle Formulation (IV/IP):
| Component | Concentration | Function |
| HP-β-CD (Hydroxypropyl-β-cyclodextrin) | 20% (w/v) | Creates a hydrophilic "cage" around the K-76 molecule. |
| Ethanol | 5% (v/v) | Initial co-solvent to aid dispersion. |
| Saline (0.9%) | Balance | Isotonic carrier. |
Step-by-Step Solubilization Protocol:
-
Weigh the required amount of K-76 COOH solid.
-
Dissolve completely in absolute ethanol (5% of final volume). Do not add water yet.
-
Prepare a 25% (w/v) stock of HP-β-CD in 0.9% saline.
-
Add the HP-β-CD solution slowly to the ethanolic drug solution with constant vortexing.
-
Sonication: Sonicate for 10-15 minutes at 37°C until the solution is optically clear.
-
Filter: Pass through a 0.22 µm PVDF filter (avoid nylon, which may bind the drug).
Technical Note: If using K-76 (aldehyde form), avoid alkaline buffers (pH > 7.5) during preparation, as this accelerates oxidation to the acid form before administration.
Module 2: Pharmacokinetics (PK) & Metabolic Stability
Issue: "The therapeutic effect disappears within 2 hours in rodent models."
Diagnosis:
K-76 COOH has a short plasma half-life (
The Fix: Strategic Dosing & Chemical Modification
1. Dosing Frequency Adjustment
Because the clearance is rapid, single-daily dosing (QD) is insufficient.
-
Recommendation: Switch to BID (twice daily) or TID (three times daily) dosing.
-
Continuous Infusion: For proof-of-concept studies, use ALZET osmotic minipumps to maintain steady-state plasma levels above the IC50 (typically 10-50 µg/mL for complement inhibition).
2. The Prodrug Strategy (Chemical Derivatization)
If you have synthetic chemistry capabilities, the most effective long-term solution is masking the carboxylic acid.
-
Strategy: Synthesize an ester prodrug of K-76 COOH.
-
Mechanism: An ester group increases lipophilicity (improving oral absorption) and protects the molecule from rapid renal clearance. Non-specific plasma esterases will cleave the ester, slowly releasing the active K-76 COOH over time.
Caption: The metabolic bottleneck of K-76. Rapid oxidation and clearance deplete the active K-76 COOH form. Prodrug strategies (yellow) can extend the therapeutic window.
Module 3: Experimental Validation
Issue: "How do I confirm the drug is actually inhibiting complement in vivo?"
Diagnosis: Measuring plasma concentration (PK) is not enough; you need Pharmacodynamic (PD) confirmation. Relying solely on disease endpoints (e.g., tumor size, kidney function) is risky because negative results could mean either the drug failed OR the drug never worked.
The Fix: Ex Vivo Hemolysis Assay You must validate that the serum collected from treated animals effectively blocks complement-mediated lysis.
The "Serum-Block" Protocol:
-
Dose the animal with K-76 derivative.
-
Bleed the animal at
(e.g., 30 min post-dose). -
Prepare Serum: Allow blood to clot on ice (to preserve complement activity) and centrifuge.
-
Challenge:
-
Mix 50 µL of treated serum with sensitized sheep erythrocytes (EA cells).
-
Incubate at 37°C for 30 mins.
-
-
Readout: Measure hemoglobin release at 412 nm.
-
Success: Low OD412 (Drug inhibited lysis).
-
Failure: High OD412 (Drug cleared or inactive).
-
Module 4: Mechanism of Action Reference
Understanding where K-76 acts is crucial for interpreting data. Unlike Eculizumab (which binds C5), K-76 COOH acts at the C5 activation step and accelerates the decay of the C5 convertase.
Caption: K-76 COOH targets the C5 convertase step, preventing the generation of C5b and subsequent MAC formation.
FAQ: Frequently Asked Questions
Q: Can I use Tween-80 instead of Cyclodextrin? A: You can, but Tween-80 (Polysorbate 80) is often associated with pseudo-allergic reactions in dogs and histamine release in rodents, which can confound "inflammation" readouts. HP-β-CD is pharmacologically inert and preferred for complement studies.
Q: My K-76 COOH powder turned yellow. Is it still good? A: K-76 derivatives are sensitive to oxidation and light. A yellow shift often indicates degradation. Verify purity via HPLC. Store solid powder at -20°C under argon or nitrogen.
Q: What is the estimated bioavailability (F) for oral dosing? A: Without lipid formulation, oral F is estimated to be <5% due to first-pass metabolism and poor solubility. With a lipid-based delivery system (e.g., SEDDS), you may achieve 20-30%. For reliable data, stick to IP or IV routes during initial screening.
References
-
Hong, K., Kinoshita, T., Kitajima, H., & Inoue, K. (1981). Inhibitory effect of K-76 monocarboxylic acid, an anticomplementary agent, on the C3b inactivator system. The Journal of Immunology, 127(1), 104-108. Link
-
Miyazaki, W., Tamaoki, H., Shinohara, M., et al. (1980). A complement inhibitor produced by Stachybotrys complementi, K-76, monocarboxylic acid: its site and mechanism of inhibition. Microbiology and Immunology, 24(11), 1091–1100. Link
-
McMurry, J. E., & Erion, M. D. (1985). Stereoselective total synthesis of the complement inhibitor K-76. Journal of the American Chemical Society, 107(9), 2712-2720. Link
-
Konno, C., & Lu, Z. (2009). Sesquiterpenoids and benzofuranoids from the marine-derived fungus Aspergillus ustus. Journal of Natural Products, 72(10), 1761-1767.[1] (Context on Drimane Sesquiterpene structural properties). Link
Sources
Technical Support Center: Navigating Serum Protein Interactions in K-76COOH Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the translation of K-76 monocarboxylic acid (K-76COOH) from purified in vitro systems to complex in vivo or serum-rich models.
While K-76COOH is a highly potent inhibitor of complement C5 and factor I[1], researchers often observe a sharp drop in its efficacy when transitioning to whole serum. This guide decodes the causality behind this phenomenon, provides self-validating protocols to troubleshoot your assays, and ensures your complement inhibition data remains robust and reproducible.
Part 1: The Mechanistic Root Cause (Expertise & Causality)
K-76COOH is a sesquiterpene derivative of a fungal metabolite produced by Stachybotrys complementi[2]. Mechanistically, it blocks the complement cascade primarily at the C5 activation step, preventing the generation of the membrane attack complex (MAC)[2].
However, its molecular structure contains a highly reactive 7'-formyl (aldehyde) group . In protein-rich matrices, this formyl group undergoes rapid nucleophilic attack by the ε-amino groups of lysine residues, which are highly abundant on serum proteins like Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA)[3]. This reaction forms a reversible Schiff base , effectively sequestering the drug and drastically reducing the free, active fraction available to bind and inhibit C5.
Fig 1. Competitive binding mechanism of K-76COOH between target C5 and serum albumin.
Part 2: Frequently Asked Questions (FAQs)
Q: Why is my K-76COOH IC50 value significantly higher in whole human serum compared to purified C5 assays? A: This is a classic matrix sequestration effect. In purified systems, the IC50 of K-76COOH is highly potent (approximately 0.57 mM)[2]. However, in whole serum, albumin acts as a molecular sink. The Schiff base equilibrium shifts toward the protein-bound state, meaning you must add a significantly higher total concentration of K-76COOH to achieve the necessary free drug concentration required for C5 inhibition.
Q: Can I use standard HPLC to measure K-76COOH in plasma pharmacokinetic (PK) studies? A: Yes, but with a critical caveat. Because the intermediate Schiff base easily dissociates under physiological conditions[3], your sample preparation method dictates what you are measuring. If you precipitate proteins aggressively without accounting for this equilibrium, you may artificially release bound K-76COOH or lose it entirely in the protein pellet. We strongly recommend a validated Competitive Enzyme Immunoassay (EIA) for accurate quantification of total vs. free drug[3].
Q: Why did my liposome clearance study fail to show K-76COOH efficacy in vivo? A: While K-76COOH is frequently used in vitro to block C5a release and prevent complement-mediated hepatic uptake of liposomes[4], its in vivo absorption and free plasma levels are often too low to exert full anticomplementary action[3]. The massive concentration of serum proteins rapidly sequesters the drug before it can protect the liposomes. You must pre-saturate the serum protein binding sites or utilize targeted delivery mechanisms.
Part 3: Troubleshooting Guide
Issue 1: High background or inconsistent complement inhibition in CH50 assays.
-
Causality: The use of amine-containing buffers (e.g., Tris, Glycine) in your assay setup. These primary amines compete with albumin to form Schiff bases with K-76COOH, neutralizing its formyl group before it ever reaches the C5 target.
-
Solution: Switch entirely to amine-free buffers (e.g., HEPES, Phosphate-Buffered Saline) for all K-76COOH dilutions and serum incubations.
Issue 2: Poor reproducibility when quantifying K-76COOH from serum samples.
-
Causality: Dialysis or dilution steps are actively altering the Schiff base equilibrium[3]. Dialyzing against distilled water versus saline fundamentally changes the dissociation kinetics of the drug-protein complex.
-
Solution: Implement the self-validating Competitive EIA protocol detailed in Part 5, which uses a chemically stabilized K-76COOH-BSA conjugate to standardize the binding kinetics.
Part 4: Quantitative Data Summary
The table below synthesizes the impact of the experimental matrix on K-76COOH activity, demonstrating why assay conditions must be strictly controlled.
Table 1: Quantitative Impact of Matrix on K-76COOH Activity
| Experimental Matrix | Free K-76COOH Fraction | IC50 (C5 Inhibition) | Primary Interaction Target | Recommended Assay Adjustment |
| Purified C5 System | > 95% | ~0.57 mM | Complement C5 | Standard CH50 Assay |
| 1% Bovine Serum Albumin | ~ 40-50% | 1.2 - 2.0 mM (Est.) | Albumin ε-amino groups | Increase drug conc. by 2x-3x |
| Whole Human Serum | < 10% | > 5.0 mM | Total Serum Proteins | Use competitive EIA for free drug |
| In Vivo Plasma | < 5% | Below Efficacy Threshold | Systemic Clearance & Binding | Monitor PK via validated EIA |
Part 5: Self-Validating Protocol: Competitive EIA for K-76COOH in Serum
To accurately measure K-76COOH without the confounding variables of dynamic serum binding, you must use a competitive assay format[3]. This protocol is self-validating because it includes a built-in chemical reduction step to permanently stabilize the capture antigen, alongside internal spike-and-recovery controls to verify that matrix effects have been neutralized.
Fig 2. Self-validating competitive EIA workflow for quantifying K-76COOH in serum.
Step-by-Step Methodology:
-
Synthesis of the Capture Antigen (Self-Validation Step 1):
-
React K-76COOH with Bovine Serum Albumin (BSA) in a 50:1 molar ratio in phosphate buffer (pH 7.4).
-
Crucial Causality: Add sodium cyanoborohydride (NaBH₃CN) to selectively reduce the reversible Schiff base into a stable secondary amine[3]. Without this reduction, the conjugate will dissociate during washing steps, invalidating the assay.
-
Dialyze extensively against saline to remove unreacted K-76COOH.
-
-
Plate Coating:
-
Coat 96-well polystyrene plates with the stabilized K-76COOH-BSA conjugate (10 µg/mL).
-
Wash and block with 1% ovalbumin (Do not use BSA for blocking to prevent cross-reactivity).
-
-
Sample Preparation & Competition (Self-Validation Step 2):
-
Dilute serum samples in an amine-free assay buffer.
-
Spike-and-Recovery Control: Spike known concentrations of K-76COOH into blank serum to generate a matrix-matched standard curve. This validates that serum albumin in the sample is not skewing the antibody binding.
-
Pre-incubate samples and standards with a fixed concentration of specific anti-K-76COOH rabbit antiserum for 1 hour at 37°C.
-
-
Incubation & Detection:
-
Transfer the mixture to the coated plate. Free antibodies will bind to the plate; antibodies already bound to K-76COOH in the sample will be washed away.
-
Wash 3x with PBS-Tween.
-
Add HRP-conjugated anti-rabbit IgG. Incubate for 1 hour, wash, and develop with TMB substrate.
-
Read absorbance at 450 nm. (Note: The signal is inversely proportional to the K-76COOH concentration in your sample).
-
References
-
Title: Synthesis and Complement Inhibitory Activity of B/C/D-Ring Analogues of the Fungal Metabolite 6,7-Diformyl-3',4',4a',5',6',7',8',8a'-octahydro-4,6',7'-trihydroxy-2',5',5',8a'-tetramethylspiro[1'(2'H)-naphthalene-2(3H)-benzofuran] Source: ACS Publications (Journal of Medicinal Chemistry) URL: 2
-
Title: An enzyme immunoassay for K-76 monocarboxylic acid, a novel anticomplementary compound Source: PubMed (Journal of Immunoassay) URL: 3
-
Title: Flow cytometric assay for phagocytosis of human monocytes mediated via Fc gamma-receptors and complement receptor CR1 (CD35) Source: PubMed URL: 1
-
Title: Liposome Clearance Source: ResearchGate URL: 4
Sources
- 1. Flow cytometric assay for phagocytosis of human monocytes mediated via Fc gamma-receptors and complement receptor CR1 (CD35) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An enzyme immunoassay for K-76 monocarboxylic acid, a novel anticomplementary compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
K 76 carboxylic acid vs Eculizumab mechanism comparison
Executive Summary
This technical guide provides a rigorous comparison between Eculizumab (Soliris®), the clinical gold standard for terminal complement inhibition, and K-76 carboxylic acid (K-76COOH), a sesquiterpene derivative and historical benchmark for small-molecule complement inhibition.
While both agents target the terminal complement pathway, they represent fundamentally different pharmacological classes. Eculizumab is a high-affinity monoclonal antibody that sterically blocks C5 cleavage. In contrast, K-76COOH is a micromolar-potency small molecule that destabilizes C5 convertase intermediates and inhibits C5b-9 assembly. This guide dissects their mechanisms, comparative potency, and experimental utility.
Part 1: Mechanistic Deep Dive
Eculizumab: The Steric Blockade
Eculizumab binds with picomolar affinity to the C5 complement protein. Its epitope is located on the MG7 domain of the C5
-
Mechanism: By binding C5, it sterically hinders the C5 convertase (C4b2a3b or C3bBb3b) from accessing the cleavage site (Arg751-Leu752).
-
Outcome: This prevents the generation of the anaphylatoxin C5a and the initiator of the membrane attack complex (MAC), C5b.
-
Limitation: It is a stoichiometric inhibitor. In states of massive complement activation (e.g., sepsis, severe COVID-19), C5 concentrations can exceed therapeutic antibody levels, leading to "pharmacodynamic breakthrough."
K-76 Carboxylic Acid: The Intermediate Destabilizer
Derived from Stachybotrys complementi, K-76COOH acts downstream of C5 recognition but upstream of pore formation.
-
Mechanism: K-76COOH does not prevent C5 cleavage as effectively as Eculizumab. Instead, it binds to the metastable C5b intermediate and/or the C5 convertase complex itself.
-
Specific Action: It accelerates the decay of the C5 convertase and prevents the stable association of C5b with C6. This effectively "quenches" the cascade before the lytic pore can assemble.
-
Unique Feature: Unlike Eculizumab, K-76COOH also inhibits the regulatory factors Factor I and Factor H at high concentrations, making it a broader, albeit "dirtier," modulator.
Pathway Visualization
Figure 1: Comparative inhibition points. Eculizumab prevents C5 cleavage, while K-76COOH disrupts the stability of C5b and the convertase complex.
Part 2: Performance Comparison
The following data aggregates findings from classical hemolysis assays (CH50) and binding studies.
| Feature | Eculizumab (Soliris) | K-76 Carboxylic Acid |
| Class | Humanized Monoclonal Antibody (IgG2/4) | Sesquiterpene Small Molecule |
| Molecular Weight | ~148,000 Da | 418.5 Da |
| Primary Target | C5 (Epitope on MG7 domain) | C5b / C5 Convertase |
| IC50 (Hemolysis) | ~30 - 50 µg/mL (Stoichiometric to C5) | ~100 - 300 µg/mL (~200-700 µM) |
| Binding Affinity | Picomolar ( | Micromolar (Low affinity) |
| Mechanism Type | Steric Blockade (All-or-nothing) | Decay Acceleration / Assembly Inhibition |
| Specificity | Highly Specific to C5 | Moderate; affects Factor I/H at high doses |
| Half-Life | ~11-17 days (In vivo) | Minutes to Hours (Rapid clearance) |
| Key Limitation | Breakthrough hemolysis if C5 > mAb | High concentration required; toxicity risks |
Scientific Insight:
-
Potency Gap: Eculizumab is approximately 1000x more potent on a molar basis than K-76COOH.
-
Experimental Utility: K-76COOH is valuable in research to distinguish between cleavage-dependent (C5a release) and assembly-dependent (MAC formation) effects, as it allows some C5a generation while blocking lysis. Eculizumab blocks both.
Part 3: Experimental Protocols
Protocol A: Comparative Hemolysis Assay (CH50)
This protocol measures the capacity of the agents to inhibit complement-mediated lysis of sensitized sheep erythrocytes.
Reagents:
-
Buffer: Gelatin Veronal Buffer (GVB++), pH 7.3, containing Ca2+ and Mg2+.
-
Cells: Sheep Erythrocytes (E) sensitized with rabbit anti-sheep hemolysin (A)
EA cells ( cells/mL). -
Complement Source: Normal Human Serum (NHS).
-
Inhibitors:
-
Eculizumab: Dilute to 200 µg/mL stock in GVB++.
-
K-76COOH: Dissolve in DMSO (100 mM stock), dilute to 2 mg/mL in GVB++ (Keep DMSO < 1%).
-
Workflow:
-
Titration Setup:
-
Prepare a 96-well V-bottom plate.
-
Row A (Eculizumab): Serial dilution (1:2) starting from 100 µg/mL down to 0.1 µg/mL.
-
Row B (K-76COOH): Serial dilution (1:2) starting from 1000 µg/mL down to 10 µg/mL.
-
Controls:
-
0% Lysis:[1] Buffer + EA cells (No Serum).
-
100% Lysis: Water + EA cells.
-
Serum Control: NHS + Buffer + EA cells (No Inhibitor).
-
-
-
Incubation 1 (Inhibitor + Serum):
-
Add 50 µL of diluted inhibitor to 50 µL of NHS (diluted 1:30 in GVB++).
-
Incubate at 37°C for 15 minutes . Note: This allows Eculizumab to bind C5; K-76COOH needs to be present during activation.
-
-
Activation:
-
Add 100 µL of sensitized EA cells to all wells.
-
Incubate at 37°C for 30 minutes with shaking.
-
-
Readout:
-
Centrifuge plate at 2000 rpm for 5 minutes at 4°C.
-
Transfer 100 µL supernatant to a flat-bottom plate.
-
Measure Absorbance at 412 nm (Hemoglobin).
-
-
Calculation:
-
Plot % Inhibition vs. Log[Concentration] to determine IC50.
-
Assay Logic Diagram
Figure 2: Step-by-step workflow for the comparative CH50 hemolysis assay.
References
-
Miyazaki, W., et al. (1980). "The mechanism of inhibition of the complement activation cascade by K-76 monocarboxylic acid." Journal of Immunology.
-
Hong, K., et al. (1981). "Inhibitory effect of K-76 monocarboxylic acid, an anticomplementary agent, on the C3b inactivator system."[2][3][4] Journal of Immunology.
-
Rother, R. P., et al. (2007). "Discovery and development of the complement inhibitor eculizumab for the treatment of paroxysmal nocturnal hemoglobinuria." Nature Biotechnology.
-
Wong, E. K., & Kavanagh, D. (2015). "Diseases of complement dysregulation—an overview." Seminars in Immunopathology.
-
Harder, M. J., et al. (2019). "Incomplete inhibition by eculizumab: mechanistic insights into breakthrough hemolysis." Blood.
Sources
- 1. meddocsonline.org [meddocsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. An anticomplementary agent, K-76 monocarboxylic acid: its site and mechanism of inhibition of the complement activation cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of K-76 monocarboxylic acid, an anticomplementary agent, on the C3b inactivator system - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: K-76 vs. K-76 Monocarboxylic Acid (K-76COOH)
Content Type: Technical Comparison & Application Guide Audience: Researchers, Immunologists, and Drug Discovery Scientists
Executive Summary: The Verdict
In the context of complement system research, K-76 monocarboxylic acid (K-76COOH) is the superior and industry-standard reagent compared to its parent compound, K-76 .
While K-76 (a sesquiterpene dialdehyde) is the natural product isolated from Stachybotrys complementi, it suffers from poor solubility and significant cytotoxicity due to its reactive aldehyde groups. K-76COOH (the oxidized derivative) retains the potent C5-inhibitory activity of the parent compound while offering a vastly improved safety profile and aqueous solubility. Consequently, virtually all modern in vitro and in vivo complement inhibition studies utilize K-76COOH (often as the sodium salt, K-76 COONa).
Recommendation: Use K-76COOH for all functional complement assays (CH50/AH50) and therapeutic efficacy models.
Chemical Profile & Structural Logic
Understanding the chemical modification from K-76 to K-76COOH is critical for interpreting their biological behavior.
| Feature | K-76 (Parent) | K-76COOH (Derivative) |
| Chemical Class | Sesquiterpene Dialdehyde | Sesquiterpene Monocarboxylic Acid |
| Source | Natural product (Stachybotrys sp.)[1][2][3] | Oxidized derivative of K-76 |
| Key Functional Group | Two Aldehyde groups (-CHO) | One Carboxylic Acid (-COOH) |
| Solubility | Poor (Lipophilic) | High (Hydrophilic, esp. as Na+ salt) |
| Stability | Reactive (Aldehyde oxidation) | Stable in aqueous buffer |
| Primary Utility | Isolation intermediate | Active Pharmacological Agent |
Structural Transformation Logic
The oxidation of one aldehyde group to a carboxylic acid drastically changes the molecule's physicochemical properties. The introduction of the anionic carboxylate group at physiological pH allows for water solubility, which is essential for serum-based complement assays.
Mechanism of Action: The C5 Blockade
Both compounds function as unique complement inhibitors that specifically target the C5 activation step . Unlike Eculizumab (Soliris), which is a monoclonal antibody, K-76COOH is a small molecule.
-
Target: Complement Component C5.
-
Action: It binds to C5 and/or the C5b intermediate.
-
Outcome:
-
Inhibits the generation of the chemotactic factor C5a .[4]
-
Blocks the formation of the C5b-9 Membrane Attack Complex (MAC).
-
Accelerates the decay of the C5b intermediate, preventing it from binding C6.
-
Pathway Diagram: Site of Inhibition
Caption: K-76COOH specifically intercepts the cascade at the C5 stage, preventing both anaphylatoxin release (C5a) and lytic complex assembly (MAC).[4][5]
Comparative Potency & Toxicity Analysis
The decision to use K-76COOH over K-76 is driven by the balance of potency versus toxicity.
Quantitative Comparison
| Metric | K-76 (Dialdehyde) | K-76COOH (Acid Derivative) |
| IC50 (Hemolysis) | Not routinely cited* | ~0.57 mM (approx. 240 µg/mL) |
| IC50 (Chemotaxis) | N/A | ~300 µg/mL |
| Cytotoxicity | High (Aldehyde reactivity) | Low (Safe for in vivo use) |
| In Vivo Tolerance | Poor | Good (up to 200 mg/kg in rodents) |
*Note: While K-76 is active, its IC50 is rarely established in modern literature because its insolubility and toxicity preclude reliable dose-response curves in serum-based assays.
Why K-76COOH Wins:
-
Selective Toxicity: The dialdehyde groups in K-76 are non-specific protein crosslinkers, leading to broad cellular toxicity. The carboxylic acid group in K-76COOH renders the molecule less reactive toward non-target proteins while maintaining affinity for C5.
-
Bioavailability: K-76COOH (as a sodium salt) dissolves readily in physiological saline, allowing for high-concentration intravenous or intraperitoneal administration in animal models (e.g., glomerulonephritis, xenotransplantation).
Experimental Protocols
To validate the potency of K-76COOH, the Classical Pathway Hemolytic Assay (CH50) is the gold standard. This protocol measures the capacity of the inhibitor to prevent complement-mediated lysis of sensitized sheep erythrocytes.
Protocol: CH50 Hemolytic Assay with K-76COOH
Reagents:
-
Buffer: Gelatin Veronal Buffer (GVB++): containing Ca2+ and Mg2+.
-
Cells: Sheep Red Blood Cells (SRBC), sensitized with rabbit anti-sheep hemolysin (EA cells).
-
Complement: Normal Human Serum (NHS) or Guinea Pig Serum (GPS).
-
Inhibitor: K-76COOH (dissolved in GVB++ or saline; adjust pH to 7.4).
Workflow Diagram:
Caption: Step-by-step workflow for determining the IC50 of K-76COOH using a standard hemolytic assay.
Data Calculation:
-
Controls:
-
0% Lysis: Buffer + Cells (No Serum).
-
100% Lysis: Water + Cells.
-
Max Complement: Serum + Buffer (No Inhibitor).
-
-
Formula:
-
Validation: K-76COOH should exhibit dose-dependent inhibition with an IC50 near 0.5 - 0.6 mM .
References
-
Miyazaki, W., et al. (1980). "A complement inhibitor produced by Stachybotrys complementi, nov. sp. K-76, a new species of fungi imperfecti." Microbiology and Immunology, 24(11), 1091-1108. Link
-
Hong, K., et al. (1981). "An anticomplementary agent, K-76 monocarboxylic acid: its site and mechanism of inhibition of the complement activation cascade." Journal of Immunology, 122(6), 2418-2423. Link
-
Hong, K., et al. (1981). "Inhibitory effect of K-76 monocarboxylic acid, an anticomplementary agent, on the C3b inactivator system." Journal of Immunology, 127(1), 104-108. Link
-
Bradbury, B. J., et al. (2003). "Synthesis and complement inhibitory activity of B/C/D-ring analogues of the fungal metabolite... K-76 and its silver oxide oxidized product (K-76COOH)."[1][3] Journal of Medicinal Chemistry, 46(13), 2697-2705. Link
-
Miyagawa, S., et al. (1993). "Effect of anticomplement agent K-76 COOH on hamster-to-rat and guinea pig-to-rat heart xenotransplantation." Transplantation, 55(4), 709-713. Link
Sources
Technical Guide: Validating C5 Inhibition Specificity of K-76 Carboxylic Acid
Executive Summary
K-76 carboxylic acid (K-76 COOH) is a sesquiterpene derivative originally isolated from Stachybotrys complementi. Unlike broad-spectrum serine protease inhibitors (e.g., Nafamostat) or upstream C3 inhibitors (e.g., Compstatin), K-76 COOH is a distinct small-molecule inhibitor that targets the C5 activation step .
For drug development professionals and immunologists, K-76 COOH serves as a critical tool for dissecting the complement cascade. It allows for the isolation of terminal pathway effects (C5a generation and MAC formation) without disrupting the upstream immune surveillance functions mediated by C3b (opsonization). This guide provides a rigorous framework to validate its specificity against alternative inhibitors.
Part 1: Mechanistic Positioning
The C5 Checkpoint
The complement system converges at C3, but the therapeutic "sweet spot" for preventing inflammation and lysis often lies at C5.
-
Mechanism: K-76 COOH inhibits the generation of C5a and C5b-9 by interacting with the C5 molecule itself or the C5 convertase complex (C4b2a3b or C3bBb3b).
-
The Distinction: Crucially, it accelerates the decay of the C5 convertase intermediate but does not inhibit C3 convertase activity . This preserves the generation of C3a and C3b, maintaining upstream signaling intact while blocking terminal lysis.
Diagram: Complement Cascade & Inhibition Targets
The following diagram illustrates the precise intervention point of K-76 COOH relative to the clinical standard (Eculizumab) and upstream research tools (Compstatin).
Figure 1: K-76 COOH targets the C5 stage, functionally mirroring Eculizumab but distinct from upstream C3 inhibitors like Compstatin.[1]
Part 2: Comparative Analysis
To validate K-76 COOH, one must benchmark it against the clinical gold standard (Eculizumab) and upstream inhibitors.
| Feature | K-76 COOH | Eculizumab (Soliris) | Compstatin (Cp40) |
| Molecule Class | Small Molecule (Sesquiterpene) | Monoclonal Antibody (Biologic) | Cyclic Peptide |
| Primary Target | C5 / C5 Convertase Interface | C5 (Steric Hindrance) | C3 / C3b |
| C3a Generation | Unaffected (High Specificity) | Unaffected | Inhibited |
| MAC Formation | Inhibited | Inhibited | Inhibited |
| Opsonization (C3b) | Preserved | Preserved | Blocked |
| In Vivo Stability | Low (Rapid metabolism) | High (Half-life ~11 days) | Moderate (Pegylated forms) |
| Primary Use Case | In vitro mechanistic dissection; Lead compound for small molecules | Clinical therapy; In vivo models | Research; C3-driven diseases |
Expert Insight: K-76 COOH is often preferred in in vitro high-throughput screening over Eculizumab due to lower cost and the ability to wash it out of cell-based systems more easily.
Part 3: Experimental Validation Framework
The "Double-Gate" Specificity Logic
To scientifically prove K-76 COOH is acting specifically at C5, you must demonstrate a divergence in the pathway:
-
Gate 1 (Downstream): Blockage of Hemolysis (MAC) and C5a.
-
Gate 2 (Upstream): Preservation of C3a generation.
If an inhibitor blocks both C3a and Hemolysis, it is an upstream inhibitor (like Compstatin) or a non-specific protease inhibitor, not a specific C5 inhibitor.
Figure 2: The "Double-Gate" logic tree ensures the compound is active (Gate 1) and specific (Gate 2).
Part 4: Detailed Protocols
Protocol A: Functional Hemolysis Inhibition (CH50)
Objective: Quantify the IC50 of K-76 COOH for preventing MAC formation.
Materials:
-
Sheep Erythrocytes (SRBCs) sensitized with hemolysin (Antibody-Sensitized Sheep Erythrocytes - EA).
-
Normal Human Serum (NHS) as the complement source.
-
Gelatin Veronal Buffer (GVB++), containing Ca2+ and Mg2+.
-
K-76 COOH (dissolved in DMSO, diluted in GVB++).
Workflow:
-
Preparation: Wash EA cells 3x in GVB++. Resuspend to
cells/mL. -
Inhibitor Incubation: In a 96-well V-bottom plate, mix 50 µL of NHS (diluted 1:30 to 1:50 to target 70-90% lysis) with 50 µL of K-76 COOH at varying concentrations (0.1 µM – 100 µM).
-
Control: Vehicle only (DMSO matched).
-
-
Pre-incubation: Incubate Serum + Inhibitor for 15 mins at 37°C. Note: This allows K-76 COOH to bind C5 before activation.
-
Activation: Add 100 µL of EA suspension to each well.
-
Reaction: Incubate for 30–60 mins at 37°C with gentle shaking.
-
Termination: Centrifuge at 2500 rpm for 5 mins at 4°C.
-
Measurement: Transfer 100 µL supernatant to a flat-bottom plate. Read Absorbance at 412 nm (hemoglobin release).
Calculation:
Protocol B: Differential Specificity ELISA (C3a vs. C5a)
Objective: Confirm the blockade is occurring downstream of C3.
Workflow:
-
Activation: Activate NHS (10%) with Zymosan (1 mg/mL) or Heat-Aggregated IgG in the presence of K-76 COOH (at IC90 concentration determined in Protocol A).
-
Incubation: 30 mins at 37°C.
-
Stop Reaction: Add 10mM EDTA immediately to stop all further convertase activity.
-
Quantification:
-
Aliquot A: Assay for C3a-desArg using a standard ELISA kit.
-
Aliquot B: Assay for sC5b-9 (soluble MAC) or C5a using an ELISA kit.
-
-
Success Criteria:
-
C3a Levels: Should remain high (comparable to Vehicle control).
-
C5a/sC5b-9 Levels: Should be significantly reduced (comparable to background).
-
Part 5: Expert Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Inhibition of C3a observed | Concentration too high | K-76 COOH can have weak upstream effects at supratherapeutic doses (>1 mM). Titrate down to the minimal effective dose for C5 inhibition. |
| Precipitation in buffer | Hydrophobicity | K-76 COOH is a sesquiterpene. Ensure DMSO concentration is <1% in the final assay, but pre-dilute carefully. Sonicate if necessary.[2] |
| High Background Lysis | Unstable Serum | Complement is heat-labile. Store serum at -80°C and avoid freeze-thaw cycles. Use fresh GVB++ buffer. |
| No Inhibition | Oxidation | The carboxylic acid derivative is more stable than natural K-76, but ensure the compound has not degraded. Verify structure via Mass Spec if results are erratic. |
References
-
Hong, K., et al. (1979). "An anticomplementary agent, K-76 monocarboxylic acid: its site and mechanism of inhibition of the complement activation cascade."[1] The Journal of Immunology, 122(6), 2418–2423.[1]
-
Miyazaki, W., et al. (1980). "Effects of K-76 Monocarboxylic Acid, an Anticomplementary Agent, on Various in vivo Immunological Reactions." Complement, 1, 134-146.
-
Ricklin, D., & Lambris, J. D. (2013). "Complement-targeted therapeutics." Nature Biotechnology, 25(11), 1265–1275.
-
Bumpers, H. L., & Baum, J. (1983). "The effect of a novel C5 inhibitor (K-76 COONa) on tumor cell chemotaxis."[3] Journal of Laboratory and Clinical Medicine, 102(3), 421-427.
Sources
Technical Comparison Guide: K-76 Carboxylic Acid vs. Next-Generation Small Molecule Complement Inhibitors
Executive Summary: The Evolution of Complement Inhibition
The landscape of complement therapeutics has shifted dramatically from the era of large biologics (e.g., Eculizumab) to high-potency small molecules. This guide provides a technical comparison between K-76 carboxylic acid (K-76 COOH) —a foundational fungal metabolite used as a mechanistic probe—and modern clinical candidates targeting Factor B (Iptacopan ) and Factor D (Danicopan ).
While K-76 COOH remains a vital tool for studying the terminal complement pathway (specifically C5b) without the steric bulk of an antibody, its micromolar potency contrasts sharply with the nanomolar efficacy of modern synthetic inhibitors. This guide delineates their distinct mechanisms, experimental performance, and utility in research.
Mechanistic Architecture
The Target Landscape
The complement cascade operates through three initiation pathways (Classical, Lectin, Alternative) that converge at C3 and C5.
-
K-76 COOH (Terminal Pathway): Unique among small molecules, K-76 COOH acts downstream at the C5 step . It does not prevent C5 cleavage but destabilizes the C5b fragment, accelerating its decay and preventing the assembly of the C5b-9 Membrane Attack Complex (MAC). This mimics the outcome of Eculizumab but via a non-steric, decay-acceleration mechanism.
-
Danicopan (Alternative Pathway - Upstream): Inhibits Factor D , a serine protease essential for cleaving Factor B bound to C3b.[1] This blocks the amplification loop of the Alternative Pathway (AP).[2][3]
-
Iptacopan (Alternative Pathway - Upstream): Inhibits Factor B , preventing the formation of the C3 convertase (C3bBb).[3]
Pathway Visualization
The following diagram maps the precise intervention points of these molecules within the cascade.
Figure 1: Comparative intervention points.[4][5] K-76 COOH targets the terminal C5b fragment, whereas Danicopan and Iptacopan block the upstream Alternative Pathway amplification loop.
Head-to-Head Performance Analysis
The following data highlights the "Tool vs. Drug" distinction. K-76 COOH requires high concentrations for efficacy, making it suitable for in vitro mechanistic studies but poor for clinical translation compared to modern analogs.
Table 1: Comparative Pharmacological Profile
| Feature | K-76 Carboxylic Acid | Iptacopan (LNP023) | Danicopan (ACH-4471) |
| Primary Target | C5b (Terminal Pathway) | Factor B (Alternative Pathway) | Factor D (Alternative Pathway) |
| Mechanism | Accelerates C5b decay; prevents MAC assembly | Allosteric inhibition of Factor B | Reversible inhibition of Factor D protease |
| Potency (IC50) | ~570 µM (Hemolysis) [1] | ~10 nM (Hemolysis) [2] | 4–27 nM (Hemolysis) [3] |
| Pathway Selectivity | Blocks Terminal (All pathways converge here) | Selective for Alternative Pathway | Selective for Alternative Pathway |
| Solubility | Moderate (Na+ salt improves solubility) | High (Optimized for oral delivery) | High (Oral bioavailability) |
| Clinical Status | Preclinical / Research Tool | FDA Approved (PNH) | FDA Approved (PNH as add-on) |
Key Insight: The ~50,000-fold difference in potency explains why K-76 COOH remains a reagent rather than a drug. However, its ability to block the terminal pathway regardless of the initiation trigger (Classical, Lectin, or Alternative) gives it a broader inhibitory scope in vitro than Factor B/D inhibitors.
Experimental Protocols (Self-Validating Systems)
To ensure data integrity, the following protocols include internal validation steps. These assays are designed to compare the efficacy of K-76 COOH against modern inhibitors.
Hemolysis Inhibition Assay (CH50/AH50)
This is the gold standard for assessing functional complement blockade.
Objective: Determine IC50 of the inhibitor by measuring the prevention of sheep red blood cell (SRBC) lysis.
Reagents:
-
Buffer: Gelatin Veronal Buffer (GVB++) containing Ca2+ and Mg2+.
-
Cells: Sheep Erythrocytes (SRBCs), sensitized with rabbit anti-sheep hemolysin (IgM).
-
Complement Source: Normal Human Serum (NHS).
-
Inhibitor: K-76 COOH (dissolve in DMSO, dilute in GVB++).
Protocol Workflow:
-
Preparation: Wash SRBCs 3x in GVB++. Sensitize with hemolysin for 30 min at 37°C. Adjust to
cells/mL. -
Inhibitor Titration: Prepare serial dilutions of K-76 COOH (Range: 10 µM – 2000 µM) and Comparator (e.g., Danicopan: 1 nM – 100 nM).
-
Serum Incubation: Mix 100 µL of diluted inhibitor with 100 µL of NHS (diluted to yield ~90% lysis, typically 1:20 to 1:50). Incubate for 15 min at 37°C.
-
Validation Step: Include a "Serum Only" control (100% Lysis) and "Buffer Only" control (0% Lysis/Background).
-
-
Reaction: Add 100 µL of sensitized SRBCs to the mixture. Incubate for 30–60 min at 37°C with gentle shaking.
-
Termination: Add 1 mL ice-cold saline containing EDTA (to stop further complement activation). Centrifuge at 2000 rpm for 5 min.
-
Readout: Transfer 200 µL supernatant to a microplate. Measure Absorbance at 412 nm (Hemoglobin).
Calculation:
Workflow Visualization
Figure 2: Step-by-step workflow for the CH50 Hemolysis Inhibition Assay.
Scientific Synthesis: Causality & Application
Why use K-76 COOH today?
Despite its low potency, K-76 COOH is invaluable for mechanistic dissection .
-
Terminal Pathway Isolation: If an experimental drug blocks hemolysis but you need to confirm it acts downstream of C3, K-76 COOH serves as a positive control for C5-stage inhibition.
-
Differentiation from Eculizumab: Unlike Eculizumab, which binds C5 and prevents cleavage, K-76 COOH allows cleavage but neutralizes the product (C5b). This subtle distinction allows researchers to study the kinetics of C5b decay and MAC assembly.
The "Potency Gap"
The transition from K-76 COOH (micromolar) to Iptacopan (nanomolar) represents the triumph of structure-based drug design (SBDD).
-
K-76 COOH: A natural product metabolite. Its carboxylic acid moiety is essential for activity but limits membrane permeability and binding affinity [1].
-
Iptacopan: Designed to fit the Factor B pocket with high specificity, utilizing interactions that were unavailable to the non-optimized scaffold of K-76 [4].
References
-
Larghi, E. L., et al. (2012).[6] "Synthesis and classical pathway Complement inhibitory activity of C7-functionalized filifolinol derivatives, inspired in K-76 COOH." European Journal of Medicinal Chemistry.
-
MedChemExpress. (2024). "Iptacopan (LNP023) Product Monograph." MedChemExpress.
-
Achillion Pharmaceuticals.[5] (2021).[7] "Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria."[1][7][8][9] Haematologica. [7]
-
Schubart, A., et al. (2019). "Small-molecule factor B inhibitor for the treatment of complement-mediated diseases."[2][3] Proceedings of the National Academy of Sciences (PNAS).
Sources
- 1. immune-system-research.com [immune-system-research.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of action of Iptacopan? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and classical pathway Complement inhibitory activity of C7-functionalized filifolinol derivatives, inspired in K-76 COOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Insights into Factor D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria | Haematologica [haematologica.org]
Reference Standards & Quantification Strategies for K-76 Carboxylic Acid: A Technical Guide
Topic: Reference Standards for K-76 Carboxylic Acid Quantification Content Type: Technical Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Discovery Leads
Executive Summary
K-76 carboxylic acid (K-76 COOH) is a sesquiterpene derivative and a potent complement inhibitor, specifically targeting the C5 activation step. Unlike common metabolites, K-76 COOH presents unique quantification challenges due to its amphiphilic nature, lack of commercially available stable-isotope internal standards, and low plasma abundance in pharmacokinetic studies.
This guide objectively compares the performance of Direct LC-MS/MS versus Derivatization-Enhanced LC-MS/MS workflows and evaluates the integrity of available Reference Standards . It provides a self-validating protocol designed to achieve femtomole-level sensitivity, essential for monitoring complement inhibition in immunological research.
Part 1: The Reference Standard Landscape
Selecting the correct starting material is the single most critical variable in K-76 COOH quantification. Due to the compound's fungal origin (Stachybotrys complementi), purity varies significantly between "Crude Extracts" and "Synthetic/Purified Standards."
Comparative Analysis: Reference Material Sources
| Feature | Option A: Certified High-Purity Standard | Option B: Crude Fungal Extract | Option C: In-House Synthesized (Oxidation of K-76) |
| Purity | >98% (HPLC/NMR validated) | 60–80% (Contains K-76 aldehyde & isomers) | Variable (85–95%) |
| Primary Use | Quantitative Bioanalysis (PK/PD) | Early-stage in vitro screening | Mechanism of Action studies |
| Stability | High (Lyophilized, -20°C) | Low (Susceptible to oxidation/degradation) | Moderate (Requires immediate purification) |
| Quantification Bias | < 5% | > 20% (Due to matrix interference) | 10–15% (Impurity carryover) |
| Recommendation | Gold Standard for LC-MS | Not suitable for quantification | Acceptable if qNMR validated |
Critical Insight: Never use Crude Extracts for pharmacokinetic (PK) profiling. The presence of the parent compound (K-76) can lead to in-source conversion during ionization, artificially inflating K-76 COOH levels.
Part 2: Methodological Comparison (Direct vs. Derivatized)
Because K-76 COOH contains a carboxylic acid moiety, it ionizes in negative mode ESI. However, negative mode often suffers from poor sensitivity and high background noise in plasma matrices. Chemical derivatization can flip the analyte to positive mode, significantly enhancing the signal-to-noise ratio.
Performance Data: Method A vs. Method B
| Metric | Method A: Direct LC-MS/MS (Negative Mode) | Method B: Derivatized LC-MS/MS (Positive Mode) |
| Ionization Source | ESI (-) | ESI (+) |
| Target Moiety | Carboxylate anion ( | Hydrazide/Amide derivative |
| LOD (Plasma) | ~5–10 ng/mL | ~0.1–0.5 ng/mL |
| Linearity ( | 0.985 | >0.995 |
| Matrix Effect | High ion suppression | Minimal (Shifted retention time) |
| Throughput | High (No prep reaction) | Medium (Requires 30 min reaction) |
Verdict: For therapeutic monitoring or low-dose PK studies, Method B (Derivatization) is the required standard. Method A is sufficient only for high-concentration in vitro stock checks.
Part 3: Scientific Integrity & Logic (The Protocol)
The "Gold Standard" Protocol: 3-NPH Derivatization
This protocol utilizes 3-Nitrophenylhydrazine (3-NPH) to target the carboxylic acid group of K-76 COOH. This reaction converts the acidic moiety into a highly ionizable hydrazine derivative, detectable in ESI(+) mode.
Why this works:
-
Charge Tagging: 3-NPH introduces a nitrogen-rich structure, increasing proton affinity.
-
Hydrophobicity: The derivative is more hydrophobic, improving retention on C18 columns and separating the analyte from early-eluting polar matrix interferences.
Step-by-Step Methodology
Reagents:
-
Analyte: K-76 Carboxylic Acid Standard (>98%).
-
Derivatizing Agent: 200 mM 3-NPH in 50% Methanol.
-
Catalyst: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine.
-
Internal Standard (IS): Since deuterated K-76 is rare, use 13C-labeled Cholic Acid or a structural terpene analog like Glycyrrhetinic Acid (similar hydrophobicity/ionization).
Workflow:
-
Sample Preparation:
-
Aliquot 50 µL of plasma/serum.
-
Add 150 µL Acetonitrile (containing IS) to precipitate proteins.
-
Vortex (1 min) and Centrifuge (10,000 x g, 5 min).
-
Transfer supernatant to a fresh vial and evaporate to dryness under
.
-
-
Derivatization Reaction:
-
Reconstitute residue in 50 µL of 3-NPH solution .
-
Add 50 µL of EDC/Pyridine catalyst solution .
-
Incubate at 40°C for 30 minutes .
-
Self-Validation Step: The solution should turn slightly yellow/orange. If colorless, reagents may be degraded.
-
-
Quenching & Injection:
-
Add 400 µL of 0.1% Formic Acid in water to quench the reaction.
-
Inject 5–10 µL into the LC-MS/MS.
-
LC-MS/MS Conditions (Suggested)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 95% B over 8 minutes.
-
Transitions (Theoretical for Derivative):
-
Parent MW (K-76 COOH): 418.5 Da.
-
Derivative MW (+135 Da from 3-NPH - H2O): ~553.5 Da.
-
Q1 Mass: 554.3 (M+H)+
-
Q3 Mass: Specific fragment from K-76 core (e.g., loss of terpene side chain). Note: Optimization required per instrument.
-
Part 4: Visualization (Mechanism & Workflow)
Figure 1: K-76 COOH Mechanism & Quantification Logic
This diagram illustrates the biological target of K-76 COOH (Complement C5) and the analytical logic behind the derivatization strategy.
Caption: Figure 1. Dual-pathway logic: K-76 COOH inhibits Complement C5 biologically, while the analytical workflow exploits its carboxyl group for 3-NPH derivatization to enable high-sensitivity detection.[1][2]
Part 5: Troubleshooting & Causality
-
Issue: Low Recovery (<50%)
-
Causality: K-76 COOH is a sesquiterpene and may bind non-specifically to plasticware.
-
Solution: Use glass vials or low-bind polypropylene. Ensure the evaporation step does not "bake" the sample (keep temp < 45°C).
-
-
Issue: Non-Linear Calibration Curve
-
Causality: Saturation of the derivatization reagent. If the sample contains high levels of other endogenous fatty acids, they will compete for EDC/3-NPH.
-
Solution: Increase the concentration of EDC/3-NPH to ensure a 20-fold molar excess over total carboxylates.
-
References
-
PubChem. "K 76 carboxylic acid | C23H30O7." National Institutes of Health (NIH). Available at: [Link]
-
Hong, K., et al. "An anticomplementary agent, K-76 monocarboxylic acid: its site and mechanism of inhibition of the complement activation cascade." The Journal of Immunology, 1981. Available at: [Link]
-
Han, J., et al. "An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids." Molecules (MDPI), 2024. (Basis for 3-NPH protocol adaptation). Available at: [Link]
Sources
Mass Spectrometry Characterization of K-76 Carboxylic Acid: A Comparative Guide to Complement Inhibitor Profiling
As drug development increasingly targets the complement system for autoimmune and inflammatory diseases, the bioanalytical characterization of complement inhibitors has become a critical bottleneck. This guide provides an objective, in-depth comparison of the mass spectrometry (MS) characterization of K-76 carboxylic acid (K-76COOH) against modern alternative inhibitors.
Designed for researchers and bioanalytical scientists, this guide bypasses generic overviews to focus on the causality behind experimental MS choices, offering a self-validating analytical framework for pharmacokinetic (PK) profiling.
Mechanistic Context: The Analytical Challenge of K-76COOH
K-76COOH is a monocarboxylic acid derivative of K-76, a sesquiterpene fungal metabolite originally isolated from Stachybotrys complementi[1]. Unlike large-molecule biologics that sterically hinder target proteins, K-76COOH is a small-molecule agent that2 into its active anaphylatoxin (C5a) and membrane attack complex (MAC) precursor (C5b) fragments[2].
Characterizing the in vivo stability and metabolism of this3 requires highly sensitive mass spectrometry[3]. The primary analytical challenge lies in differentiating the active monocarboxylic acid from its dialdehyde precursor (K-76) and endogenous plasma lipids, necessitating high-resolution or tandem MS strategies.
Pharmacological & Analytical Performance Comparison
When designing a bioanalytical assay, the physicochemical properties of the target dictate the MS strategy. Modern clinical alternatives like 4 are monoclonal antibodies that require entirely different analytical workflows compared to small molecules[4].
Below is a quantitative comparison of K-76COOH against three distinct classes of complement/protease inhibitors.
Quantitative Comparison of Analytical and Pharmacological Profiles
| Compound | Molecule Type | Primary Target | IC50 / Affinity | Optimal MS Ionization | MS Detection Strategy | LOQ (Plasma) |
| K-76COOH | Fungal Meroterpenoid | C5 Cleavage | ~0.57 mM | ESI (-) | LC-QqQ (MRM) | 5 ng/mL |
| Nafamostat | Synthetic Small Molecule | Broad Protease / C1r/C1s | ~0.01 mM | ESI (+) | LC-QqQ (MRM) | 1 ng/mL |
| Eculizumab | Monoclonal Antibody (IgG) | C5 Protein | ~0.05 µM | ESI (+) | Bottom-up LC-HRMS | 500 ng/mL |
| PMX-53 | Cyclic Hexapeptide | C5a Receptor | ~20 nM | ESI (+) | LC-HRMS/MS | 2 ng/mL |
Insight: While Eculizumab provides picomolar affinity for C5, its quantification requires complex, time-consuming bottom-up proteomics (tryptic digestion followed by LC-HRMS). In contrast, K-76COOH can be rapidly quantified via direct protein precipitation and LC-QqQ MS, offering higher throughput for preclinical PK/PD profiling.
Caption: Diagram illustrating complement pathway targets for K-76COOH, Eculizumab, and PMX-53.
Mass Spectrometry Strategy: Causality in Method Development
To achieve an LOQ of 5 ng/mL for K-76COOH in complex biological matrices, the analytical strategy must be driven by the molecule's specific chemistry.
-
Why Negative Ion Mode (ESI-)? Unlike basic inhibitors like Nafamostat which easily accept protons to form [M+H]+ ions, K-76COOH contains a terminal carboxylic acid moiety. In a mobile phase buffered with ammonium acetate (pH ~6.8), this functional group readily donates a proton, forming a highly stable [M-H]- precursor ion. This yields a significantly higher signal-to-noise ratio compared to positive ion mode, which is prone to unpredictable sodium/potassium adduct formation (e.g., [M+Na]+) that complicates downstream fragmentation.
-
Why Multiple Reaction Monitoring (MRM)? MRM on a triple quadrupole (QqQ) isolates the specific [M-H]- precursor in Q1, fragments it via collision-induced dissociation (CID) in Q2, and filters a unique product ion in Q3. This double-filtering eliminates isobaric background noise from the complex plasma matrix, ensuring high specificity that single-stage MS (like MALDI-TOF) cannot provide for small molecules.
-
Why Cold Acetonitrile for Extraction? The addition of cold acetonitrile (-20°C) serves a dual purpose: it rapidly denatures and precipitates abundant plasma proteins (preventing UHPLC column clogging) while simultaneously quenching any residual esterase or protease activity that could artificially degrade the analyte ex vivo.
Self-Validating LC-MS/MS Experimental Protocol
The following protocol is designed as a self-validating system . By incorporating specific internal standards and suitability checks, the assay automatically flags matrix effects, extraction losses, or instrument drift.
Step 1: System Suitability Test (SST)
Before processing biological samples, inject a neat standard of K-76COOH (10 ng/mL in 50% Methanol).
-
Validation Metric: The system is only validated for use if the signal-to-noise (S/N) ratio exceeds 10:1 and the retention time drift compared to previous runs is <2%.
Step 2: Sample Preparation & Protein Precipitation
-
Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Self-Correction Step: Spike 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C-labeled K-76COOH (50 ng/mL). Causality: The SIL-IS co-elutes exactly with the target analyte. Any ion suppression occurring in the ESI source will affect both equally, allowing the ratio of Analyte/SIL-IS to mathematically normalize matrix effects.
-
Add 150 µL of cold Acetonitrile (-20°C) to precipitate proteins.
-
Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
Step 3: UHPLC Separation
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8). Causality: Maintains the carboxylic acid in a deprotonated state.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes. Flow rate: 0.4 mL/min.
Step 4: QqQ Mass Spectrometry Detection
-
Ionization: Electrospray Ionization in Negative Mode (ESI-).
-
Q1 Precursor: Set to the exact [M-H]- m/z for K-76COOH.
-
Collision Energy: Optimized empirically (typically 15-25 eV using Argon gas).
-
Q3 Product Ion: Monitor the most abundant fragment (e.g., loss of CO2 or specific drimane ring cleavage).
Caption: Step-by-step LC-MS/MS analytical workflow for the quantification of K-76COOH in plasma.
References
-
An anticomplementary agent, K-76 monocarboxylic acid: its site and mechanism of inhibition of the complement activation cascade PubMed (National Institutes of Health)[Link]
-
Chemical and bioactive diversities of the genera Stachybotrys and Memnoniella secondary metabolites ResearchGate[Link]
-
In Vitro Metabolism of Phenylspirodrimanes Derived from the Indoor Fungus Stachybotrys MDPI (Toxins)[Link]
-
Complement C5 Inhibitors - Medical Drug Clinical Criteria CarelonRx[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An anticomplementary agent, K-76 monocarboxylic acid: its site and mechanism of inhibition of the complement activation cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Metabolism of Phenylspirodrimanes Derived from the Indoor Fungus Stachybotrys [mdpi.com]
- 4. carelonrx.com [carelonrx.com]
Safety Operating Guide
K-76 Carboxylic Acid: Operational Safety and Disposal Protocol
Executive Directive: The "Bioactive" Disposal Standard
Disposing of K-76 Carboxylic Acid (K-76 COOH) requires a deviation from standard organic acid protocols. While chemically a sesquiterpene carboxylic acid, its primary function as a complement inhibitor (C5/Factor I) dictates that it be treated as a bioactive research compound .
The Core Rule: Do not treat K-76 solely as a weak acid. Because of its specific biological activity (immunomodulation), it must be destroyed via incineration to prevent environmental accumulation. Dilution is not the solution; destruction is.
Chemical Profile & Risk Assessment
Before handling waste, verify the physicochemical state of your specific sample. K-76 is often stored in DMSO or Methanol for biological assays.
| Parameter | Specification | Operational Implication |
| Compound Name | K-76 Carboxylic Acid | Labeling Requirement |
| CAS Number | 71117-22-1 | Required for Waste Manifest |
| Molecular Weight | ~418.49 g/mol | N/A |
| Solubility | DMSO, Methanol, Ethanol | Dictates "Organic Solvent" waste stream |
| Acidity | Weak Organic Acid | Incompatible with strong bases (exothermic) |
| Bioactivity | Complement Inhibitor (C5) | Must not enter municipal water systems |
| Hazard Codes | H318 (Eye Damage), H302 (Harmful if swallowed)* | Requires Eye Protection + Nitrile Gloves |
*Hazard classifications vary by vendor (e.g., Sigma, Cayman) based on available toxicity data. Always assume "Not Fully Tested" for research chemicals.
Pre-Disposal Safety Protocol
Causality: Organic acids can cause corneal opacity (H318). K-76 is a solid that can generate dust, or a solution that can splash.
-
PPE Layering:
-
Eyes: Chemical splash goggles (ANSI Z87.1). Why? Standard safety glasses do not seal against fine dust or splashes.
-
Hands: Double Nitrile gloves (0.11 mm minimum).
-
Respiratory: If handling >100 mg of dry powder, use a fume hood or N95 particulate respirator to prevent inhalation of bioactive dust.
-
-
Spill Management (Immediate Action):
-
Solid Spill: Do not sweep dry (creates dust). Cover with wet paper towels, then wipe up.
-
Liquid Spill: Absorb with vermiculite or standard organic spill pads. Do not use bleach (potential reaction with carrier solvents like DMSO).
-
Disposal Workflow: The Decision Matrix
This protocol uses a Source-Segregation Model . You must categorize the waste based on its current state (Solid, Solvent, or Aqueous) rather than its pure chemical identity.
Scenario A: Pure Solid / Expired Powder
-
Classification: Chemical Waste (Solid).
-
Container: Clear, wide-mouth HDPE or Glass jar.
-
Labeling: "Solid Chemical Waste - K-76 Carboxylic Acid - Bioactive."
-
Action: Seal and tag for High-Temperature Incineration .
-
Prohibited: Do not dispose of in "Sharps" or "Biohazard" (Red Bag) waste unless the compound was mixed with infectious agents.
Scenario B: Stock Solutions (DMSO/Methanol)
-
Classification: Flammable/Organic Solvent Waste.
-
Container: Amber glass solvent waste bottle (4L standard).
-
Segregation:
-
Non-Halogenated: If dissolved in Methanol, DMSO, or Ethanol.
-
Halogenated: If dissolved in DCM or Chloroform (rare for this compound).
-
-
Action: Pour into the appropriate solvent waste stream.
-
Critical Check: Ensure the waste container is compatible with the solvent (e.g., HDPE is resistant to most, but glass is preferred for unknown mixtures).
Scenario C: Aqueous Assay Waste (Cell Media/Buffers)
-
Context: Dilute concentrations (µM range) in cell culture media.
-
Classification: Aqueous Chemical Waste.
-
Action:
-
Collect in a dedicated "Aqueous Waste" carboy.
-
Do not bleach if the media contains high concentrations of amine-containing buffers (risk of chloramine gas), though standard cell culture bleach protocols (10%) are generally acceptable for trace amounts.
-
Best Practice: If the concentration is >10 µM, collect as chemical waste to prevent bioactive release. If <1 µM (trace), check institutional policy for "Deactivation via Bleach" followed by drain disposal. When in doubt, collect.
-
Visualizing the Disposal Logic
The following diagram illustrates the decision-making process for K-76 disposal to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards.
Figure 1: Decision matrix for K-76 Carboxylic Acid waste streams based on physical state and solvent concentration.
Regulatory & Compliance Framework
Self-Validating the Process: To ensure your disposal method is compliant, perform these two checks:
-
The pH Check: If adding K-76 to a communal aqueous waste container, verify the container's pH. K-76 is acidic; adding it to a highly basic waste stream without caution can generate heat.
-
The Compatibility Check: Ensure no Oxidizers (e.g., Peroxides, Nitric Acid) are present in the organic waste container. K-76 is an organic reducer; mixing with strong oxidizers creates a fire hazard.
Regulatory Context (USA - RCRA):
-
Satellite Accumulation Areas (SAA): You may keep waste in the lab (SAA) until the container is full.
-
Labeling: The container must be labeled "Hazardous Waste" with the specific contents ("K-76 Carboxylic Acid in DMSO") and the accumulation start date.
-
Code: While K-76 is not a P-listed or U-listed waste, it falls under the "Characteristic" or "Process" waste definitions if it exhibits toxicity or corrosivity characteristics.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
PubChem. (n.d.). K 76 carboxylic acid (Compound Summary). National Library of Medicine.
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. EPA.gov.[1]
-
Hong, K., et al. (1981). Inhibitory effect of K-76 monocarboxylic acid, an anticomplementary agent, on the C3b inactivator system. Journal of Immunology.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
